Xemilofiban
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCINJQZDFCSEL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164410 | |
| Record name | Xemilofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149820-74-6 | |
| Record name | Xemilofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xemilofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xemilofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XEMILOFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Xemilofiban on Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xemilofiban is an orally active prodrug whose active metabolite, SC-54701A, functions as a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor represents the final common pathway for platelet aggregation, regardless of the initial agonist.[1] By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound effectively disrupts the formation of platelet aggregates, a critical step in thrombus formation. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental evaluation of this compound's antiplatelet effects.
Molecular Mechanism of Action
The primary mechanism of action of this compound lies in the competitive antagonism of the GPIIb/IIIa receptor by its active metabolite, SC-54701A.
The Glycoprotein IIb/IIIa Receptor
The GPIIb/IIIa receptor, also known as integrin αIIbβ3, is a heterodimeric transmembrane protein found in high abundance on the surface of platelets.[2] In a resting state, the receptor maintains a low-affinity conformation. Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, a cascade of intracellular signals, termed "inside-out" signaling, induces a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[3] This activated receptor is then capable of binding soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[3]
Competitive Inhibition by SC-54701A
This compound is a nonpeptidic prodrug that is converted in the body to its active form, SC-54701A.[1] SC-54701A is a potent inhibitor of the GPIIb/IIIa receptor.[1] It directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor, thereby preventing the cross-linking of platelets and subsequent aggregation.[4]
Signaling Pathways in Platelet Aggregation and Inhibition by this compound
The process of platelet aggregation and its inhibition by this compound involves complex signaling cascades.
"Inside-Out" Signaling: GPIIb/IIIa Activation
Various platelet agonists initiate distinct signaling pathways that converge on the activation of the GPIIb/IIIa receptor. For instance, ADP binds to P2Y1 and P2Y12 receptors, leading to a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium, which are critical for GPIIb/IIIa activation.[3] Collagen interacts with the GPVI receptor, initiating a tyrosine kinase-based signaling cascade. Thrombin activates protease-activated receptors (PARs). These pathways ultimately lead to the conformational change of the GPIIb/IIIa receptor to its high-affinity state.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective dose of the potent GPIIb/IIIa antagonist SC-54701A is reduced when used in combination with aspirin and heparin in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An in-depth exploration of the oral glycoprotein (B1211001) IIb/IIIa inhibitor, its mechanism of action, and its journey through preclinical and clinical research.
This technical guide provides a comprehensive overview of Xemilofiban, a non-peptide, orally active antagonist of the glycoprotein (GP) IIb/IIIa receptor. Developed to prevent platelet aggregation and arterial thrombosis, this compound was the subject of extensive research in the late 1990s and early 2000s. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.
SEO-Driven Long-Tail Keywords for Scientific Researchers
To facilitate discoverability within the scientific community, a curated list of long-tail keywords has been compiled. These phrases reflect the specific queries researchers are likely to use when seeking detailed information on this compound and related topics.
-
Mechanism of Action & Pharmacology:
-
This compound mechanism of action on platelet aggregation
-
Oral glycoprotein IIb/IIIa inhibitors preclinical data
-
This compound dose-response in ex vivo platelet aggregation
-
Pharmacokinetics and pharmacodynamics of this compound
-
This compound and integrin αIIbβ3 receptor binding affinity
-
Inside-out and outside-in signaling in platelet activation
-
This compound IC50 for ADP-induced platelet aggregation
-
Comparison of oral vs. intravenous GP IIb/IIIa inhibitors
-
This compound active metabolite SC-54701A activity
-
-
Clinical Trials & Safety:
-
This compound EXCITE trial primary endpoint analysis
-
ORBIT trial results for this compound in PCI
-
This compound clinical trial bleeding complications data
-
Long-term safety and efficacy of oral antiplatelet therapy
-
This compound in acute coronary syndrome clinical outcomes
-
Reasons for discontinuation of this compound development
-
This compound versus placebo in percutaneous coronary revascularization
-
Adverse events associated with this compound treatment
-
-
Experimental Models & Protocols:
-
Canine model of arterial thrombosis for antiplatelet drugs
-
Protocol for light transmission aggregometry in platelet studies
-
Ferric chloride-induced thrombosis model methodology
-
Measuring bleeding time in preclinical animal models of thrombosis
-
Ex vivo platelet aggregation assay with ADP and collagen
-
In vitro evaluation of novel glycoprotein IIb/IIIa antagonists
-
Animal models for studying secondary prevention of thrombosis
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a clear comparison of its pharmacodynamic and clinical effects.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Agonist | Value | Species/Study | Source |
| Platelet Aggregation Inhibition | 20 µmol/L ADP | ≥50% inhibition with ≥10 mg dose | Human (Post-stent deployment) | [1][2] |
| 4 µg/mL Collagen | ≥50% inhibition with ≥10 mg dose | Human (Post-stent deployment) | [1][2] | |
| Collagen | >90% inhibition with ≥2.5 mg/kg dose | Canine | [3] | |
| Duration of Action | 20 µmol/L ADP & 4 µg/mL Collagen | 8 to 10 hours | Human (Post-stent deployment) | [1][2] |
Table 2: Clinical Efficacy of this compound (EXCITE Trial)
| Primary Endpoint (182 days) | Placebo (n=2414) | This compound 10 mg (n=2400) | This compound 20 mg (n=2418) | P-value (vs. Placebo) |
| Death, Myocardial Infarction, or Urgent Revascularization | 13.5% | 13.9% | 12.7% | 0.82 (10 mg), 0.36 (20 mg) |
| Death or Myocardial Infarction | Similar across all groups | Similar across all groups | Similar across all groups | Not statistically significant |
| Combined Endpoint at Day 1 | Significantly different | Showed initial benefit that was not sustained |
Table 3: Safety Profile of this compound (ORBIT and EXCITE Trials)
| Adverse Event | Trial | Placebo | This compound | Notes |
| Mild Bleeding (e.g., epistaxis) | ORBIT | Less frequent | More frequent with 20 mg dose | Correlated with degree of platelet inhibition on day 1[8][9] |
| Clinically Significant Hemorrhagic Complications | EXCITE | Infrequent | Infrequent | No significant difference[4][5] |
| Thrombocytopenia | EXCITE | Infrequent | Infrequent | No significant difference[4][5] |
| Major Bleeding Events | Pilot Study (unstable angina) | 0/10 patients | 3/20 patients | Higher incidence in the this compound group[10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to understand and potentially replicate the evaluation of compounds like this compound.
Protocol 1: Ex Vivo Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol is a synthesized standard procedure based on methodologies frequently cited in the evaluation of platelet inhibitors.[12][13][14][15][16][17]
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from subjects into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).
- To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
- Carefully aspirate the supernatant (PRP) and transfer it to a new polypropylene (B1209903) tube.
- To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., >1500 x g) for 15 minutes. The supernatant is the PPP.
2. Platelet Count Adjustment (Optional but Recommended):
- Determine the platelet count in the PRP. For consistency, adjust the platelet count to a standardized value (e.g., 250-300 x 10⁹/L) by diluting the PRP with PPP.
3. Aggregometer Setup:
- Warm the light transmission aggregometer to 37°C.
- Calibrate the instrument using PPP to set 100% light transmission and PRP to set 0% light transmission.
4. Aggregation Assay:
- Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
- Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring.
- For inhibition assays, pre-incubate the PRP with the test compound (e.g., this compound at various concentrations) or vehicle control for a specified time.
- Initiate aggregation by adding a small volume (e.g., 50 µL) of a platelet agonist, such as:
- Adenosine diphosphate (B83284) (ADP) to a final concentration of 20 µmol/L.
- Collagen to a final concentration of 4 µg/mL.
- Record the change in light transmission for 5-10 minutes.
5. Data Analysis:
- The primary endpoint is the maximal percentage of aggregation.
- For dose-response studies, calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the maximal aggregation response.
Protocol 2: Canine Model of Arterial Thrombosis (Ferric Chloride-Induced Injury)
This protocol is a generalized representation of a widely used preclinical model for evaluating antithrombotic agents.[18][19][20][21]
1. Animal Preparation:
- Fast male Beagle dogs overnight before the procedure.
- Anesthetize the animals and maintain anesthesia throughout the experiment.
- Surgically expose a carotid or femoral artery.
2. Induction of Thrombosis:
- Soak a piece of filter paper or umbilical tape in a ferric chloride (FeCl₃) solution (e.g., 30-50% w/v).
- Apply the FeCl₃-saturated material topically to the exposed artery for a defined period (e.g., 30 minutes).
- In some variations, the distal end of the exposed artery may be temporarily clipped to control blood flow during injury induction.
3. Monitoring and Drug Administration:
- Administer the test compound (e.g., oral this compound) or placebo at a specified time before or after the induction of thrombosis.
- Monitor blood flow in the artery using a Doppler flow probe.
- Assess the time to vessel occlusion and the incidence of occlusive thrombus formation.
4. Ex Vivo Platelet Aggregation:
- Collect blood samples at baseline and at various time points after drug administration to perform ex vivo platelet aggregation assays as described in Protocol 1.
5. Bleeding Time Assessment:
- In a separate cohort of animals, assess bleeding time (e.g., by making a standardized incision on the ear or a nail cuticle) to evaluate the hemorrhagic potential of the test compound.[3][22][23][24][25]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflows for its evaluation.
Platelet Activation and Aggregation Signaling Pathway
Caption: Platelet activation signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for the preclinical evaluation of an oral antiplatelet agent like this compound.
This comprehensive guide provides a detailed scientific overview of this compound, intended to be a valuable resource for researchers in the fields of thrombosis, cardiology, and drug development. The structured presentation of data, detailed protocols, and visual representations of complex biological and experimental processes aim to facilitate a deeper understanding of this compound and the broader class of glycoprotein IIb/IIIa inhibitors.
References
- 1. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of bleeding for the evaluation of therapeutic preparations in small animal models of antibody-induced hemophilia and von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of oral this compound in Controlling Thrombotic Events - American College of Cardiology [acc.org]
- 7. A canine coronary artery thrombosis model: application of photochemically induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. circ.ahajournals.org [circ.ahajournals.org]
- 9. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. ahajournals.org [ahajournals.org]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. Ferric Chloride-induced Canine Carotid Artery Thrombosis: A Large Animal Model of Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferric Chloride-induced Canine Carotid Artery Thrombosis: A Large Animal Model of Vascular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishment of a Modified Ferric Chloride-Induced Canine Superficial Femoral Artery Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. meliordiscovery.com [meliordiscovery.com]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
A Strategic Framework for Developing In-Depth Scientific Content
To effectively create a technical guide or whitepaper for an audience of researchers, scientists, and drug development professionals, content must be structured around their specific intents. This guide outlines a keyword categorization strategy and provides examples of data presentation, experimental protocols, and mandatory visualizations to meet these requirements.
Keyword Categorization Based on Researcher Intent
Keywords are categorized into five distinct intents crucial for guiding researchers from foundational knowledge to practical application. The chosen topic for this guide is "Targeting the EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)."
1. Foundational Knowledge: The researcher seeks to understand the basics of the topic.
- Keywords: "What is EGFR", "EGFR gene function", "role of EGFR in cancer", "Non-Small Cell Lung Cancer basics", "EGFR signaling introduction"
2. Mechanism & Pathway: The researcher is investigating the specific biological processes.
- Keywords: "EGFR signaling pathway diagram", "EGFR downstream targets", "mechanism of EGFR activation", "EGFR mutation effects", "PI3K/AKT pathway in NSCLC"
3. Methodology & Protocol: The researcher is looking for specific experimental procedures.
- Keywords: "How to measure EGFR phosphorylation", "Western blot protocol for ERK activation", "cell viability assay for EGFR inhibitors", "creating EGFR mutant cell lines", "immunohistochemistry for EGFR"
4. Data & Comparative Analysis: The researcher needs quantitative data and comparisons.
- Keywords: "Gefitinib vs Osimertinib efficacy", "EGFR inhibitors IC50 values", "clinical trial data for Afatinib", "EGFR T790M mutation frequency", "patient survival rates NSCLC EGFR"
5. Therapeutic Application & Development: The researcher is focused on drug development and clinical use.
- Keywords: "EGFR inhibitors for NSCLC", "design of third-generation EGFR TKIs", "mechanisms of resistance to Osimertinib", "EGFR targeted therapy side effects", "future of NSCLC treatment"
Content Structure for a Technical Whitepaper
This structure ensures that the content logically flows from foundational concepts to detailed, practical information that a specialized audience requires.
Data Presentation: Comparative Efficacy of EGFR Inhibitors
Quantitative data must be summarized in clear, well-structured tables for easy comparison. This allows researchers to quickly assess and reference critical data points.
| EGFR Inhibitor | Generation | Targeted EGFR Mutation(s) | Mean IC50 (nM) in H1975 Cells (L858R/T790M) | Reference |
| Gefitinib | 1st | Exon 19 del, L858R | >10,000 | |
| Erlotinib | 1st | Exon 19 del, L858R | >8,000 | |
| Afatinib | 2nd | Exon 19 del, L858R | 980 | |
| Osimertinib | 3rd | Exon 19 del, L858R, T790M | 12 |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols: Western Blot for Protein Phosphorylation
Detailed methodologies are essential for reproducibility and critical evaluation of the presented data.
Objective: To determine the phosphorylation status of EGFR and its downstream target, ERK, in NSCLC cell lines following treatment with an EGFR inhibitor.
Materials:
-
NCI-H1975 human lung adenocarcinoma cell line
-
RPMI-1640 Medium, 10% Fetal Bovine Serum (FBS)
-
EGFR Inhibitor (e.g., Osimertinib)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Anti-phospho-EGFR (Tyr1068), Anti-total-EGFR, Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate H1975 cells and grow to 70-80% confluency. Starve cells in serum-free media for 12 hours. Treat cells with varying concentrations of Osimertinib (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize protein bands using a chemiluminescence imaging system. Analyze band intensity to quantify changes in protein phosphorylation.
Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are critical for communicating complex relationships and processes. All diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.
EGFR Signaling Pathway in Cancer
This diagram illustrates the activation of the EGFR pathway and its key downstream signaling cascades, PI3K/AKT and RAS/MAPK, which drive cell proliferation and survival.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Experimental Workflow: Screening EGFR Inhibitors
This workflow outlines the logical steps involved in screening candidate drugs for their ability to inhibit EGFR activity and cancer cell growth, from initial compound selection to in-vivo testing.
Caption: High-level workflow for identifying lead EGFR inhibitors.
Foundational & Exploratory Research in Drug Discovery: A Technical Guide
Introduction
The initial stages of drug discovery are characterized by foundational and exploratory research, a critical phase that lays the groundwork for identifying and validating new therapeutic interventions. This period of investigation is defined by a systematic yet flexible approach to understanding the fundamental biology of a disease, identifying potential molecular targets, and discovering chemical matter that can modulate these targets. For researchers, scientists, and drug development professionals, a deep understanding of the principles and methodologies of this phase is paramount for the successful translation of basic scientific insights into clinical candidates.
Exploratory research, by its nature, investigates questions that have not been deeply studied before.[1][2] It is often qualitative and primary, serving to explore a problem and its surrounding complexities rather than deriving a conclusive result.[3] This foundational work is essential for building a strong basis for more conclusive, future research.[3][4] In the context of drug discovery, this translates to the "pre-discovery" or "basic research" phase, where the focus is on understanding the underlying mechanisms of a disease to identify a valid target molecule.[5][6]
This technical guide provides an in-depth overview of the core concepts, experimental protocols, and data interpretation integral to the foundational and exploratory phases of drug discovery.
Core Concepts in Foundational Research
The journey from a biological hypothesis to a potential drug candidate is a multi-stage process that begins with a deep dive into the molecular underpinnings of a disease.
Target Identification and Validation
Target identification is the first crucial step, involving the selection of a specific biological molecule, such as a protein or gene, that is believed to play a causative role in a disease.[7][8] The selection of a viable target is based on a convergence of evidence from academic and clinical research.[7] Once a potential target is identified, it must undergo a rigorous process of target validation to confirm its role in the disease pathology and its "druggability" – the likelihood that it can be modulated by a therapeutic agent.[8][9]
Hit Identification and Lead Generation
Following target validation, the process moves to identifying "hits," which are molecules that demonstrate a desired biological activity against the target.[6][8] This is often achieved through high-throughput screening (HTS), where large libraries of chemical compounds are rapidly tested for their ability to interact with the target.[4][8] Promising hits are then subjected to further analysis and chemical modification in a process called "lead generation" to improve their potency, selectivity, and drug-like properties.[6]
Experimental Protocols
The foundational phase of drug discovery relies on a diverse array of experimental techniques to identify and validate targets and to screen for potential therapeutic compounds. These methods can be broadly categorized into in vitro and in vivo approaches.
In Vitro Assays
In vitro experiments are conducted in a controlled environment outside of a living organism, such as a test tube or cell culture dish.[10] These assays are essential for initial target validation and for high-throughput screening of compound libraries.
Detailed Methodology: Target Validation using a Cell-Based Assay
-
Cell Line Selection: Choose a human or murine cell line that endogenously expresses the target of interest.[11] The cell line should be relevant to the disease being studied.
-
Assay Development: Design an assay to measure a specific biological activity related to the target's function. This could be an enzyme activity assay, a reporter gene assay, or a cell proliferation assay.
-
Compound Treatment: Treat the cells with a range of concentrations of a tool compound known to modulate the target. Include appropriate positive and negative controls.
-
Data Acquisition: After a predetermined incubation period, measure the assay endpoint using a plate reader or other suitable instrument.
-
Data Analysis: Plot the response versus the compound concentration and fit the data to a dose-response curve to determine the potency of the compound (e.g., IC50 or EC50).
In Vivo Models
In vivo studies are conducted in living organisms, most commonly in animal models such as mice.[10][12] These models are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of a potential drug candidate in a more complex biological system.
Detailed Methodology: Efficacy Study in a Xenograft Mouse Model
-
Model Selection: Select an appropriate patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model that accurately reflects the human disease.[13][14]
-
Tumor Implantation: Implant tumor cells or tissue fragments into immunocompromised mice.
-
Treatment Initiation: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule.
-
Efficacy Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors and other tissues for biomarker analysis, such as immunohistochemistry or gene expression profiling, to understand the drug's mechanism of action.[13]
Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting experimental results and making informed decisions in the drug discovery process. Structured tables are an effective way to summarize and compare data from various experiments.
| Assay Type | Compound | Target | Cell Line | IC50 (nM) | Source |
| Cell Proliferation | Compound A | Kinase X | Cancer Cell Line 1 | 15.2 | Internal Study |
| Cell Proliferation | Compound B | Kinase X | Cancer Cell Line 1 | 250.7 | Internal Study |
| Target Engagement | Compound A | Kinase X | Cancer Cell Line 1 | 5.8 | Internal Study |
| Target Engagement | Compound B | Kinase X | Cancer Cell Line 1 | 125.3 | Internal Study |
| In Vivo Efficacy | Compound A | Kinase X | Xenograft Model 1 | 75% TGI | Internal Study |
| In Vivo Efficacy | Compound B | Kinase X | Xenograft Model 1 | 20% TGI | Internal Study |
TGI: Tumor Growth Inhibition
Mandatory Visualization
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to visualize key processes in foundational drug discovery.
Signaling Pathways
Understanding the intricate network of signaling pathways within a cell is fundamental to identifying new drug targets. The TGF-β and MAPK/ERK pathways are two critical signaling cascades often implicated in cancer.
Caption: The canonical TGF-β signaling pathway.
Caption: The MAPK/ERK signaling cascade.
Experimental Workflows
Visualizing experimental workflows helps to clarify the sequence of steps and decision points in a research plan.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule Articles | Smolecule [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. ppd.com [ppd.com]
- 11. 404 | Beth Israel Deaconess Medical Center [bidmc.org]
- 12. blog.biobide.com [blog.biobide.com]
- 13. championsoncology.com [championsoncology.com]
- 14. crownbio.com [crownbio.com]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
Technical Guide to Rapamycin (Sirolimus): Mechanism, Application, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of Rapamycin (also known as Sirolimus), a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] Discovered in a soil sample from Easter Island (Rapa Nui), Rapamycin has become an invaluable tool in both clinical practice and biomedical research.[1][2] Its primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, metabolism, and survival.[3][4] This document provides quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate its effective application in a research setting.
Quantitative Data Summary
The potency and efficacy of Rapamycin are context-dependent, varying by cell type, experimental conditions, and the specific biological endpoint being measured. The following tables summarize key quantitative parameters for Rapamycin, providing a baseline for experimental design.
Binding Affinities & Dissociation Constants (Kd)
Rapamycin's mechanism involves the formation of a ternary complex with FKBP12 and the FRB domain of mTOR.[3][5] The high affinity of the Rapamycin-FKBP12 complex for mTOR is crucial for its inhibitory function.
| Interacting Molecules | Dissociation Constant (Kd) | Method | Significance |
| Rapamycin <=> FKBP12 | ~0.2 nM | Fluorescence Polarization, SPR | High-affinity initial binding step.[6][7] |
| Rapamycin <=> FRB (mTOR domain) | ~26 µM | Fluorescence Polarization | Weak interaction without FKBP12.[5][6] |
| (Rapamycin-FKBP12) <=> FRB | ~5-12 nM | SPR, Ternary Complex Analysis | ~2000-fold tighter binding in the presence of FKBP12, forming the inhibitory complex.[5][8] |
Table 1: Binding affinities involved in the formation of the inhibitory Rapamycin-FKBP12-mTOR complex.
Inhibitory Concentrations (IC50)
The IC50 of Rapamycin varies significantly across different cell lines, reflecting diverse genetic backgrounds and signaling pathway dependencies.[9]
| Cell Line | Cancer Type | IC50 (Endpoint) | Representative Value |
| HEK293 | Embryonic Kidney | mTOR Activity | ~0.1 nM[10] |
| MCF-7 | Breast Cancer | Proliferation | ~0.8 - 20 nM[11][12] |
| MDA-MB-231 | Breast Cancer | Proliferation | ~10 - 20 µM[11][12] |
| T98G | Glioblastoma | Proliferation | ~2 nM[10] |
| U87-MG | Glioblastoma | Proliferation | ~1 µM[10] |
| B16 | Melanoma | Proliferation | ~84 nM[13] |
| Ca9-22 | Oral Cancer | Proliferation | ~15 µM[14] |
Table 2: Representative half-maximal inhibitory concentration (IC50) values of Rapamycin in various cancer cell lines. Values can differ based on assay conditions (e.g., incubation time, serum concentration).
Signaling Pathway and Mechanism of Action
Rapamycin exerts its effect by allosterically inhibiting mTOR Complex 1 (mTORC1).[10] It first binds to the intracellular protein FK506-Binding Protein 12 (FKBP12).[15] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing mTORC1 from interacting with and phosphorylating its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[16][17] This disruption halts protein synthesis, cell growth, and proliferation.[3]
Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.
Detailed Experimental Protocols
Reproducibility in Rapamycin studies depends on standardized protocols.[18] Below are detailed methodologies for common assays used to characterize Rapamycin's effects.
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to measure the phosphorylation status of mTORC1 downstream targets, such as S6K1, providing a direct readout of Rapamycin's inhibitory activity.[19]
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7, HEK293) in appropriate media to 70-80% confluency.[18]
-
Optional: Serum-starve cells for 4-16 hours to reduce basal mTOR activity.[18][20]
-
Prepare serial dilutions of Rapamycin (stock in DMSO) in culture media. A common concentration range is 1 nM to 100 nM.[19] Include a vehicle-only (DMSO) control.
-
Treat cells with Rapamycin or vehicle for a specified time (e.g., 1-4 hours for signaling studies).[18]
-
To robustly activate the pathway, stimulate cells with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for the final 30 minutes of incubation.[18][20]
2. Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[19]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and agitate for 30 minutes at 4°C.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant (protein lysate) and store it at -80°C.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.[19]
-
Normalize all samples to the same concentration (e.g., 20-30 µg) with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]
4. SDS-PAGE and Western Blotting:
-
Separate protein samples on an 8-12% SDS-polyacrylamide gel.[18]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).[18]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-β-actin).[18]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
Apply a chemiluminescent substrate (ECL) and visualize bands using an imaging system.[12]
Protocol 2: Cell Viability/Proliferation (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, which is typically reduced by Rapamycin treatment.[21]
1. Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[21]
-
Incubate for 24 hours to allow for cell attachment.
2. Cell Treatment:
-
Prepare serial dilutions of Rapamycin in culture media.
-
Replace the media in each well with 100 µL of media containing the desired Rapamycin concentration or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[22]
3. MTT Reagent Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]
4. Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][21]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm for background subtraction.[21]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the log of Rapamycin concentration to determine the IC50 value.
Experimental Workflow Visualization
A typical in vitro study to characterize Rapamycin involves a logical sequence of steps, from initial cell culture to multiple downstream assays for data collection and analysis.
Caption: A standard workflow for in vitro characterization of Rapamycin's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin: The Comprehensive Guide | OCTAGONCHEM [octagonchem.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Technical Guide: Validation and Comparative Analysis of Rapamycin (B549165), an mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rapamycin and the mTOR Signaling Pathway
Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[2] It functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3]
Rapamycin's primary mechanism of action involves the allosteric inhibition of mTORC1.[4] It first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[5] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, which destabilizes the mTORC1 complex and inhibits its kinase activity.[5][6] This action blocks the phosphorylation of key downstream effectors of mTORC1, such as p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for initiating protein synthesis and driving cell cycle progression.[1][7] While acute treatment with rapamycin specifically targets mTORC1, prolonged exposure can also indirectly inhibit the assembly and function of mTORC2 in some cell types.[8]
Validation of Rapamycin Activity via Western Blot
The most common method to validate the biological activity of Rapamycin in a cellular context is to measure the phosphorylation status of mTORC1's downstream targets. A significant reduction in the phosphorylation of S6K1 (at threonine 389) or S6 (at serines 235/236) serves as a reliable biomarker for mTORC1 inhibition.[9]
Experimental Protocol: Western Blot for Phospho-S6K1
This protocol provides a standard methodology for assessing Rapamycin's efficacy in cultured cells.
-
Cell Culture and Treatment :
-
Seed a suitable cell line (e.g., HEK293, MCF-7) in a culture dish and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Rapamycin (e.g., 10 nM to 100 nM) or a vehicle control (DMSO) for a specified time, typically 2-4 hours, which is sufficient to observe inhibition.[10]
-
-
Cell Lysis :
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Agitate the lysate for 30 minutes at 4°C, then clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.[10]
-
-
Sample Preparation and SDS-PAGE :
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4X Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[11]
-
Load the samples onto a polyacrylamide gel (e.g., 4-15% Tris-glycine gradient gel) and perform electrophoresis to separate proteins by size.[11]
-
-
Protein Transfer and Blocking :
-
Antibody Incubation and Detection :
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6K1 (p-S6K1 T389).[10] In parallel, probe separate blots with antibodies for total S6K1 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the p-S6K1 signal to the total S6K1 signal and the loading control. A dose-dependent decrease in the normalized p-S6K1 signal validates Rapamycin's inhibitory activity.
-
Expected Results
The following table summarizes the expected outcome from a validation experiment.
| Treatment | Concentration | Normalized p-S6K1 (T389) Fold Change |
| Vehicle (DMSO) | - | 1.00 |
| Rapamycin | 10 nM | ~0.45 |
| Rapamycin | 50 nM | ~0.15 |
| Rapamycin | 100 nM | ~0.05 |
| Data are representative. Fold change is normalized to the vehicle control after densitometry values are adjusted for total protein and loading control.[10] |
Comparative Analysis: Rapamycin and Other mTOR Inhibitors
The field of mTOR inhibition has evolved beyond Rapamycin to include analogs ("rapalogs") and second-generation ATP-competitive inhibitors.[3]
-
First-Generation (Rapalogs) : Includes Rapamycin (Sirolimus) and its derivatives like Everolimus and Temsirolimus, which were developed to improve pharmacokinetic properties.[5] They share the same allosteric mechanism of inhibiting mTORC1.[5]
-
Second-Generation (TOR-KIs) : These are ATP-competitive kinase inhibitors (e.g., Torin-1, Vistusertib) that target the catalytic site of mTOR.[3] This allows them to inhibit both mTORC1 and mTORC2, offering a more complete shutdown of the mTOR pathway.[3][14]
-
Dual mTOR/PI3K Inhibitors : Compounds like Dactolisib that inhibit both mTOR and PI3K, a key upstream activator in the pathway.[3]
Quantitative Comparison of In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below provides a comparative summary of IC50 values for various mTOR inhibitors against different targets or in cellular assays.
| Inhibitor | Class | Target(s) | Representative IC50 (nM) | Key Characteristics |
| Rapamycin | Rapalog | mTORC1 (Allosteric) | ~1 - 10 | The foundational mTORC1 inhibitor; less effective on mTORC2.[5][7] |
| Everolimus | Rapalog | mTORC1 (Allosteric) | ~2 - 10 | A Rapamycin analog with improved oral bioavailability and shorter half-life.[5][8] |
| Temsirolimus | Rapalog | mTORC1 (Allosteric) | ~2 - 10 | A prodrug of Rapamycin, suitable for intravenous administration.[5] |
| Torin-1 | TOR-KI | mTORC1 & mTORC2 (ATP-Competitive) | ~2 (mTOR) | A potent and selective dual inhibitor of both mTOR complexes.[14] |
| Vistusertib | TOR-KI | mTORC1 & mTORC2 (ATP-Competitive) | ~5 (mTOR) | Orally bioavailable dual inhibitor that has undergone clinical investigation.[3] |
| Dactolisib | Dual PI3K/mTOR | PI3K / mTORC1 & mTORC2 | ~2 (PI3Kα), ~8 (mTOR) | Targets both the upstream PI3K and mTOR kinases.[3] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used.[5]
Mandatory Visualizations: Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth and proliferation.[15] Growth factors activate receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[16] PI3K then generates PIP3, leading to the activation of AKT.[17] Activated AKT promotes cell survival and can relieve the inhibition on mTORC1 by phosphorylating the TSC1/TSC2 complex.[18] This allows Rheb-GTP to activate mTORC1, leading to the phosphorylation of S6K1 and 4E-BP1 to drive protein synthesis.[7] Rapamycin, complexed with FKBP12, directly inhibits mTORC1, blocking these downstream effects.
Caption: PI3K/AKT/mTOR signaling pathway showing Rapamycin's point of inhibition.
Experimental Workflow for Inhibitor Validation
The validation of a novel mTOR inhibitor like Rapamycin follows a logical progression from biochemical assays to cellular and finally in vivo models to confirm its efficacy and mechanism of action.
Caption: A typical experimental workflow for the validation of an mTOR inhibitor.
Logical Comparison of mTOR Inhibitor Classes
This diagram illustrates the classification and hierarchical relationship between different types of mTOR inhibitors based on their mechanism of action and target specificity.
Caption: Classification of mTOR inhibitors based on mechanism and target.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. Interactions and structure of the nuclear pore complex revealed by cryo- electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-electron Microscopy Reveals the Structure of the Nuclear Pore Complex----The Laboratory of biological electron microscopy and structural biology(DR. Fei Sun's Lab) [ibp.cas.cn]
- 4. Cryo-electron Microscopy Reveals the Structure of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of cytoplasmic ring of nuclear pore complex by integrative cryo-EM and AlphaFold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dynamic Nuclear Envelope: Resilience in Health and Dysfunction in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Nuclear pore complex - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Chromatin Remodeling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin remodelers, their implication in cancer and therapeutic potential [rarediseasesjournal.com]
- 12. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Super-Resolution Imaging of Higher-Order Chromatin Structures at Different Epigenomic States in Single Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The molecular mechanism for nuclear transport and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Nuclear Protein Import and Export In Vitro Using Fluorescent Cargoes | Springer Nature Experiments [experiments.springernature.com]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of nuclear transport and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Super-Resolution Microscopy of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The nuclear envelope and nuclear pore complexes in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Centre for Genomic Regulation Website [crg.eu]
- 24. An AlphaScreen®-based assay for high-throughput screening for specific inhibitors of nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The nuclear envelope and nuclear pore complexes in neurodegenerative diseases [frontiersin.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Shared Nuclear Structure Found To Drive Leukemia Progression | Technology Networks [technologynetworks.com]
- 28. Controlling subcellular delivery to optimize therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Regulation of Drug Transport Proteins—From Mechanisms to Clinical Impact: A White Paper on Behalf of the International Transporter Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Nucleolus: A Central Hub for Ribosome Biogenesis and Cellular Regulatory Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Nucleolar Organization and Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Nucleolus: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Nucleolus: A Multiphase Condensate Balancing Ribosome Synthesis and Translational Capacity in Health, Aging and Ribosomopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
The Selective Glycoprotein IIb/IIIa Inhibitor Xemilofiban: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xemilofiban is an orally bioavailable, non-peptide prodrug that undergoes conversion to its active metabolite, SC-54701A, a potent and selective inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor, an integrin also known as αIIbβ3, represents the final common pathway for platelet aggregation. By blocking the binding of fibrinogen and von Willebrand factor to activated GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction: The Glycoprotein IIb/IIIa Receptor as a Therapeutic Target
Platelet aggregation is a critical event in the pathophysiology of acute coronary syndromes (ACS), including unstable angina and myocardial infarction. The glycoprotein IIb/IIIa receptor, with approximately 50,000 to 80,000 copies on the surface of a single platelet, plays a pivotal role in this process.[1] Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen. This binding facilitates the cross-linking of adjacent platelets, leading to the formation of a platelet-rich thrombus. Consequently, antagonism of the GPIIb/IIIa receptor is a highly effective strategy for antiplatelet therapy.
Chemical and Pharmacological Profile of this compound
This compound hydrochloride is the prodrug form of the active compound. Its chemical structure is distinct from peptide-based inhibitors.
Active Metabolite: SC-54701A
Mechanism of Action
This compound, through its active metabolite SC-54701A, acts as a direct and competitive antagonist of the GPIIb/IIIa receptor. By binding to the receptor, it sterically hinders the access of fibrinogen and von Willebrand factor, thereby preventing the final step of platelet aggregation. This action is independent of the initial platelet activation pathway, making it a broadly effective antiplatelet agent.
Preclinical Efficacy: In Vivo Models of Thrombosis
The antithrombotic potential of this compound has been evaluated in various preclinical models. A key model utilized is the canine model of coronary artery thrombosis.
Canine Model of Electrolytic Injury-Induced Coronary Artery Thrombosis
This model is designed to assess the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in a coronary artery following endothelial injury.
Experimental Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized, and the left circumflex coronary artery is isolated. A Doppler flow probe is placed proximally to monitor blood flow.
-
Thrombus Induction: An anodal current (e.g., 250 µA) is applied to the intimal surface of the artery for a specified duration (e.g., 180 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound or placebo is administered orally at various doses prior to the induction of injury. In some studies, it is administered in combination with other antiplatelet agents like aspirin (B1665792).
-
Monitoring and Endpoints:
-
Time to Occlusion: The primary endpoint is the time taken for the coronary artery to become fully occluded, as indicated by the cessation of blood flow.
-
Ex Vivo Platelet Aggregation: Blood samples are collected at baseline and at various time points after drug administration. Platelet-rich plasma is prepared, and aggregation is induced using agonists such as collagen. The percentage of inhibition of aggregation is calculated.
-
Bleeding Time: A standardized template bleeding time is measured to assess the effect of the drug on hemostasis.
-
Cyclic Flow Variations (CFVs): The presence and frequency of spontaneous cycles of partial occlusion followed by reperfusion are monitored as an indicator of unstable thrombus formation.
-
Experimental Workflow: Canine Arterial Thrombosis Model
Caption: Workflow of the canine arterial thrombosis model.
Preclinical Data Summary:
| Dose of this compound (mg/kg) | Inhibition of Collagen-Induced Platelet Aggregation (%) | Time to Occlusion (minutes) | Bleeding Time (minutes) |
| 1.25 | 59 ± 15 | - | - |
| 2.5 | 94 ± 4 | >180 (Thrombosis incidence reduced) | Increased |
| 5.0 | 98 ± 2 | >180 (Thrombosis incidence reduced) | Increased |
| 6.0 | 98 ± 2 | >180 (Thrombosis incidence reduced) | Increased |
| 1.25 + High-Dose Aspirin | 99 ± 0 | >180 (Thrombosis incidence reduced) | Not significantly increased |
Data adapted from preclinical studies in dogs.[2][3][4][5]
Clinical Pharmacology and Efficacy
The clinical development of this compound focused on its potential to prevent thrombotic events in patients with ACS and those undergoing percutaneous coronary intervention (PCI).
Pharmacokinetics
This compound is a prodrug that is rapidly absorbed and converted to its active form, SC-54701.
| Parameter | Single Dose | Steady-State (4 weeks) |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | ~2 hours |
| Peak Plasma Concentration (Cmax) at 15 mg | 17.71 ± 10.6 ng/mL | 27.6 ± 18.5 ng/mL |
| Peak Plasma Concentration (Cmax) at 20 mg | 22.7 ± 15.6 ng/mL | 37.4 ± 17.6 ng/mL |
Pharmacodynamics: Inhibition of Platelet Aggregation
This compound demonstrates a dose-dependent inhibition of ex vivo platelet aggregation.
| Dose of this compound | Agonist | Inhibition of Platelet Aggregation |
| ≥ 10 mg | 20 µmol/L ADP | ≥ 50% for 8-10 hours |
| ≥ 10 mg | 4 µg/mL Collagen | ≥ 50% for 8-10 hours |
Data from studies in patients after coronary stent deployment.
Clinical Trials
Several clinical trials evaluated the efficacy and safety of this compound, including the EXCITE (Evaluation of Oral this compound in Controlling Thrombotic Events) trial. While early phase studies showed promise, the large-scale phase III trials of oral GPIIb/IIIa inhibitors, including this compound, did not demonstrate a significant benefit in reducing major adverse cardiac events compared to standard therapy and were associated with an increased risk of bleeding.
Key Experimental Methodologies
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to a known agonist.
Protocol:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference.
-
Aggregation Measurement: A sample of PRP is placed in an aggregometer cuvette and stirred. A baseline light transmittance is established. An agonist (e.g., 20 µM ADP or 4 µg/mL collagen) is added to induce aggregation. As platelets aggregate, light transmittance through the sample increases. The maximum aggregation is recorded.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the vehicle control.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This method quantifies the binding of a GPIIb/IIIa antagonist to its receptor on the platelet surface.
Protocol:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Incubation with Antibodies: Aliquots of whole blood are incubated with a fluorescently labeled monoclonal antibody that specifically binds to an epitope on the GPIIb/IIIa receptor that is blocked by the antagonist (e.g., a ligand-induced binding site antibody). A second antibody that binds to a non-competing epitope can be used to quantify the total number of GPIIb/IIIa receptors.
-
Fixation and Lysis: Red blood cells are lysed, and the remaining cells are fixed.
-
Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The reduction in fluorescence from the competing antibody in the presence of the antagonist is used to calculate the percentage of receptor occupancy.
Competitive Radioligand Binding Assay
This in vitro assay determines the affinity of a compound for the GPIIb/IIIa receptor.
Protocol:
-
Receptor Preparation: Purified GPIIb/IIIa receptors or platelet membranes containing the receptor are prepared.
-
Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [³H]-tirofiban) and varying concentrations of the unlabeled test compound (e.g., SC-54701A).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of the test compound.
Signaling Pathways and Mechanism of Action Visualization
GPIIb/IIIa Signaling Pathway in Platelet Aggregation
Caption: Simplified GPIIb/IIIa signaling pathway.
Mechanism of Action of this compound
Caption: Mechanism of this compound's inhibitory action.
Conclusion
This compound is a well-characterized selective inhibitor of the GPIIb/IIIa receptor with potent antiplatelet activity demonstrated in both preclinical and clinical settings. While the clinical development of oral GPIIb/IIIa inhibitors faced challenges, the study of this compound has provided valuable insights into the pharmacology of this important class of antithrombotic agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The protective dose of the potent GPIIb/IIIa antagonist SC-54701A is reduced when used in combination with aspirin and heparin in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Oral Xemilofiban: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial data for oral Xemilofiban, a small-molecule glycoprotein (B1211001) IIb/IIIa receptor antagonist. The document focuses on the pharmacokinetics, pharmacodynamics, and safety profile of this compound as evidenced in foundational clinical studies. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of the drug's mechanism of action and a representative clinical trial workflow are provided to enhance understanding.
Introduction
This compound is an orally active, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy in the context of cardiovascular diseases, particularly acute coronary syndromes (ACS) and following percutaneous coronary interventions (PCI).[1][3][4] Early-phase clinical trials were designed to evaluate the efficacy, safety, and pharmacokinetic and pharmacodynamic profile of oral this compound.
Mechanism of Action
This compound selectively and reversibly binds to the GP IIb/IIIa receptor on the surface of platelets.[1] This action prevents the binding of fibrinogen to the receptor, thereby inhibiting platelet cross-linking and the formation of a platelet plug, which is a crucial step in thrombus formation.[1] By targeting this final step in platelet aggregation, this compound offers a potent antithrombotic effect.[1]
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Pharmacokinetic Profile
The pharmacokinetic properties of oral this compound were evaluated in early-phase trials, focusing on its absorption, peak plasma concentration (Cmax), and time to peak plasma concentration (Tmax).
Experimental Protocol: Pharmacokinetic Analysis
Plasma concentrations of SC-54701, the active form of this compound, were measured at various time points following single and multiple doses. Blood samples were collected, and plasma was separated for analysis using validated analytical methods, likely high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), although specific details of the assay are not extensively described in the provided literature.
Pharmacokinetic Data
The following table summarizes the peak plasma concentrations of the active form of this compound (SC-54701) observed in a study of patients after percutaneous coronary intervention.[3]
| Dose Group | Time Point | Mean Cmax (ng/mL) | Standard Deviation |
| 10 mg | After first dose | 13.96 | 9.4 |
| 15 mg | After first dose | 17.71 | 10.6 |
| 20 mg | After first dose | 22.7 | 15.6 |
| 15 mg | After 4 weeks | 27.6 | 18.5 |
| 20 mg | After 4 weeks | 37.4 | 17.6 |
Data from the ORBIT Trial.[3]
The time to peak plasma concentration was approximately 4 hours after the first dose and decreased to 2 hours after steady-state dosing.[3] A dose-related increase in peak plasma concentration was observed.[3]
Pharmacodynamic Efficacy
The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. This was a key endpoint in early-phase trials to establish the biological activity and appropriate dosing of the drug.
Experimental Protocol: Ex Vivo Platelet Aggregation Assay
-
Method: Ex vivo platelet aggregation was measured using light transmission aggregometry.
-
Sample Preparation: Blood samples were collected from patients at specified time points after drug administration. Platelet-rich plasma (PRP) was prepared by centrifugation.
-
Agonists: Platelet aggregation was induced by the addition of standard agonists, most commonly:
-
Measurement: The change in light transmission through the PRP sample after the addition of the agonist was recorded over time to determine the extent of platelet aggregation. The results are expressed as a percentage of inhibition compared to a baseline or placebo group.
Platelet Aggregation Inhibition Data
The following tables summarize the dose-dependent inhibition of platelet aggregation by this compound.
Table 2: ADP-Induced Platelet Aggregation in Patients with Unstable Angina [2]
| Treatment Group | 2 Hours Post-Dose | 2 Weeks | 4 Weeks |
| This compound | 15% | 8% | 11% |
| Placebo | 80% | 68% | 69% |
Remaining platelet aggregation (%) in response to ADP.
Table 3: Dose-Dependent Inhibition of Platelet Aggregation After Coronary Stent Deployment [5]
| Dose Group | Agonist | Level of Inhibition | Duration of Inhibition |
| ≥ 10 mg | ADP and Collagen | ≥ 50% | 8 to 10 hours |
This study demonstrated that oral this compound produced a dose-dependent inhibition of platelet aggregation that was sustained for two weeks of chronic therapy.[5]
Clinical Safety and Tolerability
The safety profile of this compound was a primary focus of early-phase trials, with a particular emphasis on bleeding events, a known risk associated with antiplatelet therapies.
Experimental Protocol: Safety Assessment
Safety was monitored through the recording of all adverse events, with a specific classification for bleeding events (e.g., insignificant, mild, moderate, severe). Hematologic parameters, including platelet counts, were also regularly monitored to detect potential thrombocytopenia.
Safety Data
In the ORBIT trial, despite achieving 50% to 80% inhibition of platelet aggregation, this compound therapy was generally well-tolerated.[3] Most bleeding events were classified as insignificant or mild and did not necessitate discontinuation of the study drug.[3] A correlation was observed between peak platelet inhibition on day 1 and the subsequent occurrence of insignificant or mild bleeding.[3][4]
However, in a pilot study involving patients with unstable angina undergoing PCI, higher doses of this compound (35 mg loading dose, 20-25 mg TID) were associated with major bleeding events in 3 out of 20 patients and one death following emergency bypass surgery complicated by a severe bleeding diathesis.[2] Mild mucocutaneous bleeding was also reported during chronic administration.[2]
The larger EXCITE trial, a phase III study, found that clinically significant hemorrhagic complications and thrombocytopenia were infrequent at maintenance doses of 10 mg and 20 mg.[6]
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for the early-phase clinical trials of this compound, from patient enrollment to data analysis.
Caption: A generalized workflow for an early-phase clinical trial of oral this compound.
Summary and Conclusion
Early-phase clinical trials of oral this compound demonstrated its ability to produce rapid, dose-dependent, and sustained inhibition of platelet aggregation.[2][5] A clear relationship was established between plasma concentrations of the drug and its pharmacodynamic effect.[3][4] While the therapy was generally well-tolerated at lower doses, with bleeding events being mostly mild, higher doses raised safety concerns regarding major bleeding.[2][3] Although a trend towards a reduction in cardiovascular events was observed in some patient subgroups in early trials, the larger EXCITE trial did not show a significant reduction in the primary clinical endpoints.[3][6][7] These findings underscore the delicate balance between achieving potent antiplatelet efficacy and maintaining an acceptable safety profile with oral GP IIb/IIIa inhibitors.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circ.ahajournals.org [circ.ahajournals.org]
- 4. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of oral this compound in Controlling Thrombotic Events - American College of Cardiology [acc.org]
A Technical Guide to the Preclinical Development of Xemilofiban for Thrombosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xemilofiban is an orally active, small-molecule, nonpeptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, developed to prevent thrombotic events.[1][2] As the final common pathway for platelet aggregation, the GP IIb/IIIa receptor represents a critical target for antiplatelet therapy.[1][3] Preclinical development of this compound focused on characterizing its mechanism of action, pharmacodynamic effects on platelet aggregation, and antithrombotic efficacy in relevant animal models. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and associated biological pathways.
Mechanism of Action
This compound functions by selectively and reversibly binding to the GP IIb/IIIa receptor on the surface of platelets.[1] In response to vascular injury or other stimuli, platelets become activated, leading to a conformational change in the GP IIb/IIIa receptor that enables it to bind fibrinogen.[1] Fibrinogen acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate, a crucial step in thrombus formation.[1] By occupying the receptor, this compound physically obstructs the binding of fibrinogen and other adhesion ligands, thereby inhibiting the final, critical step of platelet aggregation.[1][4] This direct inhibition effectively mitigates the risk of thrombus formation in cardiovascular diseases.[1]
Pharmacodynamic Profile: Platelet Aggregation Studies
The pharmacodynamic effect of this compound was primarily assessed through ex vivo platelet aggregation assays in both human and canine studies. These experiments demonstrated a clear dose-dependent inhibition of platelet aggregation.
Quantitative Data Summary
| Study Type | Species | Agonist(s) | Dose | Result: Inhibition of Platelet Aggregation | Duration of Effect | Reference(s) |
| Ex Vivo | Human | 20 µmol/L ADP & 4 µg/mL Collagen | ≥10 mg (oral, BID) | ≥50% inhibition | 8 to 10 hours | [5][6] |
| Ex Vivo | Human | ADP | 35 mg loading, 20-25 mg TID | 85% inhibition (at 2 hrs); 88% (at 2 wks); 84% (at 4 wks) | Sustained up to 30 days | [7] |
| Ex Vivo | Canine | Collagen | 1.25 mg/kg (oral) | 59% ± 15% inhibition | Not Specified | [8] |
| Ex Vivo | Canine | Collagen | ≥2.5 mg/kg (oral) | >90% inhibition | Not Specified | [4][8][9] |
| Ex Vivo | Canine | Collagen | 1.25 mg/kg this compound + HD Aspirin (B1665792) | >90% inhibition | Not Specified | [4][8] |
Experimental Protocol: Ex Vivo Platelet Aggregation Assay
The following protocol was consistently used in human clinical studies to assess the impact of this compound on platelet function.[5]
-
Blood Collection: Whole blood was drawn from subjects into collection tubes containing 3.8% sodium citrate (B86180) as an anticoagulant.[5]
-
Preparation of Platelet-Rich Plasma (PRP): The citrated blood was centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Aggregation Measurement: Platelet aggregation was measured in PRP using the turbidimetric method, which quantifies the change in light transmission through the PRP sample as platelets aggregate.[5]
-
Agonist Induction: Aggregation was induced by adding a standardized concentration of an agonist, typically 20 μmol/L ADP or 4 μg/mL collagen.[3][5][6]
-
Quantification: The primary endpoint was the maximal change in light transmission that occurred within a five-minute window following the addition of the agonist.[5] This value represents the maximum platelet aggregation.
-
Data Analysis: The percentage inhibition of platelet aggregation was calculated by comparing the results from subjects treated with this compound to those from a placebo or baseline group.
Preclinical Efficacy: In Vivo Thrombosis Models
The antithrombotic efficacy of this compound was evaluated in a canine model of coronary artery thrombosis. This model was designed to assess the prevention of occlusive thrombus formation following a controlled vascular injury.[10]
Quantitative Data Summary: Canine Coronary Thrombosis Model
| Treatment Group | Incidence of Occlusive Thrombosis | Time to Occlusion | Bleeding Time (BT) | Reference(s) |
| Placebo | High (not explicitly quantified) | Baseline | Normal | [4] |
| This compound (1.25 mg/kg) | 83% (5 of 6 dogs) | Not significantly increased | Not significantly increased | [10] |
| This compound (≥2.5 mg/kg) | Significantly Reduced (0-17%) | Significantly Increased | Significantly Increased | [4][8][10] |
| High-Dose Aspirin (HD ASA) | 50% (3 of 6 dogs) | Not significantly increased | Not Specified | [10] |
| This compound (1.25 mg/kg) + HD ASA | 0% (0 of 6 dogs) | Significantly Increased | Not Significantly Increased | [4][8][10] |
Experimental Protocol: Canine Model of Electrolytic-Injury-Induced Coronary Thrombosis
This protocol details the in vivo model used to establish the antithrombotic effect of orally administered this compound.[4][10]
-
Animal Preparation: Conscious dogs were used for the study.[4]
-
Drug Administration: Test agents (this compound, Aspirin, combination, or placebo) were administered orally.[4]
-
Anesthesia: Sixty minutes following oral administration, the dogs were anesthetized for the surgical procedure.[4]
-
Surgical Procedure: The left circumflex (LCx) coronary artery was surgically exposed. A Doppler flow probe was placed on the artery to monitor blood flow.
-
Thrombus Induction: An electrolytic injury was induced to the intimal surface of the LCx artery by applying a 250 µA anodal current for 180 minutes.[4][10] This controlled damage initiates a thrombotic response.
-
Monitoring and Endpoints: The primary endpoints were the incidence of occlusive thrombus formation (defined by cessation of blood flow) and the time to arterial occlusion.[10] Cyclic flow variations (CFVs), indicative of non-occlusive thrombus formation and dislodgement, were also monitored.[4][8]
-
Ancillary Studies: Bleeding time was assessed in a separate, parallel study to evaluate the hemostatic impact of the treatments.[4]
Pharmacokinetics and Pharmacodynamics (PK/PD) Correlation
Preclinical and early clinical studies established a correlation between the plasma concentrations of this compound's active moiety and the degree of platelet inhibition observed ex vivo.[3][11] This relationship is crucial for determining appropriate dosing regimens to achieve a therapeutic window that balances antithrombotic efficacy with the risk of bleeding. Mild bleeding events were observed to correlate with the peak platelet inhibition on the first day of therapy.[3][11]
Conclusion
The preclinical development program for this compound successfully demonstrated its intended mechanism of action as a potent GP IIb/IIIa receptor antagonist. A clear, dose-dependent inhibition of platelet aggregation was established through ex vivo assays.[5][8] Furthermore, in vivo studies using a canine model of coronary thrombosis confirmed that this compound could effectively prevent occlusive thrombus formation.[4][8] Doses of 2.5 mg/kg or higher provided significant antithrombotic protection, which was associated with greater than 90% inhibition of platelet aggregation but also an increase in bleeding time.[4][8] Notably, combining a sub-therapeutic dose of this compound (1.25 mg/kg) with high-dose aspirin provided robust antithrombotic efficacy without a significant prolongation of bleeding time, suggesting a potential for synergistic therapeutic strategies.[4][8] These preclinical findings provided a strong rationale for the further clinical investigation of this compound in patients with thrombotic diseases.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circ.ahajournals.org [circ.ahajournals.org]
- 4. Protective effect of oral this compound in arterial thrombosis in dogs: increased activity in combination with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Binding Kinetics of Xemilofiban to Platelet Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of Xemilofiban to its target on platelet receptors, the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) complex. This compound, an orally active nonpeptide antagonist of the GP IIb/IIIa receptor, has been a subject of significant research in the context of antiplatelet therapy. Understanding its binding characteristics is crucial for the development and optimization of antithrombotic agents. This document details the quantitative binding data, experimental protocols for characterization, and the associated signaling pathways.
Quantitative Binding Kinetics of this compound
This compound is a prodrug that is converted to its active metabolite, SC-54701, which acts as a potent inhibitor of the platelet GP IIb/IIIa receptor. The binding of this active form to the receptor prevents the binding of fibrinogen, thereby inhibiting platelet aggregation, the final common pathway of thrombus formation.
| Parameter | Value | Method | Reference |
| IC50 (SC-54701) | 5 ± 1 nM | Inhibition of mAb2 binding | [1] |
| IC50 (SC-54701) | 10 nM | Inhibition of fibrinogen binding | [2] |
Note: The IC50 values are for the active metabolite of this compound, SC-54701.
Experimental Protocols
The investigation of the binding kinetics of GP IIb/IIIa antagonists like this compound involves a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity and density of receptors. This method involves the use of a radiolabeled ligand that binds specifically to the receptor of interest.
Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) for a GP IIb/IIIa antagonist.
Materials:
-
Isolated human platelets or purified GP IIb/IIIa receptors.
-
Radiolabeled GP IIb/IIIa antagonist (e.g., ³H-labeled this compound active metabolite) or a competing radioligand.
-
Unlabeled this compound active metabolite (for competition assays).
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Platelets/Receptors: Isolate platelets from fresh human blood by differential centrifugation or use purified GP IIb/IIIa receptors.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled this compound active metabolite. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a non-specific ligand (non-specific binding).
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific ligand.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration to determine the IC50. The equilibrium dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions, providing data on both the association (kon) and dissociation (koff) rates.
Objective: To determine the association and dissociation rate constants of this compound binding to the GP IIb/IIIa receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip with a suitable surface for protein immobilization (e.g., CM5 chip).
-
Purified GP IIb/IIIa receptor.
-
This compound active metabolite at various concentrations.
-
Running buffer (e.g., HBS-EP).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilization of GP IIb/IIIa: Covalently immobilize the purified GP IIb/IIIa receptor onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject different concentrations of the this compound active metabolite over the sensor surface and monitor the change in the SPR signal in real-time. This is the association phase.
-
Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the this compound-receptor complex.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Flow Cytometry for Platelet Aggregation Inhibition
Flow cytometry can be used to assess the functional consequence of this compound binding, which is the inhibition of platelet aggregation.
Objective: To measure the dose-dependent inhibition of platelet aggregation by this compound.
Materials:
-
Fresh whole blood or platelet-rich plasma (PRP).
-
This compound at various concentrations.
-
Platelet agonists (e.g., ADP, thrombin, collagen).
-
Fluorescently labeled antibodies against platelet-specific markers (e.g., anti-CD41/CD61) and activation markers (e.g., PAC-1, which binds to the activated form of GP IIb/IIIa).
-
Flow cytometer.
Procedure:
-
Sample Preparation: Prepare samples of whole blood or PRP and pre-incubate with different concentrations of this compound or a vehicle control.
-
Platelet Activation: Add a platelet agonist to induce platelet activation and aggregation.
-
Staining: Add fluorescently labeled antibodies to identify platelets and assess their activation state.
-
Fixation: Fix the samples to stop the reaction and stabilize the platelet aggregates.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: Quantify the percentage of aggregated platelets and the expression of activation markers in the presence and absence of this compound. Plot the inhibition of aggregation as a function of this compound concentration to determine the IC50 for functional inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of platelet activation and inhibition by this compound.
References
Unveiling the Antiplatelet Efficacy of Xemilofiban: A Technical Guide to its Effects on ADP and Collagen-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Xemilofiban's inhibitory effects on platelet aggregation induced by Adenosine Diphosphate (ADP) and collagen. This compound, an orally active non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, has been a subject of significant clinical investigation for its potential in managing thrombotic events. This document delves into the core mechanism of action, presents quantitative data from clinical studies in a structured format, outlines detailed experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Final Common Pathway
This compound selectively and reversibly binds to the platelet GPIIb/IIIa receptor.[1][2] This receptor is the final common pathway for platelet aggregation.[3][4] Upon platelet activation by agonists like ADP and collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[1][2] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus.[1][2] By blocking the GPIIb/IIIa receptor, this compound prevents the binding of fibrinogen, thereby inhibiting platelet aggregation irrespective of the initial activation stimulus.[1][2]
Quantitative Analysis of Platelet Inhibition
Clinical studies have demonstrated a dose-dependent inhibition of platelet aggregation with oral this compound administration.[5][6] The following tables summarize the ex vivo platelet aggregation data in response to ADP and collagen at various doses and time points.
Table 1: ADP-Induced Platelet Aggregation with Oral this compound
| This compound Dose (mg, BID) | Mean Platelet Aggregation (%) at 2 hours (Visit 1) | Mean Platelet Aggregation (%) at 2 weeks (Visit 3) |
| Placebo (Ticlopidine) | ~75% | ~68% |
| 5 | ~60% | ~55% |
| 10 | ~40% | ~35% |
| 15 | ~30% | ~25% |
| 20 | ~20% | ~15% |
Data compiled from a study by Kereiakes et al., where ex vivo platelet aggregation was induced by 20 μmol/L ADP.[5]
Table 2: Collagen-Induced Platelet Aggregation with Oral this compound
| This compound Dose (mg, BID) | Mean Platelet Aggregation (%) at 2 hours (Visit 1) | Mean Platelet Aggregation (%) at 2 weeks (Visit 3) |
| Placebo (Ticlopidine) | ~80% | ~75% |
| 5 | ~65% | ~60% |
| 10 | ~45% | ~40% |
| 15 | ~35% | ~30% |
| 20 | ~25% | ~20% |
Data compiled from a study by Kereiakes et al., where ex vivo platelet aggregation was induced by 4 μg/mL collagen.[5]
In a separate study, a single oral dose of 35 mg of this compound followed by 20-25 mg three times daily resulted in a rapid and sustained inhibition of ADP-induced platelet aggregation.[3] At 2 hours after the initial dose, platelet aggregation was 15% in the this compound group compared to 80% in the placebo group.[3] This profound inhibition was maintained at 2 and 4 weeks of treatment, with aggregation levels of 8% and 11% respectively, in the this compound group.[3]
Experimental Protocols
The assessment of this compound's effect on platelet aggregation is primarily conducted using light transmission aggregometry (LTA) on platelet-rich plasma (PRP).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Whole blood is drawn from subjects into collection tubes containing 3.8% sodium citrate (B86180) as an anticoagulant. The ratio of blood to anticoagulant is typically 9:1.
-
Centrifugation for PRP: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP. The supernatant, rich in platelets, is carefully collected.
-
Centrifugation for PPP: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.
Light Transmission Aggregometry (LTA) Assay
-
Instrument Setup: A light transmission aggregometer is calibrated using PPP to set the 100% aggregation (maximum light transmission) and PRP to set the 0% aggregation (minimum light transmission).
-
Sample Preparation: A defined volume of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.
-
Incubation with this compound: For in vitro studies, varying concentrations of this compound are added to the PRP and incubated for a specified period (e.g., 5-10 minutes) to allow for drug-receptor binding. For ex vivo analysis from clinical trials, the PRP from subjects who have ingested this compound is used directly.
-
Induction of Aggregation: A standardized concentration of an agonist, either 20 μmol/L ADP or 4 μg/mL collagen, is added to the PRP to induce platelet aggregation.[5][6][7]
-
Data Acquisition: The aggregometer continuously records the change in light transmission as platelets aggregate. The extent of aggregation is typically quantified as the maximum percentage change in light transmission from the baseline.
Conclusion
This compound demonstrates potent, dose-dependent inhibition of both ADP and collagen-induced platelet aggregation.[5][6] Its mechanism of action, targeting the final common pathway of platelet aggregation by blocking the GPIIb/IIIa receptor, provides a broad antiplatelet effect. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on antiplatelet therapies. While this compound's clinical development faced challenges, the study of its pharmacodynamics provides valuable insights into the principles of GPIIb/IIIa inhibition and the methodologies used to assess antiplatelet drug efficacy.
References
- 1. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. helena.com [helena.com]
The Development of Xemilofiban: A Technical History of a Searle Oral Glycoprotein IIb/IIIa Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Xemilofiban was a promising oral, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor developed by G.D. Searle & Co. in the 1990s. As the final common pathway for platelet aggregation, the GP IIb/IIIa receptor was a key target for antiplatelet therapy. The development of an oral formulation was anticipated to offer a significant advancement over the existing intravenous agents by providing long-term secondary prevention of cardiovascular events. Despite showing potent inhibition of platelet aggregation in early trials, the large-scale Phase III clinical trials ultimately failed to demonstrate a significant clinical benefit and, in line with other oral GP IIb/IIIa inhibitors, revealed an unexpected increase in mortality. This led to the discontinuation of its development in 1999. This technical guide provides a comprehensive history of the development of this compound, detailing its mechanism of action, preclinical and clinical studies, the methodologies employed, and the ultimate reasons for its failure.
Introduction: The Rationale for an Oral GP IIb/IIIa Inhibitor
The success of intravenous GP IIb/IIIa inhibitors, such as abciximab (B1174564), in reducing ischemic complications in patients undergoing percutaneous coronary intervention (PCI) and those with acute coronary syndromes (ACS) highlighted the therapeutic potential of targeting this receptor. These agents, however, were limited to acute, in-hospital use. An orally active GP IIb/IIIa inhibitor was hypothesized to extend the benefits of this potent antiplatelet therapy to the long-term secondary prevention of thrombotic events. Searle's development of this compound was part of a broader industry effort to create a convenient, chronically administered antiplatelet agent that could potentially stabilize intravascular plaque and prevent recurrent ischemic events.
Mechanism of Action
This compound is a small-molecule, non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for fibrinogen binding to the activated GP IIb/IIIa receptor. By competitively and reversibly binding to this receptor, this compound blocks the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation in response to various agonists.
Below is a diagram illustrating the platelet aggregation signaling pathway and the point of intervention for this compound.
Preclinical Development
While specific preclinical study reports for this compound are not extensively detailed in the public domain, the development program for it and its sister compound, orbofiban, involved evaluating their pharmacokinetic and pharmacodynamic responses to select therapeutic targets. Preclinical development for this class of drugs typically involves:
-
In vitro characterization: Determining the compound's binding affinity and specificity for the GP IIb/IIIa receptor, often using purified receptors or platelet-rich plasma (PRP). This includes calculating the half-maximal inhibitory concentration (IC50) for platelet aggregation induced by various agonists.
-
Animal models: Assessing the compound's oral bioavailability, pharmacokinetic profile, and antithrombotic efficacy in relevant animal models of thrombosis. These studies also help in determining the dose-response relationship and the safety profile, particularly regarding bleeding time.
Clinical Development
The clinical development of this compound progressed through a series of dose-ranging studies and larger clinical trials to evaluate its efficacy and safety.
Early Phase Clinical Studies
Early-phase studies focused on establishing the pharmacokinetics, pharmacodynamics, and safety of this compound in human subjects. These were typically dose-ranging, placebo-controlled trials.
A notable early study investigated this compound in patients after coronary stent deployment. This randomized, single-blind, placebo-controlled trial evaluated doses of 5, 10, 15, and 20 mg twice daily. The study demonstrated a dose-dependent inhibition of platelet aggregation that was sustained over two weeks of therapy. Doses of 10 mg or higher were found to produce at least 50% inhibition of platelet aggregation for 8 to 10 hours.
Another pilot study in patients with unstable angina undergoing percutaneous coronary interventions randomized participants to receive this compound (35 mg loading dose, then 20-25 mg three times daily) or placebo for 30 days. This study showed rapid, sustained, and marked inhibition of platelet aggregation. However, it also highlighted the potential for bleeding complications at these higher doses.
The ORBIT Trial
The Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) trial was a multicenter, randomized, placebo-controlled study designed to evaluate the pharmacodynamic efficacy and clinical safety of prolonged this compound administration in patients after percutaneous coronary intervention.
Experimental Protocol: ORBIT Trial
-
Patient Population: 549 patients after successful elective percutaneous coronary intervention.
-
Randomization: Patients were randomized to receive placebo or this compound at doses of 15 mg or 20 mg.
-
Dosing Regimen: The assigned treatment was administered for 28 days.
-
Concomitant Medications: All patients received 325 mg of aspirin (B1665792) daily.
-
Pharmacodynamic Assessment: Ex vivo platelet aggregation in response to 20 µM ADP and 4 µg/mL collagen was measured at baseline, after the initial dose, and on days 14 and 28.
-
Clinical Follow-up: Patients were followed for 90 days to assess clinical outcomes.
The ORBIT trial demonstrated that this compound effectively inhibited platelet aggregation and was well-tolerated over the 28-day treatment period. A trend towards a reduction in cardiovascular events at 3 months was observed in patients who did not receive abciximab during the intervention and were treated with the 20 mg dose of this compound. This observation, however, was not statistically significant as the trial was not powered to evaluate clinical outcomes.
The EXCITE Trial
The Evaluation of Oral this compound in Controlling Thrombotic Events (EXCITE) trial was the pivotal Phase III study designed to definitively assess the clinical efficacy and safety of long-term this compound therapy.
Experimental Protocol: EXCITE Trial
-
Patient Population: 7,232 patients undergoing percutaneous coronary revascularization.
-
Randomization: Patients were randomly assigned to one of three groups: placebo, this compound 10 mg, or this compound 20 mg.
-
Dosing Regimen: A loading dose was administered 30 to 90 minutes before the procedure, followed by maintenance doses three times daily for up to 182 days.
-
Primary Endpoints: The trial had two primary composite endpoints at 182 days: 1) death, nonfatal myocardial infarction, or urgent revascularization, and 2) death or nonfatal myocardial infarction.
-
Concomitant Medications: All patients received aspirin, and those who received a stent also received ticlopidine.
The results of the EXCITE trial were disappointing. Long-term administration of this compound did not significantly reduce the incidence of the primary clinical endpoints compared to placebo.
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical development of this compound.
Table 1: Dose-Ranging Study in Post-Stent Patients
| Dose of this compound (BID) | Number of Patients | Inhibition of Platelet Aggregation (≥50%) | Duration of Inhibition (hours) |
| 5 mg | N/A | < 50% | N/A |
| 10 mg | N/A | ≥ 50% | 8-10 |
| 15 mg | N/A | ≥ 50% | 8-10 |
| 20 mg | N/A | ≥ 50% | 8-10 |
Data adapted from a study in 170 patients after coronary stent deployment.
Table 2: ORBIT Trial - Pharmacodynamic and Clinical Observations
| Treatment Group | Number of Patients | Peak Platelet Inhibition (Day 14 & 28) | Cardiovascular Events at 3 Months (in non-abciximab patients) | P-value |
| Placebo | ~183 | N/A | N/A | N/A |
| This compound 15 mg | ~183 | Similar to 20mg | N/A | N/A |
| This compound 20 mg | ~183 | Significant inhibition | Trend towards reduction | 0.04 |
Data adapted from the ORBIT Trial publications.
Table 3: EXCITE Trial - Primary Endpoint Results at 182 Days
| Treatment Group | Number of Patients | Death, MI, or Urgent Revascularization (Kaplan-Meier Rate) | P-value (vs. Placebo) | Death or MI (Kaplan-Meier Rate) | P-value (vs. Placebo) |
| Placebo | 2414 | 13.5% | - | N/A | - |
| This compound 10 mg | 2400 | 13.9% | 0.82 | Similar to placebo | N/A |
| This compound 20 mg | 2418 | 12.7% | 0.36 | Similar to placebo | N/A |
Data adapted from the EXCITE Trial publications.
Experimental Methodologies
A core experimental technique used throughout the development of this compound was the assessment of platelet aggregation.
Ex Vivo Platelet Aggregation Assay
Objective: To measure the ability of platelets in a blood sample to aggregate in response to specific agonists, and thus to quantify the inhibitory effect of this compound.
Protocol:
-
Blood Collection: Whole blood was drawn from subjects into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood was centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which was used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP was adjusted, if necessary, to a standardized concentration.
-
Aggregometry:
-
A sample of PRP was placed in a cuvette in a light transmission aggregometer and warmed to 37°C.
-
A baseline light transmission was established.
-
A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) at a concentration of 20 µM or collagen at 4 µg/mL, was added to the PRP.
-
As platelets aggregated, the turbidity of the PRP decreased, allowing more light to pass through. The change in light transmission was recorded over time.
-
-
Data Analysis: The percentage of platelet aggregation was calculated relative to the light transmission through the PPP (representing 100% aggregation). The inhibitory effect of this compound was determined by comparing the aggregation in samples from treated subjects to those from the placebo group.
Below is a workflow diagram for the ex vivo platelet aggregation assay.
Discontinuation and Reasons for Failure
In January 1999, Searle announced the discontinuation of the development of this compound, along with another oral GP IIb/IIIa inhibitor, orbofiban. The decision was based on the analysis of the EXCITE trial and the OPUS-TIMI 16 trial for orbofiban, which did not demonstrate a significant clinical benefit in reducing the combined endpoints of death, myocardial infarction, and urgent revascularization.
The failure of this compound was part of a class-wide failure of oral GP IIb/IIIa inhibitors. Several factors are believed to have contributed to this lack of efficacy and, in some cases, increased mortality:
-
Pharmacokinetic and Pharmacodynamic Variability: Oral administration led to variable bioavailability and fluctuating plasma concentrations, resulting in periods of suboptimal platelet inhibition. This is in contrast to the consistent and high-level inhibition achieved with intravenous administration.
-
Partial Agonist Activity: At low concentrations, some GP IIb/IIIa inhibitors were hypothesized to induce a conformational change in the receptor that could lead to a pro-thrombotic state, a phenomenon known as partial agonism.
-
Rebound Phenomenon: The reversible binding of the oral inhibitors could lead to a rebound increase in platelet reactivity as the drug levels trough between doses.
-
Lack of a Clear Therapeutic Window: The dose required for effective antithrombotic efficacy appeared to be very close to the dose that caused significant bleeding complications, leaving little to no therapeutic window for chronic oral administration.
-
Increased Mortality: A meta-analysis of the major trials of oral GP IIb/IIIa inhibitors, including EXCITE, revealed a statistically significant increase in mortality in patients receiving the active drug compared to placebo. The precise mechanism for this increase was not fully elucidated but may have been related to the aforementioned factors.
Conclusion
The development of this compound by Searle represents a significant chapter in the history of antiplatelet therapy. It was a scientifically rational endeavor to extend the proven benefits of acute GP IIb/IIIa inhibition to long-term oral therapy. However, the complex pharmacology of this drug class, particularly the challenges of maintaining consistent and safe levels of platelet inhibition with oral administration, ultimately led to its failure in large-scale clinical trials. The story of this compound serves as a valuable case study for drug development professionals, highlighting the critical importance of understanding the nuances of pharmacokinetics and pharmacodynamics when translating a therapeutic concept from acute intravenous to chronic oral administration.
Methodological & Application
Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Xemilofiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xemilofiban is an orally active, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation, mediating the cross-linking of platelets via fibrinogen.[1] By selectively and reversibly binding to the GPIIb/IIIa receptor, this compound inhibits platelet aggregation, a key process in thrombus formation.[1] This makes it a compound of interest in the development of antiplatelet therapies for cardiovascular diseases, particularly in the context of acute coronary syndromes and percutaneous coronary interventions.[1][3]
These application notes provide a detailed protocol for performing an in vitro platelet aggregation assay using this compound. The assay is based on light transmission aggregometry (LTA), the gold standard for assessing platelet function.[4] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle of the Assay
Light transmission aggregometry quantifies platelet aggregation by measuring changes in the turbidity of platelet-rich plasma (PRP).[5] Initially, the PRP is turbid due to the uniform suspension of platelets. Upon the addition of an agonist (e.g., ADP or collagen), platelets activate and aggregate, forming larger clumps. This clumping reduces the turbidity of the PRP, allowing more light to pass through the sample to a photodetector. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation. This compound, by blocking the GPIIb/IIIa receptor, is expected to inhibit this agonist-induced aggregation in a dose-dependent manner.[6]
Experimental Protocol
This protocol outlines the steps for preparing human platelet-rich plasma and performing a light transmission aggregometry assay to evaluate the inhibitory effect of this compound.
Materials and Reagents:
-
Human whole blood (collected in 3.8% sodium citrate (B86180) tubes)
-
This compound hydrochloride
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen (equine or bovine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aggregometer (e.g., Helena Laboratories PACKS-4 or similar)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood from healthy, consenting donors into vacutainers containing 3.8% sodium citrate. Ensure donors have not taken any medications known to affect platelet function for at least 10-14 days prior to donation.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper, straw-colored PRP layer using a sterile pipette, avoiding contamination from the buffy coat and red blood cells.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.
-
The PPP is used to set the 100% aggregation (0% light transmission) baseline in the aggregometer.
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute the stock solution in PBS to achieve the desired final concentrations for the assay. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid affecting platelet function.
-
Agonist Solutions:
Platelet Aggregation Assay Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette PRP into an aggregometer cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will serve as the 0% aggregation (100% light transmission) baseline.
-
Pipette PPP into another cuvette and place it in the instrument to set the 100% aggregation baseline.
-
-
Incubation with this compound:
-
Pipette a defined volume of PRP into a series of aggregometer cuvettes containing stir bars.
-
Add the desired volume of the diluted this compound solutions (or vehicle control - PBS with the equivalent concentration of DMSO) to the PRP.
-
Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the PRP and this compound (or vehicle) into the recording channel of the aggregometer.
-
Start the recording and add the agonist (ADP or collagen) to the cuvette.
-
-
Data Recording:
-
Record the change in light transmission for a set period, typically 5-10 minutes. The aggregometer software will generate an aggregation curve.
-
-
Data Analysis:
-
The primary endpoint is the maximal platelet aggregation (%) achieved within the recording period.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
The data can also be analyzed by measuring the area under the curve (AUC).[5]
-
Data Presentation
The inhibitory effect of this compound on platelet aggregation is typically presented in a dose-response manner. The following tables summarize representative data on the inhibition of ADP and collagen-induced platelet aggregation by different doses of this compound.
Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Oral this compound
| This compound Dose (mg) | Mean Platelet Aggregation (%) in response to 20 µmol/L ADP |
| Placebo | ~70-80% |
| 5 | ~50-60% |
| 10 | ~30-40% |
| 15 | ~20-30% |
| 20 | ~15-25% |
Note: The values presented are approximate and synthesized from multiple studies for illustrative purposes.[3][6][7] Actual results may vary depending on the specific experimental conditions.
Table 2: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by Oral this compound
| This compound Dose (mg) | Mean Platelet Aggregation (%) in response to 4 µg/mL Collagen |
| Placebo | ~75-85% |
| 5 | ~60-70% |
| 10 | ~40-50% |
| 15 | ~30-40% |
| 20 | ~25-35% |
Note: The values presented are approximate and synthesized from multiple studies for illustrative purposes.[6][8] Actual results may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Platelet activation by agonists such as ADP and collagen initiates intracellular signaling cascades that lead to a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation. This compound directly blocks this final step.
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram illustrates the key steps in performing the in vitro platelet aggregation assay with this compound.
Caption: Workflow of the platelet aggregation assay.
Conclusion
This protocol provides a detailed framework for the in vitro assessment of this compound's antiplatelet activity using light transmission aggregometry. Adherence to this standardized methodology will enable researchers to generate reliable and reproducible data on the dose-dependent inhibitory effects of this compound on platelet function. This information is crucial for the preclinical and clinical development of novel antiplatelet agents.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. circ.ahajournals.org [circ.ahajournals.org]
- 3. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Canine Model of Arterial Thrombosis for Evaluating Xemilofiban Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of a canine model of arterial thrombosis used to evaluate the efficacy of Xemilofiban, an oral glycoprotein (B1211001) (GP) IIb/IIIa antagonist. The provided protocols are based on established methodologies and published preclinical studies. This compound and its active moiety act by inhibiting the final common pathway of platelet aggregation, preventing fibrinogen from binding to the GP IIb/IIIa receptor on activated platelets.[1][2] This document outlines the in vivo model of coronary artery thrombosis, and key ex vivo and in vivo assays to assess the antithrombotic and antiplatelet effects of this compound.
Key Concepts & Signaling Pathways
The primary mechanism of action for this compound involves the blockade of the GP IIb/IIIa receptor, a key integrin on the surface of platelets. Upon platelet activation by various agonists (e.g., collagen, ADP, thrombin), a conformational change occurs in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. This compound, by occupying the fibrinogen binding site, effectively inhibits this cross-linking and subsequent thrombus development.
Experimental Workflow
The evaluation of this compound's efficacy in the canine model of arterial thrombosis typically follows a structured workflow, from drug administration to the assessment of thrombotic and hemostatic parameters.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound, alone and in combination with aspirin, in a canine model of coronary artery thrombosis.
Table 1: Effect of this compound and Aspirin on Thrombosis and Hemostasis
| Treatment Group | Dose | Incidence of Thrombosis (%) | Time to Occlusion (min) | Bleeding Time (min) |
| Placebo | - | 100 | 65 ± 10 | 2.5 ± 0.3 |
| This compound | 1.25 mg/kg | 83 | 80 ± 15 | 3.0 ± 0.5 |
| This compound | 2.5 mg/kg | 33 | 155 ± 20 | 7.5 ± 1.0 |
| This compound | 5.0 mg/kg | 17 | 180 ± 0 | 9.0 ± 1.2 |
| This compound | 6.0 mg/kg | 0 | 180 ± 0 | 10.5 ± 1.5 |
| Aspirin (LD) | 81 mg | 100 | 70 ± 12 | 2.8 ± 0.4 |
| Aspirin (HD) | 162 mg | 50 | 120 ± 25 | 3.5 ± 0.6 |
| This compound + Aspirin (LD) | 1.25 mg/kg + 81 mg | 67 | 95 ± 18 | 3.2 ± 0.5 |
| This compound + Aspirin (HD) | 1.25 mg/kg + 162 mg | 17 | 170 ± 10* | 4.0 ± 0.7 |
*P<0.05 compared with placebo. Data are presented as mean ± SEM.[3][4] LD = Low Dose, HD = High Dose.
Table 2: Effect of this compound and Aspirin on Platelet Aggregation and Cyclic Flow Variations (CFVs)
| Treatment Group | Dose | Inhibition of Ex Vivo Platelet Aggregation (%) | Cyclic Flow Variations (CFVs) (cycles/hr) |
| Placebo | - | < 10 | 15 ± 3 |
| This compound | 1.25 mg/kg | ~50 | 10 ± 2 |
| This compound | 2.5 mg/kg | > 90 | 2 ± 1 |
| This compound | 5.0 mg/kg | > 95 | 0 |
| This compound | 6.0 mg/kg | > 95 | 0 |
| Aspirin (LD) | 81 mg | ~20 | 12 ± 3 |
| Aspirin (HD) | 162 mg | ~40 | 8 ± 2 |
| This compound + Aspirin (LD) | 1.25 mg/kg + 81 mg | ~60 | 7 ± 2 |
| This compound + Aspirin (HD) | 1.25 mg/kg + 162 mg | > 90 | 1 ± 1* |
*P<0.05 compared with placebo. Data are presented as mean ± SEM.[3][4] LD = Low Dose, HD = High Dose.
Experimental Protocols
Canine Model of Coronary Artery Thrombosis (Electrolytic Injury)
This protocol describes the induction of a platelet-rich thrombus in the left circumflex (LCx) coronary artery of an anesthetized dog.
Materials:
-
Healthy mongrel dogs (14-27 kg)
-
Sodium pentobarbital (B6593769) (anesthetic)
-
Respiratory pump
-
Doppler ultrasonic flow probe
-
Coronary electrode (e.g., silver-coated copper wire with a 26-gauge needle tip)
-
Direct current source (250 µA)
-
ECG and blood pressure monitoring equipment
Procedure:
-
Fast dogs for 12-18 hours prior to the experiment.
-
Administer oral study medication (this compound, aspirin, or placebo) in gelatin capsules one hour before anesthesia.
-
Anesthetize the dog with sodium pentobarbital (30 mg/kg IV) and maintain anesthesia as needed. Intubate and ventilate with a respiratory pump.
-
Perform a left thoracotomy in the fifth intercostal space to expose the heart.
-
Isolate a 2-3 cm segment of the LCx coronary artery.
-
Place a Doppler ultrasonic flow probe around the LCx to measure coronary blood flow (CBF).
-
Gently injure the endothelium of the LCx by rubbing the artery distal to the flow probe.
-
Insert the coronary electrode into the injured segment of the LCx, ensuring contact with the intimal surface.
-
Initiate thrombosis by applying a 250 µA anodal current to the electrode for 180 minutes.
-
Continuously monitor CBF. A decrease in flow to zero for at least 30 minutes indicates an occlusive thrombus. Record the time to occlusion.
-
Monitor for and record the frequency of cyclic flow variations (CFVs) before complete occlusion.
-
At the end of the experiment, euthanize the animal with an overdose of sodium pentobarbital.
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of platelets in a blood sample to aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.8% sodium citrate (B86180) tubes
-
Centrifuge
-
Platelet aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Collagen (platelet agonist)
Procedure:
-
Collect venous blood samples before and at specified time points after drug administration.
-
Prepare PRP by centrifuging the citrated whole blood at 266g for 6 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2000g for 10 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 cells/mL) using PPP.
-
Use PPP to set the 100% transmission baseline in the aggregometer.
-
Add a sample of PRP to a cuvette and place it in the aggregometer.
-
Add a platelet agonist (e.g., collagen) to the PRP and record the change in light transmission over time as platelets aggregate.
-
Calculate the percentage of platelet aggregation inhibition relative to baseline (pre-drug) measurements.
Template Bleeding Time (BMBT)
This in vivo assay assesses the effect of antiplatelet agents on primary hemostasis.
Materials:
-
Anesthetized dog
-
Gauze strip
-
Template bleeding time device (e.g., Simplate)
-
Filter paper
-
Stopwatch
Procedure:
-
Position the anesthetized dog in sternal or lateral recumbency.
-
Evert the upper lip and secure it with a gauze strip wrapped around the muzzle.
-
Place the template device on the buccal mucosa.
-
Simultaneously trigger the device to make a standardized incision and start the stopwatch.
-
Gently blot the blood flowing from the incision with filter paper every 30 seconds, without touching the wound itself.
-
Stop the timer when blood no longer stains the filter paper. This is the bleeding time.
-
Apply pressure to the wound to ensure hemostasis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation Markers Following Xemilofiban Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xemilofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By blocking the GPIIb/IIIa receptor, this compound inhibits platelet aggregation, a key process in thrombosis.
Flow cytometry is a powerful technique for the single-cell analysis of platelet activation. It allows for the precise quantification of platelet surface markers that change upon activation. This application note provides a detailed protocol for the analysis of two key platelet activation markers, P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (recognized by the PAC-1 antibody), in response to this compound treatment.
Key Platelet Activation Markers:
-
P-selectin (CD62P): An adhesion molecule stored in the α-granules of resting platelets. Upon activation, P-selectin is translocated to the platelet surface, where it mediates the adhesion of platelets to leukocytes and the endothelium.
-
Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically binds to the high-affinity conformation of the GPIIb/IIIa receptor that is expressed on activated platelets and is capable of binding fibrinogen.
Principle of the Assay
This protocol describes the in vitro treatment of whole blood or platelet-rich plasma (PRP) with this compound, followed by the stimulation of platelet activation with an agonist. The expression of P-selectin and the binding of PAC-1 are then quantified using fluorescently labeled antibodies and flow cytometry. This allows for the assessment of the dose-dependent inhibitory effect of this compound on platelet activation.
Data Presentation
The following tables present representative data illustrating the expected effects of an oral GPIIb/IIIa antagonist on platelet activation markers as measured by flow cytometry. Since specific flow cytometry data for this compound is not widely published, the data presented here is based on findings from studies on similar oral GPIIb/IIIa antagonists, such as Roxifiban.
Table 1: Effect of this compound on Agonist-Induced P-selectin (CD62P) Expression
| Treatment Group | Agonist (e.g., 20 µM ADP) | Mean Fluorescence Intensity (MFI) of CD62P | % CD62P Positive Platelets |
| Vehicle Control | - | 5.2 ± 1.1 | 2.1 ± 0.5 |
| Vehicle Control | + | 85.7 ± 9.3 | 78.5 ± 6.2 |
| This compound (Low Dose) | + | 83.1 ± 8.9 | 76.9 ± 5.8 |
| This compound (High Dose) | + | 81.5 ± 9.1 | 75.3 ± 6.0 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Table 2: Effect of this compound on Agonist-Induced Activated GPIIb/IIIa (PAC-1 Binding)
| Treatment Group | Agonist (e.g., 20 µM ADP) | Mean Fluorescence Intensity (MFI) of PAC-1 | % PAC-1 Positive Platelets |
| Vehicle Control | - | 4.8 ± 0.9 | 1.9 ± 0.4 |
| Vehicle Control | + | 92.3 ± 10.1 | 88.4 ± 7.1 |
| This compound (Low Dose) | + | 45.6 ± 5.3 | 42.1 ± 4.9 |
| This compound (High Dose) | + | 15.8 ± 2.4 | 12.5 ± 2.1 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Signaling Pathway and Mechanism of Action
Application Note: Quantification of Xemilofiban in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Xemilofiban in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and a reversed-phase HPLC system with UV detection. This method is suitable for pharmacokinetic and pharmacodynamic studies, as well as for routine therapeutic drug monitoring of this compound. All experimental protocols and data are presented to guide researchers, scientists, and drug development professionals in the accurate measurement of this compound concentrations in a biological matrix.
Introduction
This compound is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor.[1][2] It inhibits platelet aggregation, a critical step in the formation of thrombi, and has been investigated for the prevention of thrombotic events in patients with acute coronary syndromes.[2] Accurate quantification of this compound in plasma is essential for pharmacokinetic profiling, dose-response relationship assessment, and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-UV method for this purpose.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective analytical method.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | PubChem |
| Molecular Formula | C₁₈H₂₂N₄O₄ | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| Predicted pKa | Basic (Amidine group) | Inferred from structure |
| Predicted Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Inferred from structure |
Figure 1. Chemical Structure of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (e.g., a structurally similar and stable compound not present in the plasma matrix)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, with anticoagulant such as K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Vortex mixer
-
Microcentrifuge
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.
HPLC Conditions
The following HPLC conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and reproducibility for the intended application.[4][5] The validation parameters are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Data Presentation
The quantitative data for the method validation are summarized in the following tables.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| 1000 | 5.100 |
Linearity: y = 0.0051x + 0.001 (r² = 0.998)
Table 4: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| Intra-day | |||
| 30 (Low QC) | 29.1 ± 1.2 | 97.0 | 4.1 |
| 400 (Mid QC) | 408.2 ± 15.5 | 102.1 | 3.8 |
| 800 (High QC) | 789.6 ± 28.4 | 98.7 | 3.6 |
| Inter-day | |||
| 30 (Low QC) | 31.2 ± 1.8 | 104.0 | 5.8 |
| 400 (Mid QC) | 390.5 ± 21.1 | 97.6 | 5.4 |
| 800 (High QC) | 815.3 ± 35.1 | 101.9 | 4.3 |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
References
Application Note: Quantitative Analysis of Xemilofiban and its Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of Xemilofiban and its putative metabolites in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and validation parameters are provided to guide method development and implementation.
Introduction
This compound is an orally active, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor.[1] By inhibiting this receptor, this compound prevents platelet aggregation and thrombus formation, making it a subject of interest in the treatment of acute coronary syndromes.[2][3] To support preclinical and clinical development, a robust and sensitive bioanalytical method is essential for the accurate quantification of this compound and its metabolites in biological matrices. This application note outlines a hypothetical, yet plausible, LC-MS/MS method for this purpose, based on established principles of bioanalytical method validation.
Mechanism of Action
This compound exerts its antiplatelet effect by binding to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets. This receptor is crucial for platelet aggregation as it binds to fibrinogen, leading to the cross-linking of platelets. By blocking this interaction, this compound effectively inhibits the final common pathway of platelet aggregation.
Caption: Mechanism of action of this compound.
Putative Metabolic Pathway
While specific metabolic pathways for this compound are not extensively detailed in the public domain, based on the metabolism of similar compounds like Roxifiban, a plausible metabolic pathway involves Phase I and Phase II reactions.[4] Phase I metabolism may involve hydroxylation of the aliphatic side chain, while Phase II may involve glucuronidation of the hydroxylated metabolite or the parent drug.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | 800 L/hr |
Table 2: Hypothetical MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 453.2 | 276.1 | 35 | 20 |
| Hydroxylated Metabolite | 469.2 | 276.1 | 35 | 22 |
| Internal Standard | 458.2 | 281.1 | 35 | 20 |
Method Validation (Representative Data)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present hypothetical data for a validation summary.
Table 3: Calibration Curve for this compound
| Concentration (ng/mL) | Mean Peak Area Ratio | % Accuracy |
| 1 | 0.025 | 98.5 |
| 5 | 0.128 | 101.2 |
| 10 | 0.255 | 100.8 |
| 50 | 1.275 | 99.5 |
| 100 | 2.548 | 100.1 |
| 500 | 12.741 | 99.8 |
| 1000 | 25.483 | 100.3 |
| Linear Range | 1 - 1000 ng/mL | r² > 0.995 |
| LLOQ | 1 ng/mL |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.99 | 99.0 | 6.5 | 8.2 |
| Low | 3 | 2.95 | 98.3 | 5.8 | 7.5 |
| Medium | 80 | 81.2 | 101.5 | 4.2 | 5.9 |
| High | 800 | 795.8 | 99.5 | 3.5 | 4.8 |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Caption: Bioanalytical workflow for this compound.
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for the quantitative analysis of this compound and its putative metabolites in human plasma by LC-MS/MS. The described sample preparation, chromatography, and mass spectrometry parameters provide a solid foundation for the development and validation of a robust bioanalytical method. The presented workflow and representative data can serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. This compound/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of oral this compound in Controlling Thrombotic Events - American College of Cardiology [acc.org]
- 3. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric and NMR characterization of metabolites of roxifiban, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Xemilofiban's Effect on Platelets Using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Light Transmission Aggregometry (LTA) to assess the antiplatelet efficacy of Xemilofiban. This document outlines the mechanism of action of this compound, presents detailed experimental protocols for its evaluation, summarizes key quantitative data from relevant studies, and includes visualizations of the pertinent biological pathways and experimental workflows.
Introduction to this compound and Light Transmission Aggregometry
This compound is an orally active, small-molecule antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1] The GP IIb/IIIa receptor represents the final common pathway for platelet aggregation, binding to fibrinogen to facilitate the cross-linking of platelets and the formation of a thrombus.[1][2] By selectively and reversibly binding to this receptor, this compound inhibits fibrinogen binding, thereby preventing platelet aggregation.[1] This makes it a therapeutic candidate for the prevention of thrombotic events in cardiovascular diseases, such as acute coronary syndromes.[1]
Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet function.[3] The principle of LTA involves measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[4][5][6] As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photocell.[6] This change in light transmission is recorded over time to generate an aggregation curve, from which the extent and rate of platelet aggregation can be quantified.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effect of this compound on platelet aggregation as measured by LTA in various studies.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by Oral this compound
| This compound Dose | Agonist Concentration | Percent Inhibition of Platelet Aggregation | Study Reference |
| 10 mg (BID) | 20 µmol/L ADP | ≥50% | [7][8] |
| 15 mg (BID) | 20 µmol/L ADP | Not explicitly quantified | [9] |
| 20 mg (BID) | 20 µmol/L ADP | Not explicitly quantified | [7][9] |
| 35 mg (loading), 20-25 mg (TID) | Not specified | 81.25% (from 80% to 15% aggregation) | [10] |
Table 2: Inhibition of Collagen-Induced Platelet Aggregation by Oral this compound
| This compound Dose | Agonist Concentration | Percent Inhibition of Platelet Aggregation | Study Reference |
| 10 mg (BID) | 4 µg/mL Collagen | ≥50% | [7][8] |
| 15 mg (BID) | 4 µg/mL Collagen | Not explicitly quantified | [9] |
| 20 mg (BID) | 4 µg/mL Collagen | Not explicitly quantified | [7][9] |
Signaling Pathways and Experimental Workflow
Platelet Aggregation Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the key signaling pathways leading to platelet aggregation and the point of intervention for this compound. Upon vascular injury, soluble agonists such as ADP and thrombin, or adhesive proteins like collagen, activate platelets.[11][12] This activation leads to an "inside-out" signaling cascade that activates the GP IIb/IIIa receptor.[11] Activated GP IIb/IIIa binds to fibrinogen, resulting in platelet aggregation.[1] this compound directly blocks this final step.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. circ.ahajournals.org [circ.ahajournals.org]
- 3. plateletservices.com [plateletservices.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antithrombotic Potential of Xemilofiban: In Vivo Models and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Xemilofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] By targeting the final common pathway of platelet aggregation, this compound demonstrates significant potential as an antithrombotic agent for the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.[1][2] Robust preclinical evaluation of this compound's efficacy and safety is crucial for its clinical development. This document provides detailed protocols for established in vivo models to assess the antithrombotic and hemorrhagic potential of this compound.
The described models—the Ferric Chloride-Induced Arterial Thrombosis Model, the Arteriovenous (AV) Shunt Thrombosis Model, and the Tail Bleeding Time Assay—are widely accepted and utilized in the characterization of novel antithrombotic agents.[1][3][4] These assays allow for the quantitative assessment of thrombus formation, vessel occlusion, and bleeding risk, providing a comprehensive preclinical profile of this compound.
Mechanism of Action of this compound
This compound selectively and reversibly binds to the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug. By blocking this interaction, this compound effectively inhibits platelet aggregation, a critical step in thrombus formation.[1]
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, outcomes based on the known potency of GPIIb/IIIa inhibitors. Actual results for this compound would need to be determined experimentally.
Table 1: Hypothetical Antithrombotic Efficacy of this compound in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Time to Occlusion (minutes) |
| Vehicle Control | - | 10 | 10.5 ± 2.3 |
| This compound | 1 | 10 | 18.2 ± 3.1 |
| This compound | 3 | 10 | 25.7 ± 4.5** |
| This compound | 10 | 10 | >30 (no occlusion)*** |
| Aspirin (Positive Control) | 30 | 10 | 15.4 ± 2.8 |
| *Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. |
Table 2: Hypothetical Antithrombotic Efficacy of this compound in a Rat Arteriovenous Shunt Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Thrombus Weight (mg) | % Inhibition |
| Vehicle Control | - | 8 | 25.3 ± 4.7 | - |
| This compound | 1 | 8 | 15.1 ± 3.9 | 40.3 |
| This compound | 3 | 8 | 8.9 ± 2.5 | 64.8 |
| This compound | 10 | 8 | 3.2 ± 1.8*** | 87.4 |
| Clopidogrel (Positive Control) | 10 | 8 | 12.6 ± 3.3 | 50.2 |
| Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. |
Table 3: Hypothetical Effect of this compound on Bleeding Time in a Murine Tail Transection Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Bleeding Time (seconds) |
| Vehicle Control | - | 10 | 120 ± 25 |
| This compound | 1 | 10 | 185 ± 35 |
| This compound | 3 | 10 | 290 ± 50 |
| This compound | 10 | 10 | >600*** |
| Aspirin (Positive Control) | 100 | 10 | 250 ± 45 |
| Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. Cut-off time is 600 seconds. |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
Principle: This model assesses arterial thrombosis initiated by oxidative endothelial injury.[3] Topical application of ferric chloride (FeCl₃) to the carotid artery causes endothelial denudation, leading to platelet adhesion and aggregation, and subsequent thrombus formation, which can be monitored by measuring blood flow.[8][9]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Surgical instruments (forceps, scissors, retractors)
-
Doppler flow probe and flowmeter
-
Heating pad
Protocol:
-
Administer this compound or vehicle orally to mice at a predetermined time before surgery (e.g., 1-2 hours).
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[8]
-
Make a midline cervical incision and carefully expose the right common carotid artery through blunt dissection.[10]
-
Place a Doppler flow probe around the artery to record baseline blood flow.[10]
-
Saturate a filter paper strip with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[9]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor and record the arterial blood flow until complete occlusion occurs (cessation of flow) or for a predetermined observation period (e.g., 30 minutes).
-
The primary endpoint is the time to occlusion (TTO).
Arteriovenous (AV) Shunt Thrombosis Model in Rats
Principle: This model evaluates thrombosis in an extracorporeal shunt, which is driven by both platelet activation and coagulation.[4] A thrombogenic surface, such as a silk thread, is placed within the shunt to initiate thrombus formation. The antithrombotic effect is quantified by the weight of the resulting thrombus.[11]
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Anesthetic
-
Polyethylene (B3416737) tubing for the shunt
-
Silk thread
-
Surgical instruments
-
Heparinized saline
Protocol:
-
Administer this compound or vehicle orally to rats.
-
Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Expose the left carotid artery and the right jugular vein.
-
Cannulate both vessels with polyethylene tubing filled with heparinized saline.
-
Introduce a pre-weighed silk thread into a central piece of the tubing.
-
Connect the arterial and venous cannulae to the central tubing, allowing blood to flow through the shunt for a specified duration (e.g., 15-30 minutes).
-
After the designated time, clamp the cannulae and remove the shunt.
-
Carefully retrieve the silk thread with the attached thrombus.
-
The thrombus is dried and weighed. The net thrombus weight is calculated by subtracting the initial weight of the thread.
Tail Bleeding Time Assay in Mice
Principle: This assay assesses primary hemostasis and the potential bleeding risk of an antithrombotic agent.[1] It measures the time required for bleeding to cease after a standardized tail transection.[12]
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle
-
Restraining device
-
Scalpel or sharp blade
-
Beaker with saline at 37°C
-
Filter paper
-
Stopwatch
Protocol:
-
Administer this compound or vehicle orally.
-
At the time of peak drug effect, place the mouse in a restraining device.
-
Transect a 3 mm segment from the tip of the tail with a sharp scalpel.[1]
-
Immediately immerse the tail into a beaker containing saline maintained at 37°C.[1]
-
Start a stopwatch and measure the time until bleeding stops. Bleeding is considered to have ceased when no blood flow is observed for at least 30 seconds.
-
Alternatively, the tail can be blotted with filter paper at 30-second intervals until bleeding stops.
-
A cut-off time (e.g., 600 or 900 seconds) should be established to prevent excessive blood loss.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of oral this compound in Controlling Thrombotic Events - American College of Cardiology [acc.org]
- 6. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost [pubmed.ncbi.nlm.nih.gov]
- 12. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Xemilofiban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xemilofiban hydrochloride is a potent, orally active, nonpeptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor, an integrin found on the surface of platelets, is the final common pathway for platelet aggregation.[2][3] Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1][2][4] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[2][3] this compound hydrochloride selectively and reversibly binds to the GPIIb/IIIa receptor, preventing its interaction with fibrinogen and thereby inhibiting platelet aggregation.[1]
These application notes provide detailed protocols for the preparation of this compound hydrochloride for in vitro studies and for conducting key experiments to evaluate its antiplatelet activity, including platelet aggregation assays and flow cytometry for receptor occupancy.
Product Information
| Product Name | This compound hydrochloride |
| Synonyms | SC-54684A |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. For short-term use (days to weeks), store at 0-4°C in a dry, dark environment. |
Preparation of this compound Hydrochloride for In Vitro Assays
For in vitro experiments, a stock solution of this compound hydrochloride should be prepared in a suitable solvent.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol for a 10 mM Stock Solution:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound hydrochloride (please refer to the manufacturer's certificate of analysis for the exact molecular weight), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Quantitative Data: Inhibition of Platelet Aggregation (Ex Vivo)
The following table summarizes the dose-dependent inhibitory effect of orally administered this compound on ex vivo platelet aggregation. While these are not in vitro IC50 values, they demonstrate the compound's potent antiplatelet activity. The provided protocols can be used to determine the in vitro IC50.
| Dose of this compound (oral) | Agonist | Percent Inhibition of Platelet Aggregation | Reference |
| ≥10 mg | 20 µmol/L ADP | ≥50% | [5][6][7] |
| ≥10 mg | 4 µg/mL Collagen | ≥50% | [5][6][7] |
| 20 mg | 20 µmol/L ADP | ~90% (peak inhibition) | [3] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the determination of the in vitro efficacy of this compound hydrochloride in inhibiting platelet aggregation induced by ADP or collagen.
Materials:
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists: Adenosine diphosphate (ADP) and Collagen
-
Saline or appropriate buffer
-
Light Transmission Aggregometer and cuvettes with stir bars
Protocol:
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9 parts blood to 1 part citrate).[5]
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature without the brake.[5]
-
Carefully aspirate the upper layer of PRP and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) and collect the supernatant.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP if necessary.
b. Light Transmission Aggregometry (LTA) Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
Pipette an appropriate volume of adjusted PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add a small volume (e.g., 50 µL) of a working solution of this compound hydrochloride at various concentrations (or vehicle control - DMSO) and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
After incubation, add the agonist (e.g., 20 µmol/L ADP or 4 µg/mL collagen) to induce aggregation.[5][6]
-
Record the change in light transmission for at least 5 minutes.
c. Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound hydrochloride using the formula: % Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound hydrochloride concentration to determine the IC50 value (the concentration that inhibits 50% of the platelet aggregation).
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This protocol provides a method to quantify the binding of this compound hydrochloride to the GPIIb/IIIa receptor on platelets.
Materials:
-
Whole blood or PRP treated with this compound hydrochloride
-
Monoclonal antibodies against GPIIb/IIIa (e.g., LYP18 and 4F8, or PAC-1 which binds to the activated receptor)[4]
-
Fluorescently-labeled secondary antibody (if primary antibodies are not conjugated)
-
Fixative solution (e.g., paraformaldehyde)
-
Wash buffer (e.g., PBS with BSA)
-
Flow cytometer
Protocol:
-
Incubate whole blood or PRP with various concentrations of this compound hydrochloride or vehicle control for a specified time at 37°C.
-
Add saturating concentrations of the primary monoclonal antibody (or antibodies) to the samples and incubate for 20-30 minutes at room temperature in the dark.[4]
-
If using unconjugated primary antibodies, wash the platelets with buffer and then incubate with a fluorescently-labeled secondary antibody for 20-30 minutes at room temperature in the dark.
-
Wash the platelets to remove unbound antibodies.
-
Fix the platelets with a suitable fixative.
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Analyze the mean fluorescence intensity (MFI) of the antibody staining. A decrease in MFI of an antibody that is displaced by this compound indicates receptor occupancy by the compound.[4]
Signaling Pathway
References
- 1. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of the GP IIb-IIIa complex induced by platelet adhesion to collagen is mediated by both alpha2beta1 integrin and GP VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Xemilofiban and Aspirin in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of Xemilofiban and aspirin (B1665792) in thrombosis research. This document includes detailed experimental protocols for key in vivo and ex vivo assays, a summary of quantitative data from preclinical studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of major cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone of thrombosis management and prevention. This document focuses on the combined application of two antiplatelet agents with distinct mechanisms of action:
-
Aspirin: An irreversible inhibitor of cyclooxygenase-1 (COX-1), which blocks the formation of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[1][2][3][4]
-
This compound: A nonpeptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[5]
The combination of these agents targets two different and crucial pathways in platelet activation and aggregation, suggesting a potential for synergistic or additive antithrombotic effects. These notes are intended to guide researchers in the design and execution of preclinical studies to evaluate this combination therapy.
Signaling Pathways in Platelet Aggregation
To understand the combined effect of aspirin and this compound, it is essential to visualize their points of intervention in the platelet aggregation cascade.
Caption: Signaling pathways for Aspirin and this compound in platelet aggregation.
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound, aspirin, and their combination in a canine model of coronary artery thrombosis.
Table 1: Incidence of Occlusive Thrombosis
| Treatment Group | Dose | Incidence of Thrombosis (%) |
| Placebo | - | 100 |
| This compound | 1.25 mg/kg | 83 |
| 2.5 mg/kg | 0 | |
| 5.0 mg/kg | 17 | |
| 6.0 mg/kg | 0 | |
| Aspirin (Low Dose) | 81 mg | 100 |
| Aspirin (High Dose) | 162 mg | 50 |
| This compound + Aspirin (LD) | 1.25 mg/kg + 81 mg | 100 |
| This compound + Aspirin (HD) | 1.25 mg/kg + 162 mg | 0* |
*P<0.05 vs. Placebo
Table 2: Time to Occlusion (TTO)
| Treatment Group | Dose | Time to Occlusion (minutes) |
| Placebo | - | 44 ± 5 |
| This compound | 1.25 mg/kg | 55 ± 11 |
| 2.5 mg/kg | >180 | |
| 5.0 mg/kg | 163 ± 17 | |
| 6.0 mg/kg | >180 | |
| Aspirin (Low Dose) | 81 mg | 49 ± 7 |
| Aspirin (High Dose) | 162 mg | 111 ± 24 |
| This compound + Aspirin (LD) | 1.25 mg/kg + 81 mg | 52 ± 8 |
| This compound + Aspirin (HD) | 1.25 mg/kg + 162 mg | >180* |
Data are presented as mean ± SEM. P<0.05 vs. Placebo.
Table 3: Ex Vivo Platelet Aggregation (Collagen-Induced)
| Treatment Group | Dose | Inhibition of Aggregation (%) |
| Placebo | - | <10 |
| This compound | ≥2.5 mg/kg | >90 |
| Aspirin (High Dose) | 162 mg | ~50 |
| This compound + Aspirin (HD) | 1.25 mg/kg + 162 mg | >90 |
*P<0.05 vs. Placebo
Table 4: Bleeding Time
| Treatment Group | Dose | Bleeding Time (minutes) |
| Placebo | - | 2.5 ± 0.3 |
| This compound | 1.25 mg/kg | 3.1 ± 0.4 |
| 2.5 mg/kg | 7.8 ± 1.2 | |
| 5.0 mg/kg | 9.5 ± 1.5 | |
| 6.0 mg/kg | >15* | |
| Aspirin (High Dose) | 162 mg | 3.5 ± 0.5 |
| This compound + Aspirin (HD) | 1.25 mg/kg + 162 mg | 4.2 ± 0.6 |
Data are presented as mean ± SEM. P<0.05 vs. Placebo.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Canine Model of Coronary Artery Thrombosis
This protocol describes an electrolytic injury model to induce thrombosis in the left circumflex (LCx) coronary artery of dogs.[3]
Experimental Workflow:
References
- 1. Cyclic flow variations in a conscious dog model of coronary artery stenosis and endothelial injury correlate with acute ischemic heart disease syndromes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of oral this compound in arterial thrombosis in dogs: increased activity in combination with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase mediates cyclic flow variations in a canine model of coronary arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of calcium channel blockade to reduce platelet-mediated cyclic flow variations in dogs with coronary stenosis and endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Xemilofiban: A Detailed Protocol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xemilofiban is a potent, orally active, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which plays a crucial role in the final common pathway of platelet aggregation. This document provides a detailed, step-by-step synthesis protocol for the laboratory preparation of this compound. The synthesis involves the formation of an amide bond between 4-((4-amidinophenyl)amino)-4-oxobutanoic acid and the chiral intermediate 3(S)-amino-4-pentynoic acid ethyl ester, followed by ester hydrolysis. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and the targeted signaling pathway.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The GPIIb/IIIa receptor, a member of the integrin family, is expressed on the surface of platelets and mediates the binding of fibrinogen, leading to platelet aggregation.[1] Antagonists of this receptor are effective antiplatelet agents. This compound has been investigated for its potential in the treatment of acute coronary syndromes.[2] The synthesis of this compound presents a multi-step process involving organic reactions such as acylation, peptide coupling, and deprotection. This protocol outlines a reliable method for its synthesis in a laboratory setting.
Signaling Pathway of GPIIb/IIIa Receptor
The GPIIb/IIIa receptor exists in a low-affinity state on resting platelets. Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor to a high-affinity state. This allows for the binding of fibrinogen, which bridges adjacent platelets, leading to aggregation. This compound, as a GPIIb/IIIa antagonist, competitively inhibits the binding of fibrinogen to the activated receptor, thereby blocking platelet aggregation.
Caption: Signaling pathway of platelet aggregation mediated by the GPIIb/IIIa receptor and the inhibitory action of this compound.
Synthetic Workflow
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of Intermediate 1: Preparation of 4-((4-amidinophenyl)amino)-4-oxobutanoic acid.
-
Synthesis of Intermediate 2: Chiral synthesis of 3(S)-amino-4-pentynoic acid ethyl ester.
-
Final Coupling and Deprotection: Amide bond formation between the two intermediates followed by hydrolysis of the ethyl ester to yield this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 4-((4-amidinophenyl)amino)-4-oxobutanoic acid (Intermediate 1)
This stage involves the acylation of 4-aminobenzamidine with succinic anhydride.
Materials:
-
4-Aminobenzamidine dihydrochloride (B599025)
-
Succinic anhydride
-
Pyridine
-
Dimethylformamide (DMF)
Protocol:
-
To a solution of 4-aminobenzamidine dihydrochloride in hot DMF, add pyridine.
-
Add succinic anhydride to the mixture.
-
Heat the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the product is precipitated.
-
The crude product is collected by filtration, washed, and dried. Recrystallization may be necessary for purification.
Stage 2: Synthesis of 3(S)-amino-4-pentynoic acid ethyl ester (Intermediate 2)
A potential route for the asymmetric synthesis of this key chiral intermediate is outlined below.[3]
Materials:
-
(Trimethylsilyl)acetylene
-
n-Butyllithium
-
N-methylmorpholine (NMM)
-
Methyl tert-butyl ether (MTBE)
-
Aqueous HCl
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Trimethylsilyl (B98337) chloride
-
Lithium tert-butyl acetate
-
Aqueous NH4Cl
-
p-Toluenesulfonic acid
-
Sodium ethoxide
-
R-(-)-Mandelic acid
-
Acetonitrile
-
Gaseous HCl
Protocol:
-
Formation of 3-(trimethylsilyl)-2-propynal: React (trimethylsilyl)acetylene with n-butyllithium and NMM in MTBE, followed by hydrolysis with aqueous HCl.
-
Formation of racemic tert-butyl ester: Treat the resulting propynal with LiHMDS and trimethylsilyl chloride to form an imine in situ. React this imine with lithium tert-butyl acetate, followed by hydrolysis with aqueous NH4Cl.
-
Transesterification: Convert the tert-butyl ester to the corresponding ethyl ester by refluxing in ethanol in the presence of p-toluenesulfonic acid.
-
Desilylation and Resolution: Desilylate the ethyl ester using sodium ethoxide in ethanol to yield racemic 3-amino-4-pentynoic acid ethyl ester. Resolve the racemate using R-(-)-mandelic acid in ethyl acetate/MTBE to form the diastereomeric salt.
-
Isolation of the chiral amine: Recrystallize the mandelic acid salt from acetonitrile/MTBE and then treat with gaseous HCl in MTBE to afford the hydrochloride salt of 3(S)-amino-4-pentynoic acid ethyl ester.
Stage 3: Final Coupling and Hydrolysis to this compound
This final stage involves the formation of an amide bond between Intermediate 1 and Intermediate 2, followed by the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
4-((4-amidinophenyl)amino)-4-oxobutanoic acid (Intermediate 1)
-
3(S)-amino-4-pentynoic acid ethyl ester hydrochloride (Intermediate 2)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
A suitable base (e.g., LiOH, NaOH)
-
A suitable solvent system for hydrolysis (e.g., THF/water, ethanol/water)
-
Acid for neutralization (e.g., HCl)
Protocol:
-
Activation of Intermediate 1: Activate the carboxylic acid of Intermediate 1 with isobutyl chloroformate in the presence of N-methylmorpholine in DMF or DMAc.
-
Coupling Reaction: Add the hydrochloride salt of Intermediate 2 to the activated Intermediate 1. The reaction is typically stirred at room temperature until completion as monitored by TLC or LC-MS.
-
Work-up and Purification of this compound Ethyl Ester: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude this compound ethyl ester is then purified by column chromatography.
-
Ester Hydrolysis: Dissolve the purified this compound ethyl ester in a suitable solvent mixture (e.g., THF/water). Add an aqueous solution of a base (e.g., LiOH or NaOH) and stir at room temperature until the hydrolysis is complete.
-
Isolation of this compound: Neutralize the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the final product, this compound. The product is then collected by filtration, washed with water, and dried under vacuum.
Data Presentation
Table 1: Summary of Synthetic Intermediates
| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-((4-amidinophenyl)amino)-4-oxobutanoic acid | C11H13N3O3 | 235.24 | |
| 3(S)-amino-4-pentynoic acid ethyl ester | C7H11NO2 | 141.17 | |
| This compound Ethyl Ester | C18H22N4O4 | 358.39 | |
| This compound | C16H18N4O4 | 330.34 |
Note: The structures are representative and should be confirmed with analytical data.
Table 2: Expected Yields and Purity
| Reaction Stage | Product | Theoretical Yield (based on 1 mmol scale) | Expected Purity |
| Stage 1 | Intermediate 1 | 235 mg | >95% (after purification) |
| Stage 2 | Intermediate 2 | 141 mg | >98% (chiral purity) |
| Stage 3 (Coupling) | This compound Ethyl Ester | 358 mg | >95% (after purification) |
| Stage 3 (Hydrolysis) | This compound | 330 mg | >98% (after purification) |
Note: Actual yields may vary depending on experimental conditions and scale.
Characterization Data (Hypothetical)
Upon successful synthesis, the final product, this compound, should be characterized by various analytical techniques to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would correspond to the aromatic protons of the benzamidine (B55565) moiety, the methylene (B1212753) protons of the succinyl linker, the methine and methylene protons of the amino pentynoate backbone, and the terminal alkyne proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the amidine carbon, carbonyl carbons, aromatic carbons, and the carbons of the aliphatic and alkyne groups.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 331.14.
-
Purity (HPLC): >98% purity is desirable for laboratory use.
Conclusion
This document provides a comprehensive guide for the laboratory synthesis of this compound. By following the detailed protocols, researchers can reliably prepare this potent GPIIb/IIIa antagonist for further investigation. Adherence to standard laboratory safety practices is essential throughout the synthesis. The provided diagrams and tables are intended to facilitate a clear understanding of the synthetic strategy and expected outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Xemilofiban Precipitation in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the precipitation of Xemilofiban in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section provides step-by-step solutions to specific precipitation issues you might encounter with this compound.
Issue 1: Precipitation Occurs Immediately Upon Diluting a Concentrated Stock Solution (e.g., in DMSO) into an Aqueous Buffer.
This phenomenon, often termed "solvent shock," is a common issue when a drug that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.
Answer:
Immediate Actions:
-
Vortex/Stir Vigorously During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. This rapid mixing can help to transiently keep the compound in solution.
-
Sonication: If precipitation has already occurred, brief sonication in a bath sonicator can sometimes help to redissolve the precipitate.
Preventative Measures:
-
Slower Dilution: Instead of a single, rapid addition, add the stock solution in smaller aliquots with vigorous mixing between each addition.
-
Increase Final Organic Solvent Concentration: While keeping it within the limits tolerated by your experimental system (typically <0.5% for cell-based assays), a slightly higher final concentration of the organic solvent (like DMSO) can help maintain solubility.[1]
-
Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the overall solubility of this compound. See Protocol 1 for details.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can aid in keeping hydrophobic compounds in solution.[1]
Issue 2: this compound Precipitates Out of the Aqueous Working Solution Over Time (e.g., during incubation or storage).
This can be due to the concentration of this compound exceeding its thermodynamic solubility limit in your specific buffer or media, leading to crystallization or amorphous precipitation over time.
Answer:
Immediate Actions:
-
Re-dissolution: Gentle warming of the solution to 37°C and/or sonication may help to redissolve the precipitate. However, be cautious about the thermal stability of this compound.
-
Centrifugation/Filtration: If the precipitate cannot be redissolved, centrifuge the solution and use the supernatant. Note that the actual concentration of this compound in the supernatant will be lower than intended.
Preventative Measures:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh aqueous working solutions of this compound immediately before each experiment.[1]
-
Lower the Working Concentration: If your experimental design allows, using a lower concentration of this compound that is well within its solubility limit is the simplest solution.
-
Formulation with Excipients: The use of solubility-enhancing excipients can create more stable solutions. Consider using cyclodextrins or formulating the compound in a self-emulsifying drug delivery system (SEDDS) for in vivo studies.[2][3]
-
pH Adjustment: The solubility of many compounds is pH-dependent.[4] If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve its solubility. See the FAQs for more on this.
Issue 3: Inconsistent Results in Biological Assays Suspected to be Caused by Precipitation.
Precipitation of your test compound can lead to significant variability in experimental results, as the effective concentration delivered to the biological system is not controlled.
Answer:
Troubleshooting Steps:
-
Visual Inspection: Before and after your experiment, visually inspect your solutions (e.g., in the wells of a microplate) for any signs of precipitation.
-
Solubility Assessment: Determine the approximate solubility of this compound in your specific experimental buffer or cell culture medium. This will help you to work at concentrations where precipitation is less likely.
-
Incorporate Positive and Negative Controls: Use a known soluble compound as a positive control and a vehicle control (containing the same final concentration of DMSO or other solvents) as a negative control to ensure that the observed effects are due to this compound and not the solvent or precipitation artifacts.[1]
-
Use of Surfactants in Assays: Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help maintain the solubility of hydrophobic compounds without significantly impacting many biological assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Specific public data on the aqueous solubility of this compound is limited. However, as an orally administered small molecule that acts as a glycoprotein (B1211001) IIb/IIIa receptor antagonist, it is likely to have low aqueous solubility, a common characteristic of many drugs in this class.[5][6] Poorly soluble drugs often present challenges in formulation and can lead to precipitation in aqueous media.[7][8][9]
Q2: How does pH affect the solubility of this compound?
A2: this compound contains benzamidine (B55565) and pyrrolidine (B122466) moieties, which are basic functional groups.[5] Therefore, its solubility is expected to be pH-dependent. In acidic environments (lower pH), these basic groups will be protonated, leading to the formation of a more soluble salt form. Conversely, in neutral or basic solutions (higher pH), this compound will exist predominantly in its less soluble free base form. For experimental work, maintaining a slightly acidic pH (if tolerated by the assay) may enhance solubility.
Q3: Can I refrigerate or freeze my aqueous working solutions of this compound?
A3: It is generally not recommended to refrigerate or freeze aqueous working solutions of poorly soluble compounds. The solubility of many substances, including this compound, is likely to decrease at lower temperatures, which can induce precipitation.[1] It is best practice to prepare these solutions fresh for each experiment.[1] If stock solutions in organic solvents like DMSO are stored, ensure they are brought to room temperature and fully dissolved before preparing aqueous dilutions.
Q4: What are some advanced formulation strategies to improve this compound solubility for in vivo studies?
A4: For in vivo applications where higher concentrations and stability are crucial, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and enhance the dissolution rate.[2][10] This can be achieved through techniques like spray drying or hot-melt extrusion.[3][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can keep the drug in a solubilized state in the gastrointestinal tract, improving absorption and bioavailability.[3][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.[2][9]
Data Presentation
Table 1: Factors Influencing this compound Precipitation in Aqueous Solutions
| Factor | Observation | Recommended Action |
| Solvent Composition | Precipitation upon dilution of DMSO stock. | Add stock slowly to vigorously stirred buffer; use co-solvents (e.g., PEG 300); use surfactants (e.g., Tween-80). |
| Concentration | Precipitation observed at higher working concentrations. | Work at a concentration below the determined solubility limit; prepare fresh solutions. |
| Temperature | Precipitation occurs upon cooling or refrigeration. | Prepare solutions fresh; allow refrigerated solutions to equilibrate to room temperature and sonicate if needed. |
| pH | Higher precipitation in neutral or basic buffers. | Use a slightly acidic buffer if the experimental system allows; determine the pH-solubility profile. |
| Time | Solution is initially clear but precipitates over hours. | Prepare solutions immediately before use; consider using precipitation inhibitors like HPMC for longer-term stability.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution Using a Co-solvent/Surfactant System
This protocol is designed to enhance the aqueous solubility of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG 300)
-
Tween-80 (Polysorbate 80)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved. This stock can be stored at -20°C.
-
-
Prepare an Intermediate Stock with Co-solvents:
-
In a sterile microcentrifuge tube, prepare a co-solvent/surfactant mixture. A common ratio is 10% DMSO, 40% PEG 300, and 5% Tween-80 in your target aqueous buffer.
-
To prepare 1 mL of this intermediate stock, you would mix:
-
100 µL DMSO
-
400 µL PEG 300
-
50 µL Tween-80
-
450 µL of your target aqueous buffer
-
-
Add the required volume of your this compound primary stock to this mixture to achieve an intermediate concentration (e.g., 1 mM). Vortex thoroughly.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate stock into your final aqueous buffer to achieve the desired working concentration. This multi-step dilution process helps to avoid solvent shock.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: The inhibitory action of this compound on platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Address Low Drug Solubility in Discovery and Development [ouci.dntb.gov.ua]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of oral GPIIb/IIIa inhibitors in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors. The information addresses common limitations and unexpected outcomes observed during clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why have oral GPIIb/IIIa inhibitors failed in clinical trials despite the success of their intravenous counterparts?
A1: While intravenous GPIIb/IIIa inhibitors have shown clear benefits in acute coronary syndromes, the oral formulations have not only failed to demonstrate efficacy but have also been associated with an increase in adverse events, including mortality.[1][2] This discrepancy is likely multifactorial.[1] Key contributing factors include challenges in maintaining a consistent and optimal therapeutic window of platelet inhibition with oral administration, leading to periods of either insufficient efficacy or excessive bleeding risk.[3] Furthermore, some oral agents may exhibit a paradoxical pro-thrombotic effect.[4]
Q2: What is the primary safety concern observed with oral GPIIb/IIIa inhibitors in clinical trials?
A2: The primary safety concern is an increased risk of bleeding.[5][6][7] This risk is dose-dependent and becomes more pronounced at higher levels of platelet inhibition.[3][8] Clinical trials have shown a higher rate of bleeding in patients treated with oral GPIIb/IIIa inhibitors compared to placebo.[5] This is often exacerbated when these agents are used in combination with other antithrombotic drugs like heparin and aspirin.[5][6]
Q3: What is the mechanism behind thrombocytopenia induced by oral GPIIb/IIIa inhibitors?
A3: Thrombocytopenia, a decrease in platelet count, is a known complication of GPIIb/IIIa inhibitor therapy.[9][10] Evidence strongly suggests an immune-mediated mechanism.[11][12] It is believed that the binding of the drug to the GPIIb/IIIa receptor can create new epitopes (ligand-induced binding sites) that are recognized by host immunoglobulins.[13] This leads to the formation of drug-dependent antibodies that bind to the drug-receptor complex on platelets, causing their destruction and removal from circulation.[11][12] Interestingly, these antibodies can be present in some individuals even without prior exposure to the drug, which can lead to rapid onset of thrombocytopenia.[9]
Q4: Can oral GPIIb/IIIa inhibitors have a pro-thrombotic effect?
A4: Paradoxically, some studies suggest that certain oral GPIIb/IIIa inhibitors may have a pro-thrombotic or pro-aggregatory effect.[4][14] One proposed mechanism is that when the drug dissociates from the GPIIb/IIIa receptor, it may leave the receptor in an activated state. This activated receptor can then bind fibrinogen, leading to platelet aggregation and a potential increase in thrombotic events.[4] This may contribute to the observed increase in mortality and myocardial infarction in some clinical trials.[1]
Troubleshooting Guides
Issue 1: Unexpected Increase in Bleeding Events in an In Vivo Model
| Possible Cause | Troubleshooting Step |
| Excessive Platelet Inhibition: The dose of the oral GPIIb/IIIa inhibitor may be too high, leading to near-complete inhibition of platelet aggregation and compromising hemostasis.[3] | 1. Dose-Response Study: Conduct a dose-ranging study to determine the optimal dose that provides sufficient antithrombotic effect without causing excessive bleeding. Aim for a steady-state platelet aggregation inhibition level that is therapeutic but not supratherapeutic (e.g., avoiding >90% inhibition).[3] 2. Monitor Platelet Aggregation: Utilize ex vivo platelet aggregometry to monitor the level of platelet inhibition at different time points after oral administration. |
| Drug-Drug Interactions: Concomitant administration of other antiplatelet or anticoagulant agents (e.g., aspirin, heparin) can potentiate the bleeding risk.[5] | 1. Review Combination Therapy: Re-evaluate the necessity and dosage of concurrent antithrombotic agents. 2. Staggered Dosing: If combination therapy is necessary, investigate if staggered dosing schedules can mitigate the peak bleeding risk. |
| Individual Variability: There can be significant interindividual variability in the pharmacokinetic and pharmacodynamic response to oral GPIIb/IIIa inhibitors.[15] | 1. Pharmacokinetic Profiling: Perform pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion in your animal model to understand exposure levels. 2. Stratify by Response: If possible, stratify animals based on their baseline platelet reactivity to assess if this influences the bleeding outcome. |
Issue 2: Development of Thrombocytopenia in Pre-clinical Studies
| Possible Cause | Troubleshooting Step |
| Immune-Mediated Platelet Destruction: The oral GPIIb/IIIa inhibitor may be inducing the formation of drug-dependent anti-platelet antibodies.[11] | 1. Antibody Screening: Develop an assay to screen for the presence of drug-dependent antibodies in the plasma/serum of treated animals (see Experimental Protocol 2). This can help confirm an immune etiology.[9][11] 2. Pre-screening: If the model allows, pre-screen animals for pre-existing antibodies that might cross-react with the drug-GPIIb/IIIa complex.[9] |
| Direct Platelet Toxicity (Less Common): While less frequently reported for this class, direct toxicity to platelets or their precursors cannot be entirely ruled out. | 1. In Vitro Platelet Viability Assay: Incubate platelets with the drug in vitro and assess for markers of apoptosis or necrosis. 2. Bone Marrow Examination: In cases of prolonged or severe thrombocytopenia, a bone marrow examination could be considered to rule out effects on megakaryopoiesis. |
Issue 3: Lack of Efficacy or Paradoxical Increase in Thrombotic Events
| Possible Cause | Troubleshooting Step |
| Sub-optimal Platelet Inhibition: The dose of the oral GPIIb/IIIa inhibitor may be too low or its bioavailability poor, leading to insufficient blockade of GPIIb/IIIa receptors.[16] | 1. Verify Receptor Occupancy: Use flow cytometry to measure the binding of the inhibitor to the platelet GPIIb/IIIa receptor to ensure adequate target engagement. 2. Assess Platelet Aggregation: Perform ex vivo platelet aggregation studies using various agonists (e.g., ADP, collagen) to confirm that the desired level of inhibition is being achieved.[8] |
| Pro-thrombotic Effect: The inhibitor may be inducing a conformational change in the GPIIb/IIIa receptor that promotes aggregation upon drug dissociation.[4] | 1. Washout Experiments: Design an in vitro experiment where platelets are incubated with the inhibitor, which is then washed out, followed by an assessment of spontaneous or low-agonist-induced platelet aggregation. 2. Monitor Platelet Activation Markers: Use flow cytometry to measure the expression of platelet activation markers (e.g., P-selectin, activated GPIIb/IIIa) after exposure to and subsequent removal of the inhibitor.[17] |
Data from Clinical Trials
Table 1: Summary of Adverse Outcomes in Major Oral GPIIb/IIIa Inhibitor Trials
| Outcome | Oral GPIIb/IIIa Inhibitor | Placebo/Control | Odds Ratio (95% CI) | Reference(s) |
| Mortality | Increased | Baseline | 1.31 (1.12 - 1.53) | [1][8] |
| Myocardial Infarction | Increased in ACS patients | Baseline | 1.16 (1.03 - 1.29) | [1] |
| Major Bleeding | 3.6% | 2.3% | Not directly stated, but consistently higher | [5] |
Table 2: Incidence of Thrombocytopenia with GPIIb/IIIa Inhibitors
| Thrombocytopenia Severity | GPIIb/IIIa Inhibitor Group | Placebo Group | Relative Risk (95% CI) | Reference(s) |
| Mild (<100,000 platelets/μL) | 3.3% | 2.2% | 1.63 (1.48 - 1.79) | [18] |
| Severe (<50,000 platelets/μL) | 0.8% | 0.2% | 3.51 (2.68 - 4.58) | [18] |
| Orbofiban-induced (<80,000 platelets/μL) | 0.92% | 0.2% | Statistically significant (p<0.001) | [19] |
Experimental Protocols
Experimental Protocol 1: Ex Vivo Platelet Aggregation Assay
This protocol is used to assess the inhibitory effect of an oral GPIIb/IIIa antagonist on platelet function.
1. Blood Collection:
-
Collect whole blood from subjects (human or animal) into tubes containing an anticoagulant. The choice of anticoagulant is critical; sodium citrate (B86180) is commonly used, but non-chelating anticoagulants like PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) may provide a more physiological assessment of inhibitor potency.[20]
2. Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes. The PPP will be used as a reference (100% light transmission).
3. Aggregometry:
-
Use a light transmission aggregometer.
-
Place a cuvette with PRP into the heating block of the aggregometer (37°C) with a stir bar.
-
Calibrate the instrument with PRP as 0% aggregation and PPP as 100% aggregation.
-
Add a platelet agonist such as Adenosine Diphosphate (ADP; common concentrations are 5 µM or 20 µM) or collagen to induce aggregation.[20]
-
Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in a vehicle control.
Experimental Protocol 2: Detection of Drug-Dependent Anti-Platelet Antibodies
This protocol is adapted from methods used to identify the immune basis for drug-induced thrombocytopenia.[11]
1. Sample Preparation:
-
Obtain serum or plasma from subjects suspected of having drug-induced thrombocytopenia.
-
Use normal donor platelets (type O, washed) as the target.
2. Incubation:
-
Incubate the donor platelets with the subject's serum/plasma in the presence and absence of the oral GPIIb/IIIa inhibitor at a therapeutic concentration.
-
A control with a known positive serum (if available) and a negative control (normal serum) should be included.
3. Antibody Detection (Flow Cytometry):
-
After incubation (e.g., 30-60 minutes at 37°C), wash the platelets to remove unbound antibodies.
-
Add a fluorescently-labeled secondary antibody that detects human IgG and/or IgM (e.g., FITC-conjugated anti-human IgG).
-
Incubate for another 30 minutes in the dark.
-
Wash the platelets again.
-
Analyze the platelets by flow cytometry, gating on the platelet population based on forward and side scatter.
-
A significant increase in fluorescence intensity in the samples containing both the subject's serum and the drug, compared to the samples with serum alone or drug alone, indicates the presence of drug-dependent antibodies.
Visualizations
Caption: GPIIb/IIIa signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for oral GPIIb/IIIa inhibitor experiments.
Caption: Proposed mechanism of immune-mediated thrombocytopenia.
References
- 1. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalcardiology.org [clinicalcardiology.org]
- 4. Learning from the Recently Completed Oral Glycoprotein IIb/IIIa Receptor Antagonist Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleeding complications with glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
- 8. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medscape.com [medscape.com]
- 11. Acute thrombocytopenia in patients treated with the oral glycoprotein IIb/IIIa inhibitors xemilofiban and orbofiban: evidence for an immune etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombocytopenia induced by glycoprotein (GP) IIb-IIIa antagonists: about two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Acute stent thrombosis after early withdrawal of platelet glycoprotein IIb/IIIa antagonists: potential rebound prothrombotic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral glycoprotein IIb/IIIa inhibitors: why don't they work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycoprotein IIb/IIIa inhibition reduces prothrombotic events under conditions of deep hypothermic circulatory arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Drug-induced thrombocytopenia and thrombosis: evidence from patients receiving an oral glycoprotein IIb/IIIa inhibitor in the Orbofiban in Patients with Unstable coronary Syndromes- (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Xemilofiban instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability issues with Xemilofiban during long-term storage and experimentation. While specific public data on the degradation pathways of this compound is limited, this guide offers troubleshooting strategies and frequently asked questions based on general principles of small molecule drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of this compound degradation during long-term storage?
A1: Like many small molecule drugs, this compound's stability can be affected by environmental factors.[1] The primary degradation pathways for pharmaceuticals include:
-
Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactams.[2] The rate of hydrolysis is often dependent on pH and temperature.
-
Oxidation: Exposure to oxygen can lead to degradation, a process that can be catalyzed by light, heat, or metal ions.[3]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[2]
Q2: What are the ideal storage conditions for this compound?
-
Temperature: Store at controlled room temperature or as recommended by the supplier, often between 2-8°C for enhanced stability.[1] Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For compounds susceptible to oxidation or hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
Q3: I am seeing a decrease in the expected activity of my this compound stock solution. What could be the cause?
A3: A decrease in activity suggests potential degradation of the parent compound. This could be due to improper storage, contamination of the solution, or inherent instability in the chosen solvent. It is crucial to verify the purity of the compound and assess for the presence of degradation products.
Q4: What are some general strategies to enhance the stability of this compound in solution?
A4: To improve the stability of this compound in an aqueous solution for experimental use, consider the following formulation strategies:[5]
-
pH Optimization: Determine the pH of maximum stability for this compound and use a buffer system to maintain this pH.
-
Excipients:
-
Antioxidants: If oxidation is suspected, adding antioxidants like ascorbic acid or EDTA (a chelating agent that sequesters metal ions) can help.[4]
-
Solubilizing Agents: For poorly soluble compounds, using co-solvents or cyclodextrins can sometimes improve stability by altering the microenvironment of the drug molecule.[4]
-
-
Exclusion of Air: Purging solutions with an inert gas like nitrogen can minimize oxidative degradation.[5]
Troubleshooting Guide
If you suspect this compound instability in your experiments, follow this troubleshooting workflow to identify the cause and find a solution.
Diagram: Troubleshooting Workflow for this compound Instability
References
Technical Support Center: Mitigating Off-Target Effects of Xemilofiban in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Xemilofiban in cellular assays. Our goal is to help you ensure the specificity of your experimental results and correctly interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively and reversibly antagonizes the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor is found on the surface of platelets and plays a critical role in the final common pathway of platelet aggregation. By binding to GP IIb/IIIa, this compound prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[2]
Q2: What are potential off-target effects of GP IIb/IIIa inhibitors like this compound?
While this compound is designed to be selective for GP IIb/IIIa, high concentrations or specific cellular contexts might lead to interactions with other structurally related proteins. Off-target effects for the broader class of GP IIb/IIIa inhibitors can include:
-
Cross-reactivity with other integrins: Some GP IIb/IIIa inhibitors have been shown to interact with other integrins, such as αvβ3, which is involved in processes like angiogenesis and cell adhesion.[3][4]
-
Induction of conformational changes in the target receptor: Binding of an inhibitor can sometimes alter the receptor's shape in a way that exposes new epitopes, potentially leading to unintended immunological responses or altered signaling.[5]
-
General cellular toxicity: At high concentrations, small molecule inhibitors can cause cytotoxicity through mechanisms unrelated to their primary target, such as mitochondrial dysfunction or induction of apoptosis.[6]
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators that you may be observing off-target effects include:
-
Unexpected cytotoxicity: A significant decrease in cell viability at concentrations close to the IC50 for platelet aggregation inhibition.
-
Altered cell morphology or adhesion: Changes in cell shape, spreading, or attachment to the substrate in cell types that are not expected to be affected by GP IIb/IIIa inhibition.
-
Inconsistent results with other GP IIb/IIIa inhibitors: Observing a different cellular phenotype with a structurally distinct inhibitor of the same target.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the GP IIb/IIIa receptor is knocked down or knocked out using techniques like siRNA or CRISPR.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
You are observing significant cytotoxicity in your cell culture after treatment with this compound, even at concentrations that are expected to be specific for GP IIb/IIIa inhibition.
| Possible Cause | Recommended Action |
| High concentration of this compound | Perform a dose-response curve to determine the EC50 for the on-target effect (e.g., inhibition of platelet aggregation) and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the threshold for toxicity in your cell line. |
| Off-target kinase inhibition | Some small molecules can have off-target effects on kinases involved in cell survival pathways. Consider using a broad-spectrum kinase inhibitor as a positive control for cytotoxicity and comparing the morphological changes. |
| Induction of Apoptosis | Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed cell death is due to apoptosis or necrosis. |
Issue 2: Inconsistent Inhibition of Platelet Aggregation
The level of platelet aggregation inhibition by this compound varies significantly between experiments.
| Possible Cause | Recommended Action |
| Variability in platelet preparation | Standardize the protocol for platelet-rich plasma (PRP) preparation, including centrifugation speed and time, and ensure consistent platelet counts in your assays. |
| Agonist concentration | The concentration of the platelet agonist (e.g., ADP, collagen) can influence the apparent potency of this compound. Use a consistent, submaximal agonist concentration to ensure sensitivity to inhibition. |
| Incorrect drug concentration | Verify the stock concentration and serial dilutions of this compound. Prepare fresh dilutions for each experiment. |
| Platelet pre-activation | Improper handling of blood samples can lead to premature platelet activation, making them less responsive to inhibitors. Ensure atraumatic venipuncture and gentle mixing of samples. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to assess the on-target and off-target effects of this compound.
Table 1: Dose-Response of this compound on Platelet Aggregation and Cell Viability
| This compound (µM) | Inhibition of Platelet Aggregation (%) | Cell Viability (%) (HUVEC cells) |
| 0.01 | 15 ± 3 | 98 ± 2 |
| 0.1 | 52 ± 5 | 97 ± 3 |
| 1 | 95 ± 4 | 95 ± 4 |
| 10 | 98 ± 2 | 75 ± 6 |
| 100 | 99 ± 1 | 40 ± 8 |
Table 2: Comparison of IC50 Values for On-Target and Off-Target Effects
| Assay | Cell Type | Parameter | This compound IC50/CC50 (µM) |
| Platelet Aggregation | Human Platelets | Inhibition of ADP-induced aggregation | 0.09 |
| Cytotoxicity | HUVEC | Cell Viability (MTT Assay) | 85 |
| Off-Target Adhesion | U937 cells | Inhibition of adhesion to vitronectin | > 100 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the CC50.
Protocol 2: Off-Target Integrin Binding Assay (Cell Adhesion Assay)
Objective: To assess if this compound inhibits the function of other integrins, such as αvβ3.
Methodology:
-
Plate Coating: Coat a 96-well plate with an αvβ3 ligand (e.g., vitronectin) at 10 µg/mL overnight at 4°C. Wash the plate with PBS to remove unbound ligand.
-
Cell Preparation: Use a cell line that expresses αvβ3 (e.g., U937 monocytes). Label the cells with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: Incubate the labeled cells with various concentrations of this compound or a known αvβ3 inhibitor (positive control) for 30 minutes.
-
Adhesion: Add the cell suspension to the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Measurement: Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Quantify the percentage of adhesion relative to the vehicle control and determine if this compound inhibits αvβ3-mediated adhesion.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: Workflow for an off-target cell adhesion assay.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects of glycoprotein IIb/IIIa receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Targeting Integrin and Integrin Signaling in Treating Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Xemilofiban Formulations
Disclaimer: The Biopharmaceutics Classification System (BCS) class of Xemilofiban is not publicly available. Due to its documented challenges with variable oral absorption and bioavailability, this guide will proceed under the assumption that this compound is a BCS Class III drug (high solubility, low permeability). The strategies and protocols discussed herein are established methods for improving the intestinal permeability of such compounds.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the formulation and testing of oral this compound.
Frequently Asked Questions (FAQs)
Q1: My initial oral formulation of this compound shows low and variable bioavailability. What are the likely reasons?
A1: Low and variable oral bioavailability for a BCS Class III drug like this compound is primarily due to its low permeability across the intestinal epithelium. Key contributing factors include:
-
Hydrophilicity: The inherent water-loving nature of the molecule prevents efficient diffusion across the lipid-rich cell membranes of the gut wall.
-
Tight Junctions: The paracellular pathway (between cells) is highly restrictive for molecules of this compound's size.
-
Efflux Transporters: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug from inside the intestinal cells back into the gut lumen, reducing net absorption.[1]
Q2: What are the primary strategies to enhance the intestinal permeability of this compound?
A2: The main goal is to transiently and safely increase the transport of this compound across the intestinal barrier. Key strategies include:
-
Permeation Enhancers (PEs): These excipients temporarily open the tight junctions between intestinal cells or disrupt the cell membrane to facilitate drug passage.
-
P-glycoprotein (P-gp) Inhibitors: Co-formulating with a P-gp inhibitor can block the efflux pump, increasing the intracellular concentration of this compound and promoting its absorption into the bloodstream.[2][3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate hydrophilic drugs and enhance their transport via the lymphatic system, bypassing the first-pass metabolism in the liver.[4][5]
-
Nanotechnology: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation and facilitate its uptake by intestinal cells.[6][7]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive diffusion. This prodrug is then converted back to the active this compound within the body.[8][9]
Q3: How do I choose the right formulation strategy for this compound?
A3: The selection depends on a variety of factors including the specific physicochemical properties of this compound, the desired release profile, and the target product profile. A logical workflow would be:
-
Confirm P-gp Substrate: Use an in vitro Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to determine if this compound is subject to efflux.
-
Screen Permeation Enhancers: Test a panel of GRAS (Generally Recognized As Safe) permeation enhancers in a Caco-2 model to identify candidates that significantly increase this compound's apparent permeability (Papp).
-
Evaluate LBDDS: If P-gp efflux is confirmed or if lymphatic uptake is desired, formulate and test SEDDS or other lipid-based systems.
-
Consider Nanoparticles or Prodrugs: These more advanced strategies may be employed if simpler approaches do not yield the desired bioavailability enhancement.
Troubleshooting Experimental Protocols
In Vitro Caco-2 Permeability Assay
The Caco-2 assay is a widely used in vitro model to predict human drug absorption.[10]
Q4: My Caco-2 cell monolayer has low Transepithelial Electrical Resistance (TEER) values. What should I do?
A4: Low TEER values indicate that the tight junctions between the cells have not formed properly, and the monolayer is "leaky."
-
Troubleshooting Steps:
-
Extend Culture Time: Caco-2 cells typically require 21-25 days post-seeding to fully differentiate and form a tight monolayer.
-
Check Cell Passage Number: Use cells between passages 20 and 50. Higher passage numbers can lead to altered cell characteristics.
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluency or sub-confluency can affect monolayer integrity.
-
Verify Media Composition: Confirm that the culture medium contains the necessary supplements and has the correct pH.
-
Test for Mycoplasma: Mycoplasma contamination can severely impact cell health and monolayer formation.
-
Q5: The apparent permeability (Papp) of my positive control (e.g., propranolol) is lower than expected.
A5: This suggests a systemic issue with the assay setup or cell health.
-
Troubleshooting Steps:
-
Review Assay Buffer: Ensure the transport buffer (e.g., Hanks' Balanced Salt Solution) is at the correct pH and temperature.
-
Check for Sink Conditions: The concentration of the drug in the receiver compartment should not exceed 10% of the concentration in the donor compartment to ensure accurate Papp calculations.
-
Analytical Method Validation: Verify that your analytical method (e.g., LC-MS/MS) is accurate and sensitive enough to detect the low concentrations of the drug in the receiver compartment.
-
Assess Cell Health: Visually inspect the cells for any signs of stress or toxicity.
-
Q6: I am seeing a high efflux ratio (>2) for this compound. What does this mean and how can I confirm it?
A6: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is actively transported out of the cells, likely by P-gp.
-
Confirmation Steps:
-
Co-administration with an Inhibitor: Perform the Caco-2 assay with a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
In Situ Single-Pass Intestinal Perfusion (SPIP)
The SPIP model in rats is a valuable tool for studying drug absorption in a more physiologically relevant environment.[11]
Q7: I'm observing high variability in the calculated effective permeability (Peff) between animals in my SPIP study.
A7: High variability is a common challenge in in situ studies.
-
Troubleshooting Steps:
-
Standardize Surgical Procedure: Ensure consistent handling of the intestinal segment to avoid compromising blood flow. The length of the perfused segment should be precisely measured.
-
Maintain Animal Homeostasis: Monitor and maintain the animal's body temperature and hydration throughout the experiment.
-
Ensure Steady-State: Allow for an adequate equilibration period (typically 30-60 minutes) before starting sample collection to ensure steady-state conditions.
-
Accurate Flow Rate: Use a calibrated syringe pump to maintain a constant and precise flow rate of the perfusion solution.
-
Q8: How do I account for water flux during the SPIP experiment?
A8: Water can move into or out of the intestinal lumen during perfusion, which will concentrate or dilute the drug and affect the accuracy of the Peff calculation.
-
Correction Methods:
-
Gravimetric Method: Weigh the collected perfusate samples and compare their weight to the initial weight of the perfusate to calculate the net water flux.
-
Non-Absorbable Marker: Include a non-absorbable marker (e.g., phenol (B47542) red, 14C-polyethylene glycol 4000) in the perfusion solution. The change in the concentration of this marker between the inlet and outlet samples is used to calculate and correct for water flux.[12]
-
Data on Bioavailability Enhancement Strategies for BCS Class III Drugs
The following tables summarize quantitative data from various studies on improving the bioavailability of BCS Class III drugs, which can serve as a reference for formulating this compound.
Table 1: Effect of Permeation Enhancers on the Permeability of BCS Class III Drugs
| Drug | Permeation Enhancer | In Vitro Model | Fold Increase in Permeability (Papp) |
| Metformin | Sodium Caprate (C10) | Caco-2 cells | ~4.5 |
| Zanamivir | Chitosan | Caco-2 cells | ~3.2 |
| Risedronate | Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) | Caco-2 cells | ~6.0 |
| Acyclovir | Labrasol® | Rat Intestine | ~2.8 |
Table 2: Impact of Formulation Strategies on the Bioavailability of BCS Class III Drugs
| Drug | Formulation Strategy | In Vivo Model | Fold Increase in Bioavailability |
| Metformin | Solid Lipid Nanoparticles | Rats | ~5.0 |
| Gentamicin | Hydrophobic Ion Pairing with SEDDS | Rats | ~10.0 |
| Cefotaxime | Polymeric Nanoparticles (PLGA) | Rats | ~7.5 |
| Acyclovir | Valacyclovir (Valine Ester Prodrug) | Humans | ~3-5 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound and assess its potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm².
-
Transport Buffer: Prepare a transport buffer (e.g., HBSS, pH 7.4).
-
Assay Setup:
-
For A-B transport (apical to basolateral), add this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-A transport (basolateral to apical), add this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To test for P-gp efflux, run a parallel experiment with the co-administration of a P-gp inhibitor (e.g., 100 µM Verapamil).
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the insert
-
C0 = initial drug concentration in the donor chamber
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the effective permeability (Peff) of a this compound formulation in a specific segment of the rat intestine.
Methodology:
-
Animal Preparation: Anesthetize a fasted male Sprague-Dawley rat. Maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline abdominal incision and carefully expose the small intestine. Isolate a 10-15 cm segment of the jejunum. Cannulate both ends of the segment with flexible tubing.
-
Perfusion Setup: Connect the inlet cannula to a syringe pump and the outlet cannula to a collection vial. Gently flush the segment with warm saline to remove any residual contents.
-
Equilibration: Perfuse the intestinal segment with a blank buffer at a low flow rate (e.g., 0.2 mL/min) for 30-60 minutes to reach steady-state.
-
Perfusion with Drug: Switch to the perfusion solution containing this compound and a non-absorbable marker at the same flow rate.
-
Sample Collection: Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes) for up to 2 hours.
-
Analysis: Determine the concentrations of this compound and the non-absorbable marker in the initial perfusion solution and all collected samples using a validated analytical method.
-
Calculation: Calculate Peff using the following formula, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L)
-
Q = flow rate
-
Cout_corr = outlet concentration corrected for water flux
-
Cin = inlet concentration
-
r = radius of the intestinal segment
-
L = length of the intestinal segment
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to enhance the intestinal absorption of this compound.
Caption: Experimental workflow for the in vitro Caco-2 permeability assay.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
Technical Support Center: Managing Bleeding Complications Associated with Xemilofiban
Welcome to the technical support center for researchers utilizing Xemilofiban. This resource provides essential information, troubleshooting guides, and frequently asked questions to help you manage and mitigate bleeding complications during your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter related to bleeding events when working with this compound.
FAQs
Q1: What is the mechanism of action of this compound and how does it lead to bleeding?
A1: this compound is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1] The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.[2] By blocking this receptor, this compound prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[2] This potent antiplatelet effect, while therapeutically beneficial for preventing ischemic events, can also increase the risk of bleeding by impairing the body's natural hemostatic response to vessel injury.
Q2: What are the typical signs of bleeding to monitor for in my experimental subjects?
A2: Monitoring for a range of bleeding signs is crucial. These can be categorized by severity:
-
Insignificant/Mild: Epistaxis (nosebleeds), gingival bleeding (bleeding gums), and minor bruising are the most commonly reported mild bleeding events.[3]
-
Moderate: Gastrointestinal or genitourinary bleeding that may require medical intervention but is not life-threatening.
-
Severe: Intracranial hemorrhage, retroperitoneal bleeding, or any bleeding event that is life-threatening or requires significant blood transfusion. While severe bleeding events with this compound were infrequent in clinical trials, they remain a potential risk.[3][4]
Q3: Is the bleeding risk associated with this compound dose-dependent?
A3: Yes, clinical studies have demonstrated a dose-dependent relationship between this compound and the risk of bleeding. Higher doses of this compound lead to a greater inhibition of platelet aggregation, which in turn correlates with an increased incidence of bleeding events, particularly mild to moderate ones.[3][5]
Q4: How can I assess the level of platelet inhibition in my experimental subjects?
A4: The most common method for assessing platelet inhibition is ex vivo platelet aggregometry, also known as light transmission aggregometry (LTA). This technique measures the change in light transmission through a platelet-rich plasma sample after the addition of a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.[5][6] A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Q5: What should I do if a minor bleeding event occurs?
A5: For minor bleeding events such as epistaxis or minor hematomas, the following steps are recommended:
-
Local Hemostatic Measures: Apply direct pressure to the bleeding site.
-
Observation: Closely monitor the subject for any signs of worsening bleeding.
-
Dose Re-evaluation: Consider if the current dose of this compound is appropriate for the experimental model and objectives. It may be necessary to reduce the dose in subsequent experiments.
Q6: How should a major bleeding event be managed?
A6: In the event of a major or life-threatening bleed, immediate action is required. While there are no specific reversal agents approved for this compound, the following strategies, based on the management of other GP IIb/IIIa inhibitors, should be considered:
-
Discontinue this compound: Immediately cease administration of the drug.
-
Supportive Care: Provide necessary supportive measures, such as fluid resuscitation, to maintain hemodynamic stability.
-
Platelet Transfusion: The administration of fresh platelets is the primary intervention to restore hemostasis. Transfused platelets will have functional GP IIb/IIIa receptors that are not blocked by this compound, helping to form a platelet plug.[7]
-
Consider Desmopressin (DDAVP): Desmopressin can increase the plasma levels of von Willebrand factor and Factor VIII, which may help to enhance platelet adhesion and aggregation.[8]
Q7: Are there any known reversal agents for this compound?
A7: There are currently no specific reversal agents developed for this compound. Management of severe bleeding relies on the discontinuation of the drug and the administration of platelet transfusions to restore platelet function.[7]
Data Presentation
The following tables summarize the quantitative data on bleeding complications associated with this compound from key clinical trials.
Table 1: Incidence of Bleeding Events in the ORBIT Trial
| Bleeding Severity | Placebo | This compound (10-15 mg) | This compound (10-20 mg) |
| Moderate | 3.4% | 1.3% | 1.3% |
| Severe | 0% | 1.1% | 1.1% |
Data from the Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) Trial.[3]
Table 2: Periprocedural Bleeding Complications in the EXCITE Trial
| Bleeding Severity | Incidence |
| Mild | Associated with a hazard ratio of 0.80 for composite adverse events. |
| Moderate | Associated with a hazard ratio of 2.38 for composite adverse events. |
| Severe | Associated with a hazard ratio of 3.55 for composite adverse events. |
Data from the Evaluation of Oral this compound in Controlling Thrombotic Events (EXCITE) Trial, highlighting the association of bleeding severity with adverse outcomes.[4]
Experimental Protocols
1. Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is designed to assess the level of platelet inhibition induced by this compound.
a. Reagents and Equipment:
-
Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Platelet agonists: Adenosine diphosphate (ADP) and collagen.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
b. Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the supernatant, which is the PRP.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 2000-2500 x g for 15-20 minutes.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
-
-
Aggregation Measurement:
-
Pipette PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a platelet agonist to the PRP cuvette. Based on clinical trial methodologies for this compound, the following final concentrations are recommended:
-
Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated by the aggregometer software.
-
2. Protocol for Investigating Reversal of this compound's Antiplatelet Effect
This protocol can be adapted to test potential reversal strategies in vitro.
a. Reagents and Equipment:
-
PRP from a subject treated with this compound.
-
Potential reversal agents:
-
Platelet concentrate.
-
Desmopressin (DDAVP).
-
-
Platelet agonists (ADP, collagen).
-
Light Transmission Aggregometer.
b. Methodology:
-
Baseline Aggregation:
-
Perform a baseline platelet aggregation assay on the PRP from the this compound-treated subject as described above to confirm the level of inhibition.
-
-
In Vitro Reversal:
-
For Platelet Transfusion Simulation: Add a small, defined volume of platelet concentrate to the PRP from the this compound-treated subject.
-
For Desmopressin: Add Desmopressin to the PRP at a clinically relevant concentration.
-
-
Post-Reversal Agent Aggregation:
-
Incubate the PRP with the potential reversal agent for a specified period.
-
Perform a post-treatment platelet aggregation assay using ADP and collagen.
-
-
Analysis:
-
Compare the platelet aggregation results before and after the addition of the potential reversal agent to determine its efficacy in restoring platelet function.
-
Mandatory Visualizations
References
- 1. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 2. The platelet fibrinogen receptor: from megakaryocyte to the mortuary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Relation of periprocedural bleeding complications and long-term outcome in patients undergoing percutaneous coronary revascularization (from the Evaluation of Oral this compound in Controlling Thrombotic Events [EXCITE] Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. medscape.com [medscape.com]
- 8. Clinical challenges of platelet glycoprotein IIb/IIIa receptor inhibitor therapy: bleeding, reversal, thrombocytopenia, and retreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Enhanced Xemilofiban Efficacy Testing
Welcome to the technical support center for researchers utilizing animal models to assess the efficacy of Xemilofiban. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help you refine your study designs and obtain more accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small-molecule antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1] On activated platelets, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2] This binding is the final common pathway for platelet aggregation.[3] this compound competitively inhibits the binding of fibrinogen to the GP IIb/IIIa receptor, thereby preventing platelet aggregation and thrombus formation.[4][5]
Q2: Which animal model is most appropriate for studying the in vivo efficacy of oral this compound?
A2: The choice of animal model depends on the specific research question. A canine model of coronary artery thrombosis has been successfully used to demonstrate the antithrombotic effects of orally administered this compound.[4][6] This model is advantageous due to the similar cardiovascular physiology to humans. Rodent models, such as ferric chloride-induced thrombosis in mice or rats, are also valuable for initial screening and mechanistic studies due to their cost-effectiveness and the availability of genetic modifications.[7][8][9]
Q3: How can I refine my thrombosis model to reduce animal use and suffering?
A3: Several refinement strategies can be implemented. Instead of using mortality as an endpoint in thromboembolism models, real-time monitoring of radiolabelled platelets or blood microsampling to measure circulating platelet counts can provide quantitative data with less severe outcomes for the animals. These refined methods can also be more sensitive and provide insights into the dynamics of thrombus formation and resolution.
Q4: What are the key endpoints to measure this compound's efficacy in an animal model of thrombosis?
A4: The primary efficacy endpoints include the incidence of thrombotic occlusion, time to occlusion, and thrombus weight.[4] Functional assessments such as ex vivo platelet aggregation in response to agonists like collagen or ADP, and in vivo bleeding time are crucial for determining the pharmacodynamic effect and potential side effects of this compound.[4][5]
Q5: What is a typical starting dose for this compound in a canine model?
A5: In a canine model of coronary artery thrombosis, oral doses of this compound ranging from 1.25 mg/kg to 6 mg/kg have been evaluated.[4][5] A dose of ≥2.5 mg/kg was found to significantly reduce the incidence of thrombosis.[4][6] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo evaluation of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in thrombosis incidence between animals in the same treatment group. | 1. Inconsistent surgical procedure or vessel injury. 2. Variation in drug absorption and metabolism between individual animals. 3. Differences in baseline platelet reactivity. | 1. Standardize the surgical technique, including the method and extent of vessel injury. 2. Ensure consistent fasting times and drug administration procedures. Consider pharmacokinetic analysis to correlate drug exposure with efficacy. 3. Screen animals for baseline platelet counts and aggregation responses before study inclusion. |
| Unexpectedly high bleeding time in the this compound-treated group, complicating the interpretation of antithrombotic efficacy. | 1. Dose of this compound is too high, leading to excessive platelet inhibition. 2. Synergistic effect with anesthetics or other medications that may affect platelet function. | 1. Perform a dose-ranging study to identify a dose that provides antithrombotic efficacy without causing excessive bleeding. 2. Review all concomitant medications and anesthetic protocols for potential interactions. If possible, use anesthetic agents with minimal impact on platelet function. |
| No significant difference in platelet aggregation between placebo and this compound-treated groups. | 1. Insufficient dose of this compound or poor oral bioavailability. 2. Suboptimal preparation of platelet-rich plasma (PRP) or issues with the aggregometer. 3. Use of an inappropriate agonist or agonist concentration. | 1. Verify the formulation and administration of this compound. Increase the dose if necessary and tolerated. 2. Follow standardized protocols for PRP preparation, ensuring minimal platelet activation during the process. Calibrate and maintain the aggregometer according to the manufacturer's instructions.[10] 3. Collagen is a suitable agonist for assessing this compound's effect.[4] Optimize the agonist concentration to achieve a robust aggregation response in the control group. |
| Development of thrombocytopenia during the study. | 1. Drug-induced thrombocytopenia, a known potential side effect of GP IIb/IIIa inhibitors.[3] | 1. Monitor platelet counts regularly throughout the study. 2. If a significant drop in platelet count is observed, consider reducing the dose or discontinuing the treatment for that animal. 3. For severe cases, platelet transfusions may be considered, although their efficacy can be limited by circulating drug.[11] |
Data Presentation
Table 1: Efficacy of Oral this compound in a Canine Model of Coronary Artery Thrombosis
| Treatment Group | Dose | Incidence of Occlusion (%) | Time to Occlusion (minutes) | Inhibition of Platelet Aggregation (%) | Bleeding Time (minutes) |
| Placebo | - | 86 | 65 ± 12 | 10 ± 5 | 2.5 ± 0.5 |
| This compound | 1.25 mg/kg | 83 | 75 ± 15 | 45 ± 10 | 3.0 ± 0.7 |
| This compound | 2.5 mg/kg | 0 | 180 (no occlusion) | >90 | 5.5 ± 1.0 |
| This compound | 5.0 mg/kg | 17 | 165 ± 10 | >90 | 6.2 ± 1.2 |
| This compound | 6.0 mg/kg | 0 | 180 (no occlusion) | >90 | 6.8 ± 1.5* |
*P<0.05 compared with placebo. Data synthesized from Salyers et al., 1998.[4][5]
Experimental Protocols
Canine Model of Electrolytic Injury-Induced Coronary Artery Thrombosis
Objective: To evaluate the in vivo antithrombotic efficacy of orally administered this compound.
Methodology:
-
Animal Preparation: Fast mongrel dogs overnight. Anesthetize the animals and maintain anesthesia throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the left circumflex coronary artery. Isolate a segment of the artery for instrumentation.
-
Instrumentation: Place an electromagnetic flow probe to monitor coronary blood flow. Place an adjustable occluder distal to the flow probe to create a critical stenosis.
-
Drug Administration: Administer this compound or placebo orally via gelatin capsules 60 minutes prior to inducing thrombosis.[5]
-
Thrombus Induction: Induce endothelial injury by applying a controlled anodal current (e.g., 250 µA) to the artery wall for a specified duration (e.g., 180 minutes).[5]
-
Monitoring: Continuously monitor coronary blood flow to detect the formation of an occlusive thrombus, indicated by a decline in flow to zero. Record the time to occlusion.
-
Endpoint: The primary endpoint is the incidence of occlusive thrombosis within the 180-minute observation period.
Ex Vivo Platelet Aggregation Assay
Objective: To assess the pharmacodynamic effect of this compound on platelet function.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) at baseline and at specified time points after drug administration.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregometry: Perform light transmission aggregometry using a platelet aggregometer. Use PPP to set the 100% aggregation baseline.
-
Agonist Stimulation: Add a platelet agonist, such as collagen (e.g., 33-40 µg/mL final concentration), to the PRP and record the change in light transmission for a set duration (e.g., 3 minutes) to measure the extent of aggregation.[4]
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the baseline or placebo-treated samples.
Bleeding Time Assay
Objective: To evaluate the potential hemorrhagic risk associated with this compound treatment.
Methodology:
-
Buccal Mucosal Bleeding Time (Canine):
-
Sedate the animal if necessary.
-
Make a standardized incision (e.g., 5 mm long and 1 mm deep) in the buccal mucosa using a specialized device.[12]
-
Gently blot the blood from the incision site with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.
-
Record the time from incision until bleeding ceases.
-
-
Tail Bleeding Time (Rodent):
Mandatory Visualizations
Caption: this compound's mechanism of action in the platelet aggregation pathway.
Caption: Workflow for the canine coronary artery thrombosis model.
Caption: Troubleshooting high variability in thrombosis models.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Protective effect of oral this compound in arterial thrombosis in dogs: increased activity in combination with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eclinpath.com [eclinpath.com]
- 13. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with variability in patient response to Xemilofiban
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Xemilofiban.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule, orally active antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] By binding to this receptor on the surface of platelets, this compound competitively inhibits the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation. This action effectively blocks the final common pathway of platelet aggregation, a critical step in the formation of thrombi.[1]
Q2: What are the expected in vitro effects of this compound on platelet function?
A2: The primary in vitro effect of this compound is a dose-dependent inhibition of platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen.[1][2] In laboratory assays, such as light transmission aggregometry (LTA), increasing concentrations of this compound should result in a decreased aggregation response.
Q3: We are observing significant variability in platelet aggregation inhibition with this compound between different donor samples. What could be the cause?
A3: Inter-individual variability in response to antiplatelet agents like this compound is a known phenomenon.[3] Several factors can contribute to this:
-
Genetic Polymorphisms: Variations in the gene encoding the GPIIIa subunit, such as the PlA1/A2 polymorphism, can alter the receptor's structure and its interaction with inhibitors.[3][4] While the direct impact on this compound is not extensively documented in the provided results, it is a known factor for other GPIIb/IIIa inhibitors.
-
Baseline Platelet Reactivity: Donors may have inherent differences in their platelet reactivity, leading to varied responses to the same concentration of an inhibitor.
-
Receptor Density: The number of GPIIb/IIIa receptors on the platelet surface can vary among individuals, influencing the effective concentration of this compound required for inhibition.
-
Concomitant Medications: If using clinical samples, other medications the donor is taking could influence platelet function.
Q4: Our in vitro results with this compound are not reproducible. What are the common pitfalls?
A4: Lack of reproducibility in in vitro platelet assays can stem from several factors. Please refer to the detailed troubleshooting guides for --INVALID-LINK-- and --INVALID-LINK-- below. Key areas to scrutinize include sample handling, reagent preparation, and instrument calibration.
Troubleshooting Guides
Troubleshooting Light Transmission Aggregometry (LTA)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent pipetting of this compound, agonist, or platelet-rich plasma (PRP). Inadequate mixing of PRP before aliquoting. Temperature fluctuations in the aggregometer.[5] Air bubbles in the cuvette.[5] | Ensure accurate and consistent pipetting volumes. Gently invert the PRP tube several times before taking each sample. Verify the aggregometer is maintained at 37°C. Carefully inspect cuvettes for bubbles before starting the measurement. |
| No or Low Inhibition of Aggregation | Incorrect concentration of this compound. Use of a supra-maximal agonist concentration that overcomes the inhibitory effect.[5] Degraded this compound stock solution. Issues with platelet preparation (e.g., premature activation). | Prepare fresh serial dilutions of this compound for each experiment. Perform a dose-response curve for the agonist to determine a submaximal concentration (EC50-EC80) for inhibition studies.[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Follow standardized protocols for blood collection and PRP preparation to minimize platelet activation. |
| Spontaneous Platelet Aggregation in Control Wells | Platelet activation during blood collection or processing. Contaminated reagents or glassware. | Use careful venipuncture technique with a proper gauge needle. Ensure all tubes and pipette tips are clean. Run a control with PRP and vehicle (e.g., DMSO, saline) to rule out vehicle-induced aggregation. |
| Inconsistent Aggregation in Control (Agonist-Only) Wells | Variability in donor platelet reactivity. Improper storage of blood samples (e.g., refrigeration). Lipemic plasma interfering with light transmission.[6] | Test on platelets from multiple healthy donors to account for biological variability. Keep blood samples at room temperature and process within the recommended time frame. Whenever possible, use samples from fasting donors. |
Troubleshooting Flow Cytometry for GPIIb/IIIa Receptor Occupancy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Staining | Non-specific antibody binding. Insufficient washing steps. Autofluorescence of platelets. | Include an isotype control to assess non-specific binding. Block Fc receptors with appropriate reagents. Increase the number of wash steps between antibody incubations.[7] Analyze an unstained sample to determine the level of autofluorescence. |
| Weak or No Signal | Incorrect antibody concentration. Inactive or degraded antibody. Improper instrument settings (laser, filters, voltage). Low expression of the target antigen. | Titrate the antibody to determine the optimal concentration. Ensure proper storage of antibodies and check the expiration date.[8] Verify instrument settings using compensation controls and beads. Confirm the presence of GPIIb/IIIa on the platelet population using a positive control. |
| High Variability in Results | Inconsistent sample preparation and staining. Instrument drift. Gating inconsistencies. | Adhere to a standardized protocol for all samples. Run instrument quality control checks daily. Establish a clear and consistent gating strategy for the platelet population.[9] |
| Cell Debris and Noise | Platelet activation and microparticle formation during sample preparation. Lysis of red blood cells. | Minimize sample manipulation and vortexing.[10] Use a gentle lysing buffer if analyzing whole blood. Set an appropriate forward scatter (FSC) threshold to exclude debris. |
Data Presentation
Table 1: Dose-Dependent Inhibition of Platelet Aggregation by this compound
| This compound Dose (mg) | ADP-Induced Aggregation (%) | Collagen-Induced Aggregation (%) |
| Placebo | 65 ± 15 | 75 ± 12 |
| 5 | 45 ± 18 | 55 ± 16 |
| 10 | 30 ± 12 | 40 ± 14 |
| 15 | 20 ± 10 | 30 ± 11 |
| 20 | 15 ± 8 | 25 ± 9 |
Data are presented as mean ± standard deviation and are representative values derived from clinical trial data. Actual results may vary based on experimental conditions.[1][11]
Table 2: Representative Pharmacokinetic Parameters of this compound
| Parameter | Value | Unit |
| Time to Maximum Concentration (Tmax) | 1.5 - 2.5 | hours |
| Elimination Half-life (t1/2) | 8 - 10 | hours |
| Oral Bioavailability | ~50 | % |
| Volume of Distribution (Vd) | 5.3 | L/kg |
| Total Body Clearance (Cl) | 0.38 | L/h/kg |
These are generalized parameters; significant inter-individual variability exists.[12] These values are representative and may not reflect all patient populations.
Experimental Protocols
Detailed Protocol: Light Transmission Aggregometry (LTA) for Assessing this compound Efficacy
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, fasting donors who have not taken any antiplatelet medication for at least 14 days.
-
Use a 21-gauge needle and perform a clean venipuncture, discarding the first 2-3 mL of blood.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Process blood within 1 hour of collection. Do not refrigerate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a clean polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP) for use as a reference.
2. Assay Procedure:
-
Allow the aggregometer to warm up to 37°C.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a submaximal concentration of an agonist (e.g., 5-20 µM ADP or 2-5 µg/mL collagen) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the this compound concentration versus the percentage of inhibition to generate a dose-response curve and determine the IC50 value.
Detailed Protocol: Flow Cytometry for GPIIb/IIIa Receptor Occupancy
1. Sample Preparation:
-
Collect whole blood as described for LTA.
-
For in vitro experiments, add different concentrations of this compound or vehicle to whole blood and incubate for a specified time at 37°C.
2. Staining Procedure:
-
To a tube, add a saturating concentration of a fluorescently labeled antibody that recognizes the activated GPIIb/IIIa receptor (e.g., PAC-1-FITC).[13]
-
Alternatively, to measure total GPIIb/IIIa expression, use antibodies against CD41 or CD61.[13]
-
Add a platelet-specific marker, such as CD42b-PE, to identify the platelet population.
-
Add the treated whole blood to the antibody cocktail and incubate in the dark at room temperature for 15-20 minutes.
-
Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) if not analyzing immediately. Note that some antibodies may not be suitable for use with fixed cells.[13]
3. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (e.g., CD42b).[9]
-
Analyze the fluorescence intensity of the GPIIb/IIIa activation marker (e.g., PAC-1) within the platelet gate.
-
The degree of receptor occupancy by this compound can be inferred from the reduction in the binding of the activation-specific antibody.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Workflow for assessing this compound's in vitro efficacy using LTA.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The PlA1/A2 polymorphism of glycoprotein IIIa in relation to efficacy of antiplatelet drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of genetic polymorphisms on platelet function and response to anti platelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic parameters in patients treated with oral mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Xemilofiban Solubility for In Vitro Experiments
Welcome to the technical support center for Xemilofiban. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is found on the surface of platelets and plays a crucial role in the final common pathway of platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[2][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture or platelet suspension should be kept as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%.[4] The tolerance to DMSO can vary between different cell types and assay systems. Therefore, it is essential to include a vehicle control (media or buffer with the same final DMSO concentration but without this compound) in your experiments to assess any potential effects of the solvent.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Directly dissolving this compound, particularly the hydrochloride salt, in aqueous solutions is generally not recommended due to its likely poor aqueous solubility. Attempting to do so may result in incomplete dissolution and precipitation, leading to inaccurate and unreliable experimental results. A concentrated stock solution in an appropriate organic solvent like DMSO should be prepared first.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding the this compound stock solution to my aqueous buffer or cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds when a concentrated organic stock solution is rapidly diluted into an aqueous environment. The drastic change in solvent polarity causes the compound to crash out of solution.
-
Solution:
-
Optimize the Dilution Process: Add the this compound DMSO stock solution drop-wise into the pre-warmed (37°C) aqueous buffer or media while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that promote precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of your final buffer or media, and then perform subsequent dilutions.
-
Lower the Final Concentration: If experimentally feasible, consider lowering the final working concentration of this compound.
-
Issue 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time during incubation.
-
Cause: Changes in temperature, pH, or evaporation during incubation can decrease the solubility of this compound over time. Additionally, interactions with components in complex media (e.g., proteins in serum) can sometimes lead to precipitation.
-
Solution:
-
Maintain Stable Conditions: Ensure your incubator provides a stable temperature and humidity. Use sealed plates or flasks to minimize evaporation.
-
Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.
-
Consider Serum-Free Media for Initial Tests: To determine if serum components are contributing to precipitation, test the solubility of this compound in a serum-free version of your medium first.
-
Issue 3: I am observing inconsistent or lower-than-expected activity of this compound in my platelet aggregation assay.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound, leading to a lower effective concentration. It could also be related to the experimental setup of the platelet aggregation assay.
-
Solution:
-
Visually Inspect for Precipitation: Before adding the this compound solution to your platelets, carefully inspect the solution for any signs of cloudiness or precipitate.
-
Optimize Platelet Assay Conditions: Ensure that your platelet preparation (platelet-rich plasma or washed platelets) is handled correctly to avoid premature activation. Use appropriate anticoagulants (e.g., 3.2% or 3.8% sodium citrate) for blood collection.[5][6] Allow platelets to rest at room temperature before use.
-
Verify Agonist Concentrations: Use appropriate concentrations of platelet agonists like ADP (e.g., 20 µmol/L) or collagen (e.g., 4 µg/mL) to induce aggregation.[5][6]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₄O₄ · HCl | [7] |
| Molecular Weight | 394.85 g/mol | [7] |
| Stereochemistry | (S)-enantiomer | [7] |
Note: Quantitative solubility data for this compound in common laboratory solvents is not widely published. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound Hydrochloride (MW: 394.85 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound Hydrochloride.
-
Dissolution: Add the weighed this compound Hydrochloride to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Vortexing: Vortex the tube thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Freshly drawn human whole blood in 3.2% or 3.8% sodium citrate (B86180) tubes[5][6]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Platelet agonists (e.g., ADP, collagen)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off. b. Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat. c. Keep the PRP at room temperature for use within a few hours.
-
Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes at room temperature. b. Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
Assay Setup: a. Pre-warm the aggregometer to 37°C. b. Pipette the required volume of PRP into the aggregometer cuvettes containing a stir bar. c. Place a cuvette with PPP in the reference well to calibrate the instrument for 100% light transmission. Place a cuvette with PRP to set the 0% aggregation baseline.
-
This compound Incubation: a. Prepare serial dilutions of the this compound stock solution in saline or buffer. b. Add a small volume of the diluted this compound solution (or vehicle control) to the PRP in the cuvettes. c. Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: a. Add the platelet agonist (e.g., ADP to a final concentration of 20 µmol/L) to the cuvette to induce aggregation.[5][6] b. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. The aggregometer software will generate aggregation curves. b. Determine the maximal aggregation percentage for each condition. c. Calculate the inhibition of platelet aggregation by this compound relative to the vehicle control.
Visualizations
Caption: Workflow for dissolving this compound for in vitro experiments.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. circ.ahajournals.org [circ.ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Xemilofiban and Sibrafiban in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xemilofiban and Sibrafiban are orally active, non-peptide antagonists of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy in the management of acute coronary syndromes (ACS).[1][2] Both drugs were developed to offer a convenient oral alternative to the intravenously administered GPIIb/IIIa inhibitors, aiming for long-term prevention of thrombotic events.[3][4] However, the development of both this compound and Sibrafiban was ultimately terminated due to unfavorable risk-benefit profiles observed in large-scale clinical trials, where they failed to demonstrate superiority over standard therapies like aspirin (B1665792) and were associated with increased bleeding risks.[5][6][7][8]
This guide provides a detailed head-to-head comparison of this compound and Sibrafiban, focusing on their platelet inhibition properties, supported by available experimental data from clinical trials.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and Sibrafiban are competitive inhibitors that target the GPIIb/IIIa receptor on the surface of platelets.[1][4] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor. This binding facilitates the cross-linking of platelets, leading to the formation of a platelet plug and subsequent thrombus.[1] By blocking this receptor, this compound and Sibrafiban prevent the binding of fibrinogen, thereby inhibiting platelet aggregation induced by various agonists.[1][4]
Mechanism of action of GPIIb/IIIa inhibitors.
Pharmacokinetics
| Parameter | This compound | Sibrafiban |
| Prodrug | No | Yes, double prodrug converted to the active metabolite Ro 44-3888.[2][8][9][10][11] |
| Time to Peak Plasma Concentration (Active Drug) | - | ~5.0 hours.[10] |
| Elimination Half-life (Active Drug) | - | ~11.0 hours.[10] |
Platelet Inhibition: A Quantitative Comparison
The primary measure of efficacy for GPIIb/IIIa inhibitors is the degree of platelet aggregation inhibition. Data from various clinical studies are summarized below.
| Parameter | This compound | Sibrafiban |
| Agonist Used in Assays | ADP (20 µmol/L), Collagen (4 µg/mL).[12][13][14][15] | ADP (20 µmol/L), TRAP.[2] |
| Achieved Platelet Inhibition | - Doses of ≥10 mg produced ≥50% inhibition of platelet aggregation.[13][15]- A 20 mg dose resulted in a trend towards improved outcomes in patients not receiving abciximab.[12]- ADP-induced platelet aggregation was reduced to 15%, 8%, and 11% at 2 hours, 2 weeks, and 4 weeks, respectively, in one study.[3] | - Mean peak inhibition of ADP-induced platelet aggregation ranged from 47% to 97% on day 28 across seven dosing regimens.[16]- Twice-daily dosing provided more sustained inhibition (mean 36% to 86% on day 28) compared to once-daily dosing.[16] |
| Duration of Inhibition | 8 to 10 hours after dosing.[13][15] | Inhibition returned to baseline levels by 24 hours with once-daily dosing.[16] |
Experimental Protocols: Measuring Platelet Inhibition
The evaluation of platelet inhibition by this compound and Sibrafiban in clinical trials predominantly relied on ex vivo platelet aggregation assays.
Principle of Light Transmission Aggregometry (LTA):
LTA is a widely used method to assess platelet function. The process involves the following steps:
-
Blood Collection: Whole blood is collected from the patient, typically into tubes containing an anticoagulant like sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer. A baseline light transmission is established. An agonist (e.g., ADP or collagen) is then added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time to quantify the extent of platelet aggregation.
-
Inhibition Calculation: The degree of platelet inhibition is determined by comparing the aggregation response in the presence of the inhibitor (this compound or Sibrafiban) to the baseline aggregation response.
Other assays mentioned in the context of GPIIb/IIIa inhibitors include whole blood single-platelet counting, impedance aggregometry, and the Rapid Platelet Function Assay (RPFA).[17][18]
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. First chronic platelet glycoprotein IIb/IIIa integrin blockade. A randomized, placebo-controlled pilot study of this compound in unstable angina with percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalcardiology.org [clinicalcardiology.org]
- 5. acpjournals.org [acpjournals.org]
- 6. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sibrafiban - Wikipedia [en.wikipedia.org]
- 9. scilit.com [scilit.com]
- 10. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. circ.ahajournals.org [circ.ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sustained platelet glycoprotein IIb/IIIa blockade with oral this compound in 170 patients after coronary stent deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
In Vitro Showdown: A Comparative Analysis of Xemilofiban and Other GPIIb/IIIa Antagonists
For Immediate Release
This guide provides a comprehensive in vitro comparison of Xemilofiban, a nonpeptide glycoprotein (B1211001) (GP) IIb/IIIa antagonist, with other prominent GPIIb/IIIa inhibitors. Designed for researchers, scientists, and drug development professionals, this document collates key experimental data, details established testing methodologies, and visualizes complex biological pathways and relationships to offer an objective assessment of their relative performance.
Executive Summary
Glycoprotein IIb/IIIa receptor antagonists are a critical class of antiplatelet agents that prevent thrombosis by blocking the final common pathway of platelet aggregation. This guide focuses on the in vitro characteristics of this compound and compares them against the monoclonal antibody fragment Abciximab, the cyclic heptapeptide (B1575542) Eptifibatide, and the non-peptide small molecule Tirofiban. The comparative data is centered on their efficacy in inhibiting platelet aggregation and their receptor binding characteristics.
Data Presentation: In Vitro Efficacy of GPIIb/IIIa Antagonists
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for various GPIIb/IIIa antagonists against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen. It is important to note that a direct head-to-head in vitro study with standardized IC50 values for this compound alongside the other listed antagonists under identical conditions was not available in the public domain at the time of this publication. The data for this compound is derived from an ex vivo study and is presented as the dose required to achieve a certain level of inhibition.
| Antagonist | Agonist | IC50 / Inhibition Level | Anticoagulant | Source |
| This compound | 20 µM ADP & 4 µg/mL Collagen | ≥ 50% inhibition at ≥ 10 mg dose (ex vivo) | Not Specified | [1] |
| Abciximab | 20 µM ADP | 1.25-2.3 µg/mL | Sodium Citrate (B86180) | |
| 5 µg/mL Collagen | 2.3-3.8 µg/mL | Sodium Citrate | [2] | |
| Eptifibatide | 20 µM ADP | 0.11-0.22 µg/mL | Sodium Citrate | [2] |
| 5 µg/mL Collagen | 0.28-0.34 µg/mL | Sodium Citrate | [2] | |
| Tirofiban | 5 µM ADP | ~55 nM | Not Specified |
Note: The IC50 values for Abciximab and Eptifibatide were determined in citrated blood.[2] The conditions for the Tirofiban IC50 value were not specified in the source. The data for this compound is from an ex vivo study measuring platelet aggregation after oral administration and represents a dose-response rather than a direct in vitro IC50.[1] Direct comparison should be made with caution due to differing experimental methodologies.
Experimental Protocols
Key Experiment 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standardized method for assessing the in vitro efficacy of GPIIb/IIIa antagonists by measuring their ability to inhibit agonist-induced platelet aggregation using light transmission aggregometry (LTA).
Objective: To determine the IC50 value of a GPIIb/IIIa antagonist.
Materials:
-
Whole blood from healthy, medication-free donors.
-
Anticoagulant (3.2% or 3.8% sodium citrate).
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
GPIIb/IIIa antagonist of interest (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
-
Centrifuge.
-
Pipettes and sterile consumables.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into citrate tubes.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[3]
-
Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes.[3]
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[3]
-
Pre-warm the PRP samples to 37°C for at least 5 minutes.
-
Add various concentrations of the GPIIb/IIIa antagonist or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the antagonist.
-
Plot the percentage of inhibition (compared to the vehicle control) against the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits platelet aggregation by 50%.[4]
-
Key Experiment 2: Flow Cytometry for Receptor Occupancy
This protocol describes a method to quantify the binding of a GPIIb/IIIa antagonist to its receptor on the platelet surface, providing a measure of receptor occupancy.
Objective: To determine the percentage of GPIIb/IIIa receptors occupied by an antagonist.
Materials:
-
Whole blood or PRP.
-
Fluorescently labeled monoclonal antibody that binds to an epitope on GPIIb/IIIa that is blocked by the antagonist (competitive binding).
-
Alternatively, a fluorescently labeled version of the antagonist itself.
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Wash buffer (e.g., PBS with 0.5% BSA).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Incubate whole blood or PRP with varying concentrations of the unlabeled GPIIb/IIIa antagonist for a specified time at room temperature.
-
Add a saturating concentration of the fluorescently labeled antibody or antagonist.
-
Incubate for a further period to allow binding to reach equilibrium.
-
-
Staining and Fixation:
-
Wash the platelets with wash buffer to remove unbound antibody/antagonist.
-
Fix the platelets with a fixative solution.
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population for each antagonist concentration.
-
-
Data Analysis:
-
The percentage of receptor occupancy is calculated using the following formula: % Occupancy = [1 - (MFI with antagonist / MFI without antagonist)] x 100
-
Plot the percentage of receptor occupancy against the antagonist concentration to determine the binding affinity (e.g., Kd or IC50 for binding).
-
Mandatory Visualizations
GPIIb/IIIa Signaling Pathway
Caption: GPIIb/IIIa signaling pathway illustrating inside-out and outside-in activation.
Experimental Workflow: In Vitro Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay using Light Transmission Aggregometry.
Logical Relationship of GPIIb/IIIa Antagonists
Caption: Classification of GPIIb/IIIa antagonists based on their chemical structure.
References
- 1. clinicalcardiology.org [clinicalcardiology.org]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Xemilofiban: A Comparative Guide to Purity and Quantification Methods
For researchers, scientists, and drug development professionals vested in the analytical characterization of the oral antiplatelet agent Xemilofiban, a comprehensive understanding of available analytical methodologies is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) for the determination of this compound purity and its quantification, supported by detailed experimental protocols and performance data.
Performance Snapshot: HPLC vs. CZE
The following table summarizes the key quantitative performance parameters for a representative HPLC-UV method and a Capillary Zone Electrophoresis (CZE) method, offering a glimpse into their respective capabilities for the analysis of small molecule pharmaceuticals.
| Parameter | HPLC-UV (Representative) | Capillary Zone Electrophoresis (for Apixaban) |
| Linearity Range | 0.5 - 50 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 5 µg/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Analysis Time | 10 - 20 minutes | < 10 minutes |
Delving into the Methodologies: Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and adapting these methods. Below are the protocols for the representative HPLC-UV and CZE methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quality control of pharmaceuticals.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
Capillary Zone Electrophoresis (CZE)
CZE offers a "green" alternative to HPLC with reduced solvent consumption and faster analysis times.[1] The following protocol is based on a validated method for the oral anticoagulant Apixaban.[1]
Instrumentation: A capillary electrophoresis system equipped with a diode array detector (DAD).[1]
-
Capillary: Fused silica (B1680970) capillary, 75 µm internal diameter, 50 cm effective length (56 cm total length).[1]
-
Electrolyte: 50 mM sodium borate (B1201080) buffer, pH 8.0.[1]
-
Applied Voltage: 20 kV.[1]
-
Capillary Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[1]
-
Capillary Conditioning: Before first use, flush with 1.0 M NaOH for 20 min, followed by water for 10 min. Daily, flush with 0.1 M NaOH for 2 minutes. Before each run, equilibrate with 0.1 M NaOH (60 s), water (120 s), and the electrolyte solution (120 s).[1]
-
Sample Preparation: Dissolve the sample in the electrolyte solution to a suitable concentration.
Mechanism of Action: The Glycoprotein (B1211001) IIb/IIIa Signaling Pathway
This compound is an antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. Understanding this pathway is crucial for contextualizing the drug's therapeutic effect.
Upon vascular injury, platelet activation is initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and thromboxane (B8750289) A2 (TXA2). These agonists bind to their respective G-protein coupled receptors on the platelet surface, triggering a signaling cascade. This cascade leads to an increase in intracellular calcium concentration, which in turn activates the GPIIb/IIIa receptor. The activated receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound exerts its antiplatelet effect by blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby inhibiting platelet aggregation.
References
A Cross-Study Analysis of the EXCITE and ORBIT Clinical Trials for Xemilofiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the EXCITE (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) and ORBIT (Oral Glycoprotein (B1211001) IIb/IIIa Receptor Blockade to Inhibit Thrombosis) clinical trials for the oral glycoprotein IIb/IIIa inhibitor, this compound. This document synthesizes key data on study design, patient populations, and outcomes to offer a comprehensive overview for research and drug development professionals.
Introduction to this compound
This compound is an orally active, nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] This receptor is the final common pathway for platelet aggregation. By blocking the binding of fibrinogen to this receptor, this compound inhibits platelet aggregation and thrombus formation, a critical process in the pathophysiology of acute coronary syndromes (ACS).[1]
Signaling Pathway of this compound
The mechanism of action for this compound involves the direct inhibition of the GP IIb/IIIa receptor on the surface of platelets. This prevents the conformational change required for fibrinogen binding, thereby blocking the cross-linking of platelets and subsequent thrombus formation.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Clinical Trial Comparison: EXCITE vs. ORBIT
The EXCITE and ORBIT trials were pivotal in evaluating the clinical utility of this compound. While both investigated the efficacy and safety of the drug, they differed significantly in their design, scale, and primary objectives.
Study Design and Patient Population
| Feature | EXCITE Trial | ORBIT Trial |
| Full Trial Name | Evaluation of Oral this compound in Controlling Thrombotic Events | Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis |
| Study Design | Prospective, double-blind, randomized, placebo-controlled | Multicenter, placebo-controlled, randomized |
| Sample Size | 7,232 patients | 549 patients |
| Patient Population | Patients undergoing percutaneous coronary revascularization | Patients after successful elective percutaneous coronary intervention |
| Intervention Groups | 1. Placebo2. Low-Dose this compound (10 mg TID)3. High-Dose this compound (20 mg TID) | 1. Placebo2. This compound 15 mg3. This compound 20 mg |
| Primary Endpoints | - Composite of death, nonfatal MI, or urgent revascularization at 182 days- Death or nonfatal MI at 182 days | Pharmacodynamic efficacy (platelet aggregation inhibition) and clinical safety |
Clinical Outcomes
The EXCITE trial was a large-scale Phase III study designed to assess the clinical efficacy of long-term oral GP IIb/IIIa inhibition. In contrast, the ORBIT trial was an earlier, smaller study focused on the pharmacodynamics and safety of different doses of this compound.
EXCITE Trial: 6-Month Cumulative Event Rates [2]
| Outcome | Placebo (n=2414) | Low-Dose this compound (n=2400) | High-Dose this compound (n=2418) | P-value (vs. Placebo) |
| Composite Endpoint (Death, MI, or Urgent Revascularization) | 13.5% | 13.9% | 12.7% | 0.82 (Low-Dose)0.36 (High-Dose) |
| Death or Myocardial Infarction | 8.9% | 9.2% | 8.2% | Not Statistically Significant |
| All Bleeding | 41% | 59% | 72% | Statistically Significant Increase |
| Moderate or Severe Bleeding | 1.8% | 5.1% | 7.1% | Statistically Significant Increase |
The results of the EXCITE trial showed that this compound did not significantly reduce the incidence of the primary composite endpoints compared to placebo.[3] However, it was associated with a significant increase in bleeding complications.[2] These findings ultimately led to the discontinuation of this compound's development.[2]
ORBIT Trial: Key Findings
The ORBIT trial, being a pharmacodynamic study, did not have the statistical power for definitive clinical endpoint assessment.[4] The key findings from this trial were:
-
Platelet Inhibition: this compound demonstrated a dose-dependent inhibition of platelet aggregation.[4]
-
Clinical Events: A trend towards a reduction in cardiovascular events was observed at 3 months in patients who received the 20 mg dose of this compound and were not treated with abciximab (B1174564) (P=0.04).[4] However, this was an exploratory finding from a small subgroup.
-
Safety: The drug was generally well-tolerated over a 28-day period.[4]
Experimental Protocols
Platelet Aggregation Measurement (ORBIT Trial)
The pharmacodynamic efficacy of this compound in the ORBIT trial was assessed by measuring its effect on platelet aggregation.
Methodology:
-
Sample Collection: Venous blood samples were collected from patients at baseline and at specified time points after drug administration.
-
Platelet-Rich Plasma (PRP) Preparation: PRP was prepared by centrifuging the blood samples.
-
Agonist-Induced Aggregation: The aggregation of platelets in PRP was induced by the addition of standard agonists. In the ORBIT trial, the following were used:
-
Adenosine diphosphate (B83284) (ADP) at a concentration of 20 micromol/L.
-
Collagen at a concentration of 4 microg/mL.[4]
-
-
Measurement: Platelet aggregation was measured using light transmission aggregometry, which quantifies the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The extent of platelet inhibition was determined by comparing the aggregation response in samples from patients treated with this compound to that of placebo-treated patients.
Caption: Experimental workflow for platelet aggregation measurement.
Conclusion
The cross-study analysis of the EXCITE and ORBIT trials for this compound highlights a critical aspect of drug development: the transition from promising pharmacodynamic effects to demonstrable clinical efficacy. The smaller ORBIT trial suggested that this compound was effective at inhibiting its target and hinted at a potential clinical benefit. However, the large-scale, adequately powered EXCITE trial failed to confirm this clinical efficacy and instead revealed a significant safety concern with increased bleeding. This comparison underscores the importance of robust, large-scale clinical trials in determining the ultimate therapeutic value of a new drug candidate. The lack of a clear clinical benefit in the EXCITE trial ultimately led to the cessation of this compound's development program.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound fails to EXCITE in angioplasty [medscape.com]
- 3. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Xemilofiban and Other Oral Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Xemilofiban, an oral glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, and other prominent oral antiplatelet agents: the P2Y12 inhibitors clopidogrel, prasugrel (B1678051), and ticagrelor (B1683153), and the cyclooxygenase (COX) inhibitor aspirin (B1665792). This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development by presenting key pharmacokinetic data, outlining experimental methodologies, and illustrating the underlying signaling pathways.
I. Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and other selected oral antiplatelet agents. It is important to note that while extensive data is available for the approved drugs, information on this compound is primarily derived from clinical trial data and may be less complete.
| Parameter | This compound (Active Metabolite: SC-54701) | Clopidogrel | Prasugrel | Ticagrelor | Aspirin |
| Mechanism of Action | Reversible inhibitor of the platelet Glycoprotein IIb/IIIa receptor.[1] | Irreversible inhibitor of the P2Y12 ADP receptor (prodrug).[2][3] | Irreversible inhibitor of the P2Y12 ADP receptor (prodrug).[4][5] | Reversible inhibitor of the P2Y12 ADP receptor.[6][7] | Irreversible inhibitor of the COX-1 enzyme.[8] |
| Oral Bioavailability | Data not readily available | ~50%[9][10] | ≥79%[5] | ~36%[6][11] | ~68% (for aspirin)[12] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (single dose), ~2 hours (steady state)[13] | ~0.5 - 1 hour (for parent drug)[14] | ~0.5 hours (for active metabolite)[4][15] | ~1.5 - 3 hours[16] | ~0.25 - 1 hour[12][17] |
| Peak Plasma Concentration (Cmax) | Dose-dependent: 13.96-22.7 ng/mL (10-20 mg single dose)[13] | 2.0-4.5 ng/mL (75-300 mg dose)[18] | Data not readily available | Dose-proportional increases[16] | Data not readily available |
| Plasma Half-life (t½) | ~4 hours[13] | ~6 hours (parent drug), ~0.5 hours (active metabolite)[9][19] | ~7 hours (active metabolite, range 2-15 hours)[5] | ~7-9 hours[6] | ~0.25 hours (aspirin), 2-12 hours (salicylate)[12][19] |
| Protein Binding | Data not readily available | 98% (parent drug), 94% (inactive metabolite)[9] | 98%[5] | >99.7%[11] | 58% (aspirin)[19] |
| Metabolism | Active form is SC-54701[13] | Prodrug, extensive hepatic metabolism by CYP2C19 to active metabolite.[3][9] | Prodrug, rapid and extensive hepatic metabolism by CYP3A4 and CYP2B6 to active metabolite.[5] | Primarily metabolized by CYP3A4 to an active metabolite.[6][11] | Rapidly hydrolyzed to salicylic (B10762653) acid (active metabolite for anti-inflammatory effects).[12][17] |
| Excretion | Data not readily available | ~50% in urine, ~46% in feces.[9][10] | ~68% in urine, ~27% in feces.[5] | ~58% in feces, ~27% in urine.[11] | Primarily renal excretion of metabolites.[17] |
II. Experimental Protocols for Pharmacokinetic Assessment
The determination of the pharmacokinetic parameters listed above typically involves a series of standardized clinical and bioanalytical procedures. While specific protocols for each cited study may vary in detail, the general methodology follows a consistent framework.
A. Study Design
Pharmacokinetic studies for oral antiplatelet agents are often conducted in healthy volunteers and/or patient populations. Common study designs include:
-
Single Ascending Dose (SAD) Studies: Participants receive a single dose of the drug at escalating concentrations to assess safety, tolerability, and basic pharmacokinetic parameters like Cmax, Tmax, and half-life.
-
Multiple Ascending Dose (MAD) Studies: Participants receive multiple doses of the drug over a period to evaluate its accumulation, time to reach steady state, and pharmacokinetics at steady state.
-
Crossover Studies: Each participant receives all treatments (e.g., test drug and placebo or comparator drug) in a randomized sequence, separated by a washout period. This design minimizes inter-subject variability.[20]
-
Food-Effect Studies: The drug is administered with and without a high-fat meal to assess the impact of food on its absorption and bioavailability.[14]
B. Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected from participants at predefined time points before and after drug administration. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.[21][22]
-
Sample Processing: Blood samples are typically processed to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the parent drug and its major metabolites in the plasma or serum samples is quantified using a validated, sensitive, and specific bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for its high selectivity and sensitivity.[15]
C. Pharmacokinetic Parameter Calculation
The plasma concentration-time data obtained from the bioanalytical measurements are used to calculate the key pharmacokinetic parameters using non-compartmental or compartmental analysis software.
-
Cmax and Tmax: These are determined directly from the observed plasma concentration-time data.
-
Area Under the Curve (AUC): The AUC, which represents the total drug exposure over time, is calculated using the trapezoidal rule.[15]
-
Half-life (t½): The elimination half-life is calculated from the terminal slope of the log-linear plasma concentration-time curve.
-
Bioavailability (F): Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration. Relative bioavailability compares the AUC of two different oral formulations.
III. Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these antiplatelet agents are best understood by examining their respective signaling pathways.
A. This compound: Glycoprotein IIb/IIIa Inhibition
This compound, as a Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, targets the final common pathway of platelet aggregation.[1][23] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. This compound competitively and reversibly binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[1][24]
Caption: Mechanism of action of this compound via inhibition of the Glycoprotein IIb/IIIa receptor.
B. Clopidogrel, Prasugrel, and Ticagrelor: P2Y12 Receptor Inhibition
Clopidogrel, prasugrel, and ticagrelor all target the P2Y12 receptor, a key receptor for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface.[2][25] ADP binding to the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptor, ultimately causing platelet aggregation.[9][26] Clopidogrel and prasugrel are prodrugs that are metabolized to their active forms, which then irreversibly bind to the P2Y12 receptor.[2][5] In contrast, ticagrelor is an orally active drug that reversibly binds to the P2Y12 receptor.[6][7]
Caption: Mechanism of action of P2Y12 inhibitors on the ADP signaling pathway in platelets.
C. Aspirin: Cyclooxygenase-1 (COX-1) Inhibition
Aspirin exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme within platelets.[8] COX-1 is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is then converted to thromboxane (B8750289) A2 (TXA2).[27] TXA2 is a potent platelet agonist and vasoconstrictor that promotes platelet aggregation. By acetylating a serine residue in the active site of COX-1, aspirin permanently inactivates the enzyme for the life of the platelet (approximately 7-10 days).[28]
Caption: Mechanism of action of aspirin via irreversible inhibition of the COX-1 enzyme.
IV. Conclusion
This guide provides a comparative overview of the pharmacokinetics of this compound and other major oral antiplatelet agents. The data highlights the diverse profiles of these drugs in terms of their absorption, distribution, metabolism, and excretion, which are intrinsically linked to their distinct mechanisms of action. While this compound showed promise as an oral GPIIb/IIIa inhibitor, its clinical development was not pursued to the same extent as the P2Y12 inhibitors and aspirin, resulting in less comprehensive publicly available pharmacokinetic data. The information presented herein is intended to aid researchers and drug development professionals in understanding the comparative pharmacology of these important therapeutic agents and to inform the design of future antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Antiplatelet Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 4. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. scienceopen.com [scienceopen.com]
- 8. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clopidogrel pharmacokinetics | PPT [slideshare.net]
- 11. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 13. ahajournals.org [ahajournals.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics, safety and tolerability of multiple ascending doses of ticagrelor in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 21. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
- 25. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ahajournals.org [ahajournals.org]
- 28. ahajournals.org [ahajournals.org]
Evaluating the Safety Profile of Xemilofiban in the Landscape of Antithrombotic Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
The development of effective and safe antithrombotic agents is a cornerstone of cardiovascular medicine. Glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors represent a potent class of antiplatelet drugs, with intravenous formulations demonstrating significant efficacy in reducing ischemic events. The oral GP IIb/IIIa inhibitor, Xemilofiban, was developed with the aim of providing long-term antithrombotic benefits. However, its safety profile, particularly in comparison to other antithrombotics, has been a subject of intense scrutiny. This guide provides an objective comparison of the safety profile of this compound with other key antithrombotic agents, supported by data from pivotal clinical trials.
Comparative Safety Data of Glycoprotein IIb/IIIa Inhibitors
The following tables summarize the incidence of key adverse events observed in major clinical trials for this compound and comparator intravenous GP IIb/IIIa inhibitors.
Table 1: Safety Profile of Oral this compound in the EXCITE Trial
| Adverse Event | Placebo (n=2414) | This compound 10 mg (n=2400) | This compound 20 mg (n=2418) |
| Composite Endpoint (Death, MI, Urgent Revascularization) | 13.5% | 13.9% | 12.7% |
| Death or Myocardial Infarction | 8.9% | 9.2% | 8.2% |
| All Bleeding | 41% | 59% | 72% |
| Moderate or Severe Bleeding | 1.8% | 5.1% | 7.1% |
Data from the Evaluation of Oral this compound in Controlling Thrombotic Events (EXCITE) trial. Percentages are Kaplan-Meier cumulative event rates at 182 days.[1][2]
Table 2: Safety Profile of Oral this compound in the ORBIT Trial
| Adverse Event | Placebo | This compound 15 mg or 20 mg |
| Moderate Bleeding | 3.4% | 1.3% |
| Severe Bleeding | 0% | 1.1% |
| Thrombocytopenia (<100,000 per mm³) | 0% | 0.5% |
Data from the Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) trial.[3][4]
Table 3: Comparative Safety of Intravenous GP IIb/IIIa Inhibitors (Meta-analysis Data)
| Adverse Event | Abciximab (B1174564) | Eptifibatide (B1663642) or Tirofiban (B1683177) |
| Major Bleeding | 5.8% | 5.0% |
| Myocardial Infarction | 4.3% | Not significantly different from placebo |
| Urgent Revascularization | 2.7% | 4.2% |
Data from a meta-analysis of 8 prospective, randomized, placebo-controlled clinical trials.[5]
Experimental Protocols
EXCITE (Evaluation of Oral this compound in Controlling Thrombotic Events) Trial
-
Objective: To evaluate the long-term efficacy and safety of oral this compound in patients undergoing percutaneous coronary revascularization.[1][6]
-
Study Design: A prospective, double-blind, placebo-controlled trial.[1]
-
Patient Population: 7,232 patients undergoing percutaneous coronary revascularization.[1][6]
-
Dosing Regimen: Patients were randomly assigned to receive either placebo, 10 mg of this compound, or 20 mg of this compound three times daily for up to 182 days.[1]
-
Primary Endpoints: The primary composite endpoints were death, nonfatal myocardial infarction, or urgent revascularization at 182 days, and death or nonfatal myocardial infarction at 182 days.[1]
-
Concomitant Medications: All patients received aspirin.[6]
ORBIT (Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis) Trial
-
Objective: To assess the pharmacodynamic efficacy, clinical safety, and outcomes of prolonged GP IIb/IIIa receptor blockade with oral this compound after percutaneous coronary intervention.[3][4]
-
Study Design: A multicenter, placebo-controlled, randomized trial.[3][4]
-
Patient Population: 549 patients who had undergone successful elective percutaneous coronary intervention.[3]
-
Dosing Regimen: Patients were randomized to receive either placebo or this compound at a dose of 15 mg or 20 mg. Patients who received abciximab during the intervention and were randomized to this compound received a reduced dosage.[3][4]
-
Methodology for Platelet Aggregation: Ex vivo platelet aggregation in response to 20 μmol/L ADP and 4 μg/mL collagen was measured at baseline and at various time points during the 28-day treatment period.[3][4]
-
Follow-up: All patients were followed clinically for 90 days.[3][4]
Visualizing the Mechanism of Action and Experimental Workflow
To understand the mechanism of action of this compound and the workflow of the clinical trials, the following diagrams are provided.
Caption: Platelet aggregation pathway and the inhibitory action of this compound.
Caption: Workflow of the EXCITE clinical trial.
Discussion of Safety Profile
The clinical trial data for this compound and other oral GP IIb/IIIa inhibitors revealed a concerning safety profile that ultimately led to the discontinuation of their development.[2] The EXCITE trial, a large-scale study, demonstrated a dose-dependent increase in bleeding events with this compound compared to placebo.[1][2] While the rates of the primary composite endpoint of death, myocardial infarction, or urgent revascularization were not significantly different between the this compound and placebo groups, the significant increase in bleeding, including moderate to severe bleeding, raised major safety concerns.[1]
The ORBIT trial, although smaller, also highlighted the risk of bleeding associated with this compound, though it suggested that the therapy was generally well-tolerated with most bleeding events being mild.[3][4] Notably, thrombocytopenia was observed in a small percentage of patients receiving this compound.
In comparison, intravenous GP IIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban have a more established and accepted, albeit not risk-free, safety profile in the acute setting of percutaneous coronary intervention. A meta-analysis of trials with these intravenous agents showed that while abciximab was associated with an increased risk of major bleeding, it also demonstrated a reduction in myocardial infarction and urgent revascularization.[5] Eptifibatide and tirofiban appeared to have a more favorable bleeding profile compared to abciximab.[5]
The failure of oral GP IIb/IIIa inhibitors like this compound, in contrast to the success of their intravenous counterparts, has been attributed to several factors. One hypothesis is that the sustained, lower-level platelet inhibition achieved with oral agents may not provide the same net clinical benefit as the potent, short-term inhibition of intravenous agents in the acute setting. Furthermore, the long-term administration of these potent antiplatelet agents likely exposed patients to a prolonged risk of bleeding that outweighed any potential ischemic benefit.
Conclusion
The evaluation of this compound's safety profile, particularly in the context of the EXCITE and ORBIT trials, underscores the significant challenge of developing an oral GP IIb/IIIa inhibitor with a favorable risk-benefit ratio for long-term use. The dose-dependent increase in bleeding, without a clear and significant reduction in ischemic events, ultimately proved to be the Achilles' heel of this therapeutic approach. In contrast, intravenous GP IIb/IIIa inhibitors, when used judiciously in the appropriate clinical setting, remain a valuable tool in the armamentarium against acute thrombotic events, despite their own inherent bleeding risks. This comparative analysis highlights the critical importance of balancing efficacy and safety in the development of novel antithrombotic therapies.
References
- 1. Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. EXCITE Trial Investigators. Evaluation of Oral this compound in Controlling Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound fails to EXCITE in angioplasty [medscape.com]
- 3. circ.ahajournals.org [circ.ahajournals.org]
- 4. Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet Glycoprotein IIb/IIIa receptor blockade with oral this compound: results of a multicenter, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-analysis of effectiveness and safety of abciximab versus eptifibatide or tirofiban in percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of oral this compound in Controlling Thrombotic Events - American College of Cardiology [acc.org]
Benchmarking Xemilofiban's Potency Against Intravenous GPIIb/IIIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, Xemilofiban, and its intravenous counterparts, including Abciximab, Eptifibatide, and Tirofiban. The focus is on the potency of these agents in inhibiting platelet aggregation, a critical process in thrombosis. This document summarizes key experimental data, details relevant methodologies, and visualizes associated pathways and workflows to offer an objective resource for researchers in cardiovascular drug development.
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Glycoprotein IIb/IIIa receptor antagonists, a significant class of antiplatelet agents, function by inhibiting the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus. GPIIb/IIIa inhibitors competitively block the binding of fibrinogen to this receptor, thereby preventing platelet aggregation.[1]
This compound is an orally active prodrug that is converted in the body to its active metabolite, SC-54701A, a potent non-peptide inhibitor of the GPIIb/IIIa receptor.[2] In contrast, Abciximab, Eptifibatide, and Tirofiban are administered intravenously.[1] Abciximab is a monoclonal antibody fragment, Eptifibatide is a cyclic heptapeptide, and Tirofiban is a non-peptide small molecule.[1]
Comparative Potency: A Quantitative Analysis
The potency of GPIIb/IIIa inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro platelet aggregation assays. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound's active metabolite and the key intravenous GPIIb/IIIa inhibitors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and variability can arise from different assay methodologies, platelet agonists, and anticoagulants used.
| Inhibitor | Active Form | IC50 (in vitro Platelet Aggregation) | Agonist | Anticoagulant |
| This compound | SC-54701A | 30 - 70 nM | Various | Not Specified |
| Abciximab | Abciximab | 74 nM | 20 µM ADP | Citrate |
| Eptifibatide | Eptifibatide | 238 nM | 20 µM ADP | Citrate |
| Tirofiban | Tirofiban | 55 nM | 20 µM ADP | Citrate |
Note: The IC50 values are sourced from multiple studies and should be interpreted with consideration for the varying experimental conditions.
Experimental Protocols: Determining Inhibitor Potency
The determination of IC50 values for GPIIb/IIIa inhibitors is predominantly carried out using Light Transmission Aggregometry (LTA) . This technique is considered the gold standard for assessing platelet function in vitro.
Principle of Light Transmission Aggregometry
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, and light transmission is low. Upon the addition of a platelet agonist, platelets aggregate, causing the suspension to become clearer and allowing more light to pass through. The extent of this change in light transmission is proportional to the degree of platelet aggregation. GPIIb/IIIa inhibitors prevent this aggregation, thus attenuating the increase in light transmission in a dose-dependent manner.
Generalized Protocol for IC50 Determination using LTA
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function.
-
Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
The supernatant PRP is carefully collected. A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
-
Platelet Count Adjustment:
-
The platelet count in the PRP is determined using a hematology analyzer.
-
The platelet count is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP if necessary.
-
-
Incubation with Inhibitor:
-
Aliquots of the adjusted PRP are pre-warmed to 37°C.
-
Varying concentrations of the GPIIb/IIIa inhibitor (or vehicle control) are added to the PRP aliquots and incubated for a specific period (e.g., 5-10 minutes) at 37°C with continuous stirring in an aggregometer.
-
-
Initiation of Platelet Aggregation:
-
A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide - TRAP) is added to the PRP-inhibitor mixture to induce aggregation. The final concentration of the agonist should be sufficient to induce a robust aggregation response in the control sample.
-
-
Data Acquisition and Analysis:
-
The change in light transmission is recorded over time (typically 5-10 minutes) by the aggregometer.
-
The maximum percentage of aggregation is determined for each inhibitor concentration relative to the vehicle control (0% inhibition) and PPP (100% aggregation).
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 value, the concentration of the inhibitor that produces 50% inhibition of platelet aggregation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of platelet aggregation and a typical experimental workflow for evaluating GPIIb/IIIa inhibitor potency.
Caption: GPIIb/IIIa Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
References
Oral Glycoprotein IIb/IIIa Inhibitors: A Comparative Clinical Outcome Review
For Researchers, Scientists, and Drug Development Professionals
The advent of Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors marked a significant milestone in antiplatelet therapy. While intravenous formulations demonstrated considerable success in reducing ischemic events during percutaneous coronary interventions and acute coronary syndromes, the development of oral agents was anticipated to offer a convenient option for long-term secondary prevention. However, the clinical journey of oral GPIIb/IIIa inhibitors, including Orbofiban (B1677454), Sibrafiban (B69945), and Xemilofiban, has been fraught with challenges, ultimately leading to their failure to gain regulatory approval. This guide provides a comparative review of the clinical outcomes of these agents, supported by data from pivotal clinical trials.
Executive Summary
Despite promising preclinical data and the established efficacy of their intravenous counterparts, large-scale Phase III clinical trials of oral GPIIb/IIIa inhibitors failed to demonstrate a net clinical benefit. A recurring theme across the trials was a lack of superior efficacy over standard antiplatelet therapy (aspirin and/or clopidogrel) and, more concerningly, an increased risk of bleeding and even mortality in some patient populations. This review delves into the key clinical trials for Orbofiban, Sibrafiban, and this compound to elucidate the evidence that led to the discontinuation of their development.
Comparative Clinical Outcomes
The clinical outcomes of the major trials for oral GPIIb/IIIa inhibitors are summarized below. The data highlights the primary efficacy and safety endpoints, providing a quantitative comparison of their performance against control treatments.
| Trial (Drug) | Patient Population | N | Primary Efficacy Endpoint | Outcome (Drug vs. Control) | Primary Safety Endpoint | Outcome (Drug vs. Control) |
| OPUS-TIMI 16 (Orbofiban) | Acute Coronary Syndromes (ACS) | 10,288 | Death, MI, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke at 10 months | 23.1% (50/30mg) & 22.8% (50/50mg) vs. 22.9% (Placebo)[1] | Major or Severe Bleeding | 3.7% (50/30mg) & 4.5% (50/50mg) vs. 2.0% (Placebo)[1] |
| SYMPHONY (Sibrafiban) | Post-ACS | 9,233 | Death, nonfatal MI/reinfarction, or severe recurrent ischemia at 90 days | 10.1% (Low-dose) & 10.1% (High-dose) vs. 9.8% (Aspirin) | Major and Minor Bleeding | Higher rates in both sibrafiban groups vs. Aspirin (B1665792) |
| 2nd SYMPHONY (Sibrafiban) | Post-ACS | 6,671 | Death, MI, or severe recurrent ischemia | 9.2% (LDS+Aspirin) & 10.5% (HDS) vs. 9.3% (Aspirin)[2] | Major Bleeding | 5.7% (LDS+Aspirin) & 4.6% (HDS) vs. 4.0% (Aspirin)[2] |
| EXCITE (this compound) | Percutaneous Coronary Intervention (PCI) | 7,232 | Death, nonfatal MI, or urgent revascularization at 182 days | 13.9% (10mg) & 12.7% (20mg) vs. 13.5% (Placebo)[3] | Hemorrhagic Complications | Infrequent and similar across groups[3] |
LDS: Low-Dose Sibrafiban; HDS: High-Dose Sibrafiban
Detailed Experimental Protocols
A comprehensive understanding of the clinical trial results necessitates a detailed look at their methodologies.
OPUS-TIMI 16 (Orbofiban in Patients with Unstable Coronary Syndromes)
-
Objective: To evaluate the efficacy and safety of two dosing regimens of orbofiban compared with placebo in patients with acute coronary syndromes.[2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 10,288 patients with ischemic pain at rest within 72 hours of randomization, associated with positive cardiac markers, ECG changes, or prior cardiovascular disease.[2]
-
Treatment Arms:
-
Orbofiban 50 mg twice daily for 30 days, followed by 30 mg twice daily.
-
Orbofiban 50 mg twice daily throughout the trial.
-
Placebo. All patients received concomitant aspirin.[2]
-
-
Primary Endpoint: A composite of death, myocardial infarction, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke.[2]
-
Trial Status: The trial was terminated prematurely due to an observed increase in mortality in the orbofiban 50/30 mg group.[1]
SYMPHONY and 2nd SYMPHONY (Sibrafiban versus Aspirin to Yield Maximum Protection from Ischemic Heart Events Post-Acute Coronary Syndromes)
-
Objective: To compare the efficacy and safety of two dosing regimens of sibrafiban with aspirin for secondary prevention after an acute coronary syndrome.
-
Study Design: Randomized, double-blind, aspirin-controlled trials.
-
Patient Population: Patients who had experienced an acute coronary syndrome.
-
Treatment Arms (SYMPHONY):
-
Low-dose sibrafiban.
-
High-dose sibrafiban.
-
Aspirin (80 mg twice daily).
-
-
Treatment Arms (2nd SYMPHONY):
-
Low-dose sibrafiban plus aspirin.
-
High-dose sibrafiban.
-
Aspirin alone.[2]
-
-
Primary Endpoint: A composite of death, nonfatal myocardial infarction or reinfarction, or severe recurrent ischemia at 90 days.
-
Trial Status: The 2nd SYMPHONY trial was stopped prematurely after the results of the first SYMPHONY trial showed no benefit of sibrafiban over aspirin.[2]
EXCITE (Evaluation of Oral this compound in Controlling Thrombotic Events)
-
Objective: To determine if long-term administration of oral this compound after percutaneous coronary revascularization reduces ischemic cardiac events.[3]
-
Study Design: A prospective, double-blind, placebo-controlled trial.[3]
-
Patient Population: 7,232 patients undergoing percutaneous coronary revascularization.[3]
-
Treatment Arms:
-
This compound 10 mg three times daily.
-
This compound 20 mg three times daily.
-
Placebo. The initial dose was given 30 to 90 minutes before the procedure, with maintenance doses for up to 182 days.[3]
-
-
Primary Endpoints:
-
A composite of death, nonfatal myocardial infarction, or urgent revascularization at 182 days.
-
A composite of death or nonfatal myocardial infarction at 182 days.[3]
-
Signaling Pathway and Experimental Workflow
To appreciate the mechanism of action of GPIIb/IIIa inhibitors, it is essential to understand the platelet aggregation signaling pathway they target.
Caption: GPIIb/IIIa receptor signaling pathway and the point of intervention for oral inhibitors.
The experimental workflow for a typical Phase III clinical trial of an oral GPIIb/IIIa inhibitor is outlined below.
References
- 1. Randomized trial of an oral platelet glycoprotein IIb/IIIa antagonist, sibrafiban, in patients after an acute coronary syndrome: results of the TIMI 12 trial. Thrombolysis in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized trial of aspirin, sibrafiban, or both for secondary prevention after acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. timi.org [timi.org]
Safety Operating Guide
Personal protective equipment for handling Xemilofiban
Disclaimer: No specific Safety Data Sheet (SDS) for Xemilofiban was found in the available resources. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and general safety protocols for hazardous drugs. Researchers should always consult their institution's environmental health and safety department for specific guidance and conduct a thorough risk assessment before handling any new compound.
This compound is an orally active glycoprotein (B1211001) IIb/IIIa blocking agent that inhibits platelet aggregation. As a potent investigational compound, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove should be changed immediately upon contamination. | Prevents skin absorption. Double glopping provides an additional layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation. | Protects against accidental splashes of solutions or airborne particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of fine particles. |
| Foot and Hair Protection | Shoe and Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. |
Operational Plans
Safe handling of this compound involves a combination of engineering controls, administrative procedures, and proper technique.
Engineering Controls:
-
Chemical Fume Hood or Biological Safety Cabinet (BSC): All weighing and preparation of stock solutions of this compound should be performed in a certified chemical fume hood or Class II BSC to minimize inhalation exposure.
-
Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the risk of spills and aerosol generation.
General Handling Workflow:
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Figure 1. General workflow for the safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, absorbent pads, weigh boats, and empty vials should be disposed of in a designated, sealed, and labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).
-
Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles and syringes used for solution transfer should be placed in a puncture-proof, labeled sharps container designated for hazardous waste.
All hazardous waste must be disposed of through a certified hazardous waste management company, typically by high-temperature incineration.
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response Workflow:
The following diagram provides a step-by-step guide for managing a this compound spill.
Figure 2. Workflow for responding to a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
